4-Phenylthiosemicarbazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58946. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-amino-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIGUVBJOHCXSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063808 | |
| Record name | Hydrazinecarbothioamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-69-9 | |
| Record name | 4-Phenylthiosemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylthiosemicarbazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-3-thiosemicarbazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenyl-3-thiosemicarbazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarbothioamide, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazinecarbothioamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(phenyl)thiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Phenylthiosemicarbazide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBH3R5JE2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Phenylthiosemicarbazide CAS number and properties
An In-Depth Technical Guide to 4-Phenylthiosemicarbazide: Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a versatile chemical intermediate, holds significant interest in the fields of medicinal chemistry and materials science. Its derivatives, particularly thiosemicarbazones, have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the core properties, synthesis, and biological mechanisms of this compound and its derivatives, tailored for researchers and professionals in drug development.
Core Properties of this compound
The fundamental chemical and physical properties of this compound (CAS Number: 5351-69-9) are summarized below.[1][2][3][4][5][6] This compound typically appears as a white to light yellow crystalline powder.[2][4] While it exhibits low solubility in water, it is soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).[5][6][7]
Physicochemical and Spectral Data
| Property | Value |
| CAS Number | 5351-69-9[1][2][3][5][6] |
| Molecular Formula | C₇H₉N₃S[1][3][4] |
| Molecular Weight | 167.23 g/mol [1][3][4] |
| Melting Point | 138-141 °C[2][4][5] |
| Boiling Point | 308 °C[2][4] |
| Appearance | White to light yellow crystalline powder[2][4] |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 9.6 (s, 1H), 9.11 (s, 1H), 7.65 (d, 2H), 7.30 (t, 2H), 7.10 (t, 1H), 4.8 (s, 2H)[8] |
| Mass Spectrum (m/z) | 167 (M+), 135, 136, 109, 93, 77, 65, 51[8] |
| Key IR Bands (cm⁻¹) | ~3400 (-NH), ~1609 (C=N of derivative), ~1255 (C=S of derivative)[9] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives are crucial for reproducible research.
Synthesis of this compound
The most common laboratory synthesis involves the reaction of phenyl isothiocyanate with hydrazine (B178648) hydrate (B1144303).
Materials:
-
Phenyl isothiocyanate
-
Hydrazine hydrate
Procedure:
-
Dissolve phenyl isothiocyanate in ethanol in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add hydrazine hydrate dropwise to the stirred solution.
-
After the addition is complete, continue stirring for a specified period at room temperature.
-
The resulting precipitate, this compound, is collected by vacuum filtration.
-
The crude product is washed with cold ethanol and dried.
Synthesis of 4-Phenylthiosemicarbazone Derivatives
Thiosemicarbazones are typically synthesized through a condensation reaction between this compound and an appropriate aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone
-
Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add a stoichiometric amount of the desired aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow the thiosemicarbazone product to crystallize.
-
Collect the crystals by vacuum filtration, wash with cold methanol, and dry.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound or its derivative in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
Hot filter the solution to remove insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.[8]
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound.[10][11][12]
Materials:
-
Test compound (e.g., a 4-phenylthiosemicarbazone derivative)
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Sterile saline
-
0.5 McFarland standard
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a fungal inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the fungal suspension in RPMI-1640 medium to the desired final concentration.
-
Inoculate each well (except for the sterility control) with the fungal suspension.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[10][11]
Antibacterial Susceptibility Testing (MIC Determination)
The broth microdilution method is also standard for determining the MIC against bacteria.[13][14][15][16]
Materials:
-
Test compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
Procedure:
-
Follow a similar serial dilution procedure as for the antifungal testing, using MHB as the medium.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to the final concentration in MHB.
-
Inoculate the wells with the bacterial suspension.
-
Include growth and sterility controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][13][14]
Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test compound
-
Cancer cell line (e.g., HeLa, A549)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Visualizations of Workflows and Mechanisms
Synthesis Workflow
Caption: General workflow for the synthesis of this compound and its derivatization.
Proposed Antibacterial Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 4-PHENYL-3-THIOSEMICARBAZIDE | 5351-69-9 [chemicalbook.com]
- 6. 4-PHENYL-3-THIOSEMICARBAZIDE | 5351-69-9 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 1H NMR [m.chemicalbook.com]
- 9. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenylthiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-phenylthiosemicarbazide, a versatile building block in medicinal chemistry and materials science. This document details the experimental protocols for its preparation and outlines the analytical techniques used for its structural elucidation and purity assessment.
Physicochemical Properties
This compound is typically a white to light yellow crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃S | |
| Molecular Weight | 167.23 g/mol | |
| Melting Point | 138-141 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| CAS Number | 5351-69-9 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the nucleophilic addition of hydrazine (B178648) hydrate (B1144303) to phenyl isothiocyanate.
Experimental Protocol: Synthesis
Materials:
-
Phenyl isothiocyanate
-
Hydrazine hydrate (80-95%)
-
Absolute Ethanol (B145695)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1.0 equivalent) in absolute ethanol.
-
Cool the solution in an ice bath to maintain a low temperature during the initial reaction.
-
To the cooled and continuously stirring solution, add hydrazine hydrate (1.1 equivalents) dropwise. The addition should be slow to control the exothermic nature of the reaction.
-
After the complete addition of hydrazine hydrate, allow the reaction mixture to stir at room temperature for a period of 2 to 4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected precipitate with cold deionized water, followed by a wash with a small volume of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum to obtain this compound as a crystalline solid.[2]
Characterization of this compound
The structural integrity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.
Experimental Protocols: Characterization
-
Melting Point: The melting point is determined using a standard melting point apparatus to assess the purity of the compound. A sharp melting range close to the literature value indicates high purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum is recorded using a KBr pellet of the sample. This analysis identifies the characteristic functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent, typically DMSO-d₆ or CDCl₃. NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further corroborating the proposed structure.
Spectroscopic Data
The characteristic spectroscopic data for this compound are summarized in the tables below.
Table 2: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretching (amine) |
| ~3250 | N-H stretching (hydrazine) |
| ~1600 | C=N stretching (in some derivatives) |
| ~1250 | C=S stretching |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the instrument used.
Table 3: ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| ~9.6 | Singlet | 1H | NH (phenylamino) | [3] |
| ~9.1 | Singlet | 1H | NH (thioamide) | [3] |
| ~7.65 | Multiplet | 2H | Aromatic CH | [3] |
| ~7.30 | Multiplet | 2H | Aromatic CH | [3] |
| ~7.10 | Multiplet | 1H | Aromatic CH | [3] |
| ~4.8 | Broad Singlet | 2H | NH₂ | [3] |
Table 4: ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~181 | C=S |
| ~139 | Aromatic C (quaternary) |
| ~128 | Aromatic CH |
| ~124 | Aromatic CH |
| ~123 | Aromatic CH |
Note: ¹³C NMR data for this compound is less commonly reported in detail in the literature.
Table 5: Mass Spectrometry Data
| m/z | Assignment |
| 167 | [M]⁺ (Molecular ion) |
| 135 | [M - NH₂NH]⁺ |
| 93 | [C₆H₅NH₂]⁺ |
| 77 | [C₆H₅]⁺ |
Signaling Pathways and Biological Activity
While this compound itself is a crucial synthetic intermediate, its direct involvement in specific signaling pathways is not extensively documented in publicly available literature. However, the broader class of thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The biological activity of these compounds is often attributed to their ability to chelate metal ions, which can then interfere with various cellular processes. For instance, some thiosemicarbazone-metal complexes have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound and its derivatives.
References
Chemical formula and molecular weight of 4-Phenylthiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-phenylthiosemicarbazide, a versatile compound with significant applications in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and diverse biological activities, offering valuable insights for professionals in the field.
Physicochemical Properties
This compound is a white to light yellow crystalline powder.[1] Its core structure consists of a phenyl group attached to a thiosemicarbazide (B42300) moiety. The key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₇H₉N₃S | [2][3][4] |
| Linear Formula | C₆H₅NHCSNHNH₂ | |
| Molecular Weight | 167.23 g/mol | [1][2][3][4] |
| Melting Point | 138-141 °C | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [1] |
| CAS Number | 5351-69-9 | [3][4] |
Synthesis and Derivatization
The most common laboratory synthesis of this compound involves the reaction of phenyl isothiocyanate with hydrazine (B178648) hydrate (B1144303). This straightforward and efficient method produces the target compound in high yield.
-
Reaction Setup: Dissolve phenyl isothiocyanate in a suitable solvent, such as ethanol, in a round-bottomed flask.
-
Addition of Hydrazine: Slowly add hydrazine hydrate to the solution at room temperature with continuous stirring.
-
Reaction: Allow the reaction to proceed for several hours. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., ethanol) to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol.
Another documented method involves the reaction of a solution of ammonium (B1175870) phenyldithiocarbazinate with an aqueous solution of hydrazine sulfate (B86663) and a caustic potash solution. The mixture is heated, and upon cooling, this compound precipitates.[5]
The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent derivatization into thiosemicarbazones, which are key intermediates for various heterocyclic compounds.
Biological Activity and Mechanism of Action
This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. These activities include antibacterial, antifungal, anticancer, and anthelmintic properties.[1][6][7] Thiosemicarbazides are considered potent intermediates for the synthesis of pharmaceutical and bioactive materials.[6][8]
The mechanism of action for some derivatives has been linked to the inhibition of key enzymes. For instance, in anti-inflammatory research, certain derivatives have been shown to inhibit COX-1 and COX-2 enzymes.[6] In the context of anticancer applications, some thiazole (B1198619) hybrids of this compound have been found to inhibit the PI3Kα enzyme, which in turn affects downstream signaling pathways critical for cell growth and survival.[6]
Below is a simplified diagram illustrating a potential mechanism of action for anticancer derivatives of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-(Phenyl)thiosemicarbazide [chembk.com]
- 3. 4-phenyl-3-thiosemicarbazide | CAS#:5351-69-9 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]
- 6. This compound | 5351-69-9 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-Phenylthiosemicarbazide
An In-depth Technical Guide to 4-Phenylthiosemicarbazide: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction
This compound is a versatile organic compound belonging to the thiosemicarbazide (B42300) family. It serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds and Schiff bases, which exhibit significant pharmacological potential.[1] Its derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticonvulsant, and anticancer properties.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and logical workflows to support researchers, scientists, and professionals in the field of drug development.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, characterization, and application in research and synthesis.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-Phenylhydrazinecarbothioamide | [2] |
| CAS Number | 5351-69-9 | [5] |
| Molecular Formula | C₇H₉N₃S | [5] |
| Molecular Weight | 167.23 g/mol | [2][5] |
| Appearance | White to light yellow crystalline powder | [2][6] |
| Melting Point | 138-141 °C | [2][6] |
| Boiling Point | 287.4 ± 23.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Solubility | Soluble in methanol (B129727) (50 mg/mL, clear) | [6][7] |
| Flash Point | 127.6 ± 22.6 °C |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (DMSO-d₆) | δ 9.6 (s, 1H, NH), δ 9.11 (s, 1H, NH), δ 7.65 (d, 2H, Ar-H), δ 7.30 (t, 2H, Ar-H), δ 7.10 (t, 1H, Ar-H), δ 4.8 (s, 2H, NH₂) | [8] |
| ¹³C NMR | Data available but requires specific database access. | [9] |
| Infrared (IR) (KBr) | Bands corresponding to N-H, C=S, and aromatic C-H stretching and bending vibrations. | [1] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 167. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of this compound in a laboratory setting.
Synthesis of this compound
The most common and direct method for the synthesis of this compound involves the reaction of phenyl isothiocyanate with hydrazine (B178648) hydrate (B1144303).[10]
Materials:
-
Phenyl isothiocyanate
-
Hydrazine hydrate
Procedure:
-
Dissolve phenyl isothiocyanate in ethanol in a round-bottom flask.
-
Slowly add hydrazine hydrate to the solution while stirring at room temperature.[10]
-
Continue stirring the reaction mixture. The product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound.
This reaction is a nucleophilic addition of the hydrazine to the electrophilic carbon of the isothiocyanate.[10]
Synthesis of Thiosemicarbazone Derivatives
This compound is a key precursor for the synthesis of thiosemicarbazones, which are known for their biological activities.[1][11]
Materials:
-
This compound
-
An appropriate aldehyde or ketone
-
Methanol
-
Catalytic amount of acid (optional)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add a solution of the desired aldehyde or ketone in methanol to the flask.
-
If necessary, add a few drops of a catalytic acid (e.g., glacial acetic acid) to facilitate the reaction.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to allow the thiosemicarbazone product to crystallize.
-
Filter the solid product, wash it with cold methanol, and dry it.
Logical and Experimental Workflows
Visualizing the synthesis and subsequent reactions of this compound can aid in understanding its chemical utility.
Caption: Synthetic pathway and derivatization of this compound.
Reactivity and Applications in Drug Development
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its terminal amino group and the thione moiety.
-
Formation of Thiosemicarbazones: The most prominent reaction is its condensation with aldehydes and ketones to form the corresponding thiosemicarbazones.[1][11] This reaction is straightforward and often proceeds in high yield. The resulting thiosemicarbazones are a class of compounds extensively studied for their wide range of biological activities.[1]
-
Synthesis of Heterocycles: The thiosemicarbazone derivatives of this compound can undergo cyclization reactions to form various heterocyclic systems, such as thiazolidinones and thiazoles.[10] These heterocyclic scaffolds are prevalent in many pharmaceutically active compounds.
-
Biological Significance: this compound and its derivatives have demonstrated a spectrum of biological effects, including:
-
Anticancer Activity: Certain derivatives have shown efficacy against various cancer cell lines.[3]
-
Antimicrobial Activity: The thiosemicarbazide moiety is associated with antibacterial and antifungal properties.[2]
-
Antitubercular Activity: Some derivatives have been investigated for their potential against Mycobacterium bovis.[1][11]
-
The diverse biological profile of this compound derivatives makes them attractive candidates for further investigation in drug discovery and development programs. The ease of synthesis and the potential for structural modification allow for the creation of large libraries of compounds for screening and optimization.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. 4-PHENYL-3-THIOSEMICARBAZIDE | 5351-69-9 [chemicalbook.com]
- 8. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound | 5351-69-9 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
Mechanism of Action of 4-Phenylthiosemicarbazide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylthiosemicarbazide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties. Their therapeutic potential stems from diverse mechanisms of action, primarily centered around enzyme inhibition, induction of apoptosis, and interference with microbial cellular processes. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.
Core Mechanisms of Action
The biological activity of this compound derivatives is multifaceted and often target-specific. The core scaffold, characterized by a phenyl ring linked to a thiosemicarbazide (B42300) moiety, allows for extensive chemical modifications, leading to a wide array of pharmacological effects.
Anticancer Activity
The anticancer effects of these derivatives are attributed to several key mechanisms:
-
Enzyme Inhibition: A primary mode of action is the inhibition of enzymes crucial for cancer cell proliferation and survival. Notably, derivatives have been shown to inhibit phosphatidylinositol 3-kinase (PI3Kα), a key component of the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[1] Some derivatives also target topoisomerase IIα, an enzyme essential for DNA replication and repair, leading to cell cycle arrest and apoptosis.[2]
-
Induction of Apoptosis: Many this compound derivatives induce programmed cell death in cancer cells. This can be triggered by disrupting the cell cycle, as seen with some compounds causing G2/M phase arrest.[1] The apoptotic cascade is often initiated through the increased expression of pro-apoptotic proteins like caspase-3.[1][3]
-
Oxidative Stress and DNA Repair Disruption: Certain derivatives have been observed to induce oxidative stress within cancer cells.[2] This, coupled with the disruption of DNA damage repair (DDR) pathways, leads to an accumulation of DNA damage and subsequent initiation of apoptosis.[2]
-
Metal Chelation: The thiosemicarbazone moiety can chelate essential metal ions like iron, which are vital for the activity of enzymes such as ribonucleotide reductase, an enzyme critical for DNA synthesis. This chelation disrupts these cellular processes, contributing to the cytotoxic effects.[4]
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal properties of this compound derivatives are linked to their ability to interfere with essential microbial processes:
-
Inhibition of Essential Enzymes: In bacteria, a proposed mechanism involves the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.[5] In fungi, a potential target is N-myristoyltransferase (NMT), an enzyme involved in protein modification and essential for fungal viability.[6][7] Other targeted fungal enzymes include sterol 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis.[6][8]
-
Disruption of Cellular Integrity: The broad-spectrum activity of these compounds suggests they may also act by disrupting microbial cell membranes or other fundamental cellular processes.
Enzyme Inhibition
Beyond their anticancer and antimicrobial roles, this compound derivatives have been identified as potent inhibitors of various other enzymes:
-
Tyrosinase Inhibition: Several derivatives exhibit significant inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[9][10][11][12] This makes them promising candidates for the treatment of hyperpigmentation disorders.
-
Other Enzymes: These compounds have also been evaluated for their inhibitory effects on other enzymes like cyclooxygenase (COX-1 and COX-2), which are involved in inflammation, and dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.[13][14]
Quantitative Data
The following tables summarize the biological activity of various this compound derivatives from cited studies.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 6a | OVCAR-4 (Ovarian) | Cytotoxicity | 1.569 ± 0.06 | [1][3] |
| Compound 6a | PI3Kα | Enzyme Inhibition | 0.225 ± 0.01 | [1][3] |
| Compound AB2 | LNCaP (Prostate) | Cytotoxicity | 108.14 | [2] |
| [Cd(L)Cl2(H2O)] | A549 (Lung) | Cytotoxicity | 410 ± 31 | [15] |
| Derivative 8 | MCF-7 (Breast) | Cytotoxicity | 88.06 | [16] |
| Derivative 8 | AMJ13 (Breast) | Cytotoxicity | 66.82 | [16] |
Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| Compounds 11 and 30 | Mycobacterium bovis | Antitubercular | 0.39 | [17][18] |
| Compounds 11 and 12 | Staphylococcus aureus | Antibacterial | 256 | [3] |
| Compound T4A | Staphylococcus aureus strains | Antibacterial | 32-64 | [19] |
| Fluorine-containing derivatives (5-9) | Trichophyton rubrum | Antifungal | 31.25-1000 | |
| Chlorinated counterparts (2-4) | Trichophyton rubrum | Antifungal | 62.5-500 | [20] |
Table 3: Enzyme Inhibition by this compound Derivatives
| Compound | Enzyme | Substrate | IC50 (µM) | Reference |
| 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase) | L-tyrosine | 0.76 | [9] |
| 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | L-DOPA | 3.80 | [9] |
| 4-methoxybenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase) | L-tyrosine | 7.0 | [9] |
| 4-methoxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | L-DOPA | 2.62 | [9] |
| 2-chlorobenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase) | L-tyrosine | 15.4 | [9] |
| 2-chlorobenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | L-DOPA | 1.22 | [9] |
| Thioquinoline derivative 10g | Tyrosinase | 25.75 ± 0.19 | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of these derivatives involves the condensation reaction of this compound with various aldehydes or ketones.[17][18]
-
Dissolve 1.0 mmol of this compound in 30 mL of methanol (B129727) in a round-bottom flask.
-
Add a solution of 1.0 mmol of the desired aldehyde or ketone derivative to the flask at room temperature with magnetic stirring.
-
Continue stirring the mixture for 24 hours.
-
After the reaction is complete, filter the resulting precipitate.
-
Wash the filtered product with 20 mL of methanol.
-
Dry the purified product at room temperature.
-
Characterize the structure of the synthesized compound using IR, 1H NMR, 13C NMR, and mass spectrometry.[17]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.[5]
-
Preparation of Bacterial Inoculum:
-
Culture bacterial strains on appropriate agar (B569324) plates for 18-24 hours at 37°C.
-
Transfer a few colonies to a sterile broth and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[22]
-
-
Preparation of Antimicrobial Agents:
-
Dissolve the this compound derivatives and standard antibiotics in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial two-fold dilutions of the compounds in Mueller-Hinton Broth (MHB) or another appropriate culture medium in a 96-well microtiter plate.[5]
-
-
MIC Assay:
-
Add 50 µL of the diluted antimicrobial agent to each well of the 96-well plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
-
-
Controls:
-
Positive Control: A well containing the bacterial inoculum without any antimicrobial agent.
-
Negative Control: A well containing only the culture medium.
-
Solvent Control: A well containing the bacterial inoculum and the highest concentration of the solvent used to ensure it has no inhibitory effect.[5]
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[22]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[15]
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing various concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[22]
-
-
MTT Addition:
-
After the incubation period, remove the medium.
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium to each well.
-
Incubate the plates for another 2-4 hours.[22]
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 10 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Apoptosis Detection by Annexin V Staining
This assay is used to detect apoptosis in cells treated with the test compounds.[2]
-
Incubate the target cancer cells with the test compound at a concentration corresponding to its IC50 value for 48 hours.
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer or a fluorescence microscope.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms and experimental procedures.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
References
- 1. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 5351-69-9 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and evaluation of 4-phenyl thiosemicarbazide anti-inflammatory agents. [wisdomlib.org]
- 14. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. journal.waocp.org [journal.waocp.org]
- 17. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Thioquinoline derivatives conjugated to thiosemicarbazide as potent tyrosinase inhibitors with anti-melanogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
The Ascendant Role of Thiosemicarbazides in Medicinal Chemistry: A Comprehensive Technical Guide
For Immediate Release
In the ever-evolving landscape of drug discovery and development, the versatile thiosemicarbazide (B42300) scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological significance, and therapeutic potential of thiosemicarbazide derivatives. This guide delves into their diverse pharmacological profiles, highlighting their anticancer, antibacterial, antifungal, and antiviral properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
A Privileged Scaffold in Drug Discovery
Thiosemicarbazides, characterized by the core functional group -NH-NH-CS-NH2, have garnered significant attention in medicinal chemistry due to their synthetic tractability and their ability to interact with a wide range of biological targets.[1][2] The unique electronic and structural features of this moiety, including its capacity for metal chelation, contribute to its diverse pharmacological effects.[3]
Anticancer Activity: A Multi-pronged Attack
Thiosemicarbazide derivatives have demonstrated potent anticancer activity against a spectrum of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of crucial enzymes, and generation of reactive oxygen species (ROS).
One of the primary mechanisms underlying the anticancer effects of thiosemicarbazones, a major class of thiosemicarbazide derivatives, is the inhibition of ribonucleotide reductase (RR).[6][7] This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair. By chelating the iron cofactor in the active site of the R2 subunit of RR, these compounds disrupt the enzyme's function, leading to the depletion of the dNTP pool and subsequent cell cycle arrest and apoptosis.[2][6]
Another key target for anticancer thiosemicarbazones is topoisomerase IIα (Topo IIα), an enzyme critical for resolving DNA topological problems during replication and transcription.[1][8] Certain thiosemicarbazone-metal complexes act as catalytic inhibitors of Topo IIα, preventing the enzyme from re-ligating cleaved DNA strands, which leads to the accumulation of DNA double-strand breaks and ultimately, apoptotic cell death.[8][9]
Furthermore, many thiosemicarbazide derivatives have been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[10][11] This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the permeabilization of the mitochondrial outer membrane.[11][12] This event triggers the release of cytochrome c into the cytosol, activating a cascade of caspases that execute the apoptotic program.[12][13]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected thiosemicarbazide and thiosemicarbazone derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative Name | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | MCF-7 | Breast Cancer | 2.821 ± 0.008 | [14] |
| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | B16-F0 | Melanoma | 2.904 ± 0.013 | [14] |
| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | MCF-7 | Breast Cancer | 7.102 ± 0.010 | [14] |
| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | EAC | Ehrlich Ascites Carcinoma | 3.832 ± 0.014 | [14] |
| 1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | Pancreatic Cancer | ≤ 0.1 | [15] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa | Cervical Cancer | 5.8 | [15] |
| 2,4-Dichlorophenoxyacetic Thiosemicarbazide (Comp. 1) | MKN74 | Gastric Cancer | 137.38 | [16] |
| 2,4-Dichlorophenoxyacetic Thiosemicarbazide (Comp. 2) | MKN74 | Gastric Cancer | 143.54 | [16] |
| DM(tsc)T | PC-3 | Prostate Cancer | 2.64 ± 0.33 | [17] |
| Steroidal thiosemicarbazone (7j) | HepG2 | Liver Cancer | 3.52 | [11] |
Antimicrobial Potential: A Broad Spectrum of Activity
Thiosemicarbazide derivatives exhibit significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[8][18] Their antimicrobial mechanisms are often attributed to the inhibition of essential microbial enzymes and disruption of cellular processes.
Antibacterial Activity
In the realm of antibacterial research, thiosemicarbazides have shown promise against both Gram-positive and Gram-negative bacteria.[8][10] A key mechanism of their antibacterial action involves the dual inhibition of DNA gyrase and topoisomerase IV, enzymes that are vital for bacterial DNA replication and segregation.[4] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.
The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiosemicarbazide derivatives against selected bacterial strains.
| Compound/Derivative Name | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus aureus (MRSA) ATCC 43300 | 3.9 | [1] |
| 4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus aureus (MRSA) ATCC 43300 | 15.63-31.25 | [1] |
| Thiosemicarbazide derivative 3g | Staphylococcus aureus | 6.25 | [8] |
| Thiosemicarbazide derivative 3g | Pseudomonas aeruginosa | 6.25 | [8] |
| Thiosemicarbazide derivative 3f | Staphylococcus aureus | 12.5 | [8] |
| Thiosemicarbazide derivative 3f | Pseudomonas aeruginosa | 12.5 | [8] |
| Thiosemicarbazide 3a | Staphylococcus aureus (MRSA) ATCC 43300 | 3.9 | [19] |
| Thiosemicarbazide 3e | Bacillus cereus ATCC 10876 | 7.81 | [19] |
| Trifluoromethylphenyl-substituted thiosemicarbazide (T9A) | Staphylococcus aureus | 64 | [10] |
Antifungal Activity
Thiosemicarbazide derivatives have also demonstrated notable antifungal activity against various fungal pathogens.[18][20] Their proposed mechanisms of action include the disruption of fungal cell membrane integrity and the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.
The following table summarizes the antifungal activity of selected thiosemicarbazide derivatives, expressed as EC50 (half-maximal effective concentration) or MIC values.
| Compound/Derivative Name | Fungal Strain | Activity (µg/mL) | Reference(s) |
| Benzaldehyde thiosemicarbazide with piperidine (B6355638) (3b) | Pythium aphanidermatum | EC50 = 1.6 | [2] |
| Benzaldehyde thiosemicarbazide with piperidine (3f) | Rhizoctonia solani | EC50 = 2.1 | [2] |
| Benzaldehyde thiosemicarbazide with piperidine (3c) | Rhizoctonia solani | EC50 = 2.2 | [2] |
| Nitroimidazole-thiosemicarbazide (6) | Trichophyton rubrum | MIC = 31.25 | [20] |
| Nitroimidazole-thiosemicarbazide (3) | Trichophyton rubrum | MIC = 62.5 | [20] |
| Nitroimidazole-thiosemicarbazide (11) | Trichophyton spp. | MIC ≤ 125 | [18] |
| Thiosemicarbazone derivative (2) | Aspergillus nomius | MIC = 125 | [21] |
Antiviral and Other Biological Activities
Beyond their anticancer and antimicrobial properties, thiosemicarbazides have been investigated for a range of other biological activities. Notably, certain derivatives have shown promise as antiviral agents, with some historical use against poxviruses.[22] Their antiviral mechanism is thought to involve the inhibition of viral RNA synthesis.[23] Additionally, various thiosemicarbazide derivatives have been explored for their anticonvulsant, antitubercular, and anti-inflammatory activities.[24]
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis and characterization of thiosemicarbazone derivatives.
Caption: A typical workflow for the in vitro screening of anticancer activity of thiosemicarbazide derivatives.
Caption: Proposed mechanism of ribonucleotide reductase inhibition by thiosemicarbazones.
Caption: Signaling pathway of thiosemicarbazide-induced apoptosis via the mitochondrial route.
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of thiosemicarbazide derivatives, compiled from various cited literature.
General Synthesis of Thiosemicarbazone Derivatives
This protocol describes a common method for the synthesis of thiosemicarbazones via condensation reaction.[25]
-
Dissolution: Dissolve equimolar amounts of the desired aldehyde or ketone and thiosemicarbazide in a suitable solvent, such as ethanol or methanol.
-
Catalysis: Add a few drops of a catalyst, typically a mineral acid like sulfuric acid or a weak acid like glacial acetic acid, to the reaction mixture.
-
Reaction: Reflux the mixture for a period ranging from 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), along with elemental analysis.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiosemicarbazide derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, typically DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Serial Dilution: Perform serial two-fold dilutions of the thiosemicarbazide derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Antifungal Susceptibility Testing
Antifungal susceptibility testing can be performed using a broth microdilution method similar to that for bacteria, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[21] The primary difference is the use of a fungal-specific growth medium (e.g., RPMI-1640) and appropriate incubation conditions for the fungal species being tested.
Conclusion and Future Directions
The thiosemicarbazide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with their synthetic accessibility, make them highly attractive candidates for further development. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their molecular mechanisms of action will be crucial for the rational design of next-generation thiosemicarbazide-based drugs. The comprehensive data and protocols presented in this guide aim to facilitate and inspire further exploration in this promising area of medicinal chemistry.
References
- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 2. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. c-Myc and Caspase-2 Are Involved in Activating Bax during Cytotoxic Drug-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. microchemlab.com [microchemlab.com]
- 11. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bistability in Apoptosis: Roles of Bax, Bcl-2, and Mitochondrial Permeability Transition Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. protocols.io [protocols.io]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijcrt.org [ijcrt.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. Structural and Metal Ion Effects on Human Topoisomerase IIα Inhibition by α-(N)-Heterocyclic Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Evolving Landscape of 4-Arylthiosemicarbazides: A Deep Dive into Structure-Activity Relationships
For Immediate Release
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 4-arylthiosemicarbazides, a class of compounds demonstrating a wide spectrum of biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these versatile molecules. We will delve into their synthesis, diverse biological effects, and the molecular nuances that govern their efficacy, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Introduction
4-Arylthiosemicarbazides are a fascinating class of compounds characterized by a core thiosemicarbazide (B42300) moiety (NH2-NH-CS-NH-) with an aryl group substituted at the N4 position. This structural motif has proven to be a privileged scaffold in medicinal chemistry, with derivatives exhibiting a remarkable array of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-parasitic activities. The biological activity is intricately linked to the nature and position of substituents on the aryl ring, making the study of their SAR crucial for the design of potent and selective therapeutic agents.
Synthesis of 4-Arylthiosemicarbazides
The synthesis of 4-arylthiosemicarbazides is typically a straightforward process, most commonly achieved through the reaction of an appropriate acid hydrazide with an aryl isothiocyanate.
A general synthetic workflow is depicted below:
This versatile reaction allows for the introduction of a wide variety of substituents on both the acyl and aryl portions of the molecule, facilitating the generation of diverse chemical libraries for SAR studies.
Structure-Activity Relationship and Biological Activities
The biological activity of 4-arylthiosemicarbazides is profoundly influenced by the electronic properties, lipophilicity, and steric bulk of the substituents on the N4-aryl ring.
Antibacterial Activity
Several 4-arylthiosemicarbazide derivatives have demonstrated significant activity against Gram-positive bacteria. The primary mechanism of action for some of these compounds is the inhibition of topoisomerase IV, a crucial enzyme involved in bacterial DNA replication.[1]
The SAR for antibacterial activity often reveals that:
-
Electron-withdrawing groups on the aryl ring, such as nitro (NO2) and halo (Cl, F) groups, tend to enhance antibacterial potency.[1]
-
The position of the substituent is also critical, with para-substituted compounds often showing greater activity.
| Compound | Substituent (R) | Target Organism | MIC (µg/mL) | IC50 (µM) - Topoisomerase IV | Reference |
| 1 | 4-NO2 | Staphylococcus aureus | 50 | 14 | [1] |
| 2 | 4-Cl | Staphylococcus aureus | 62.5 | ND | |
| 3 | H | Staphylococcus aureus | >100 | ND |
ND: Not Determined
Antifungal Activity
4-Arylthiosemicarbazides have also been investigated for their antifungal properties, particularly against Candida species. The presence of specific substituents on the aryl ring can significantly impact their efficacy. Molecular modeling studies suggest that these compounds may act by inhibiting enzymes crucial for fungal cell wall or membrane integrity.
Key SAR observations for antifungal activity include:
-
The presence of electron-donating groups , such as methoxy (B1213986) (OCH3) or methyl (CH3) at the ortho position of the aryl ring, has been associated with increased antifungal potency.[2]
-
The overall lipophilicity of the molecule plays a significant role in its ability to penetrate the fungal cell membrane.
| Compound | Substituent (R) | Target Organism | MIC (µg/mL) | Reference |
| 4 | 2-OCH3 | Candida albicans | 12.5 | [2] |
| 5 | 2-CH3 | Candida albicans | 25 | [2] |
| 6 | 4-F | Candida albicans | >100 |
Anti-Toxoplasma gondii Activity
A significant area of research has been the evaluation of 4-arylthiosemicarbazides against the protozoan parasite Toxoplasma gondii. These compounds have shown promise as inhibitors of parasite proliferation. The proposed mechanism of action involves the inhibition of tyrosinase and aromatic amino acid hydroxylases, enzymes vital for the parasite's metabolism.[3][4]
The SAR for anti-Toxoplasma activity indicates that:
-
Halogen substituents , particularly iodine (I) at the meta position of the aryl ring, can lead to potent activity.[3]
-
The presence of a nitro group at the para position has also been shown to be favorable.[4]
-
There is a good correlation between the inhibition of tyrosinase and the anti-Toxoplasma activity.[3]
| Compound | Substituent (R) | IC50 (µM) - T. gondii | Tyrosinase Inhibition (%) | Reference |
| 7 | 3-I | 0.8 | 43.9 | [3] |
| 8 | 4-NO2 | 1.2 | 46.4 | [4] |
| 9 | H | >50 | <10 | [3] |
Anticancer Activity
The potential of 4-arylthiosemicarbazides as anticancer agents is an emerging area of investigation. Some derivatives have exhibited cytotoxicity against various cancer cell lines. The proposed mechanisms of action include the inhibition of topoisomerase IIα and the induction of apoptosis.
Signaling Pathways
The diverse biological activities of 4-arylthiosemicarbazides can be attributed to their interaction with various cellular pathways. For instance, their anti-inflammatory effects may be linked to the modulation of the NF-κB signaling pathway.
Experimental Protocols
General Synthesis of 4-Arylthiosemicarbazides
A mixture of the appropriate acid hydrazide (10 mmol) and aryl isothiocyanate (10 mmol) in absolute ethanol (B145695) (20 mL) is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried. The crude product can be recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure 4-arylthiosemicarbazide.
Antibacterial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial two-fold dilution of the test compounds is prepared in Mueller-Hinton broth in a 96-well microtiter plate. A standardized bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Topoisomerase IV Inhibition Assay
The inhibitory activity against topoisomerase IV can be assessed using a DNA decatenation assay. The assay mixture contains supercoiled kinetoplast DNA (kDNA), topoisomerase IV, and the test compound in an appropriate buffer. The reaction is initiated by the addition of ATP and incubated at 37°C. The reaction is then stopped, and the products are separated by agarose (B213101) gel electrophoresis. The inhibition of topoisomerase IV is determined by the reduced conversion of catenated kDNA to decatenated minicircles.
Tyrosinase Inhibition Assay
The tyrosinase inhibitory activity is measured spectrophotometrically using L-DOPA as a substrate. The assay is performed in a 96-well plate. The reaction mixture contains phosphate (B84403) buffer, tyrosinase enzyme, and the test compound. The reaction is initiated by the addition of L-DOPA, and the formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm over time. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
Conclusion
4-Arylthiosemicarbazides represent a promising and versatile scaffold for the development of new therapeutic agents. The extensive research into their SAR has provided valuable insights into the structural requirements for various biological activities. The electronic nature and position of substituents on the N4-aryl ring are critical determinants of potency and selectivity. Future research should focus on optimizing these properties to develop drug candidates with improved efficacy and safety profiles. This guide provides a solid foundation for researchers to build upon in the exciting field of 4-arylthiosemicarbazide drug discovery.
References
- 1. Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides as topoisomerase IV inhibitors with Gram-positive antibacterial activity. Search for molecular basis of antibacterial activity of thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. inspiralis.com [inspiralis.com]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Spectroscopic Analysis of 4-Phenylthiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize 4-Phenylthiosemicarbazide (C₇H₉N₃S), a compound of interest in medicinal chemistry and chemical synthesis. This document details the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, complemented by quantitative data and workflow visualizations to support research and development activities.
Experimental and Spectroscopic Characterization Workflow
The comprehensive characterization of this compound involves a multi-faceted spectroscopic approach. Each technique provides unique structural information, and together they confirm the identity, purity, and detailed features of the molecule. The typical workflow for this analysis is outlined below.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound (4-PTSC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz (or higher) NMR spectrometer is used for analysis.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A higher number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.5 ppm).[2]
-
Data and Interpretation
The ¹H NMR spectrum provides distinct signals for the aromatic and amine/amide protons.
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH -Ph | 9.6 | Singlet | Labile proton, signal may be broad.[1] |
| C(=S)-NH -NH₂ | 9.11 | Singlet | Labile proton, signal may be broad.[1] |
| Aromatic CH (ortho) | 7.65 | Doublet | Protons on the phenyl ring adjacent to the NH group.[1] |
| Aromatic CH (meta) | 7.30 | Triplet | Protons on the phenyl ring.[1] |
| Aromatic CH (para) | 7.10 | Triplet | Proton on the phenyl ring.[1] |
| NH-NH₂ | 4.8 | Singlet | Labile protons, signal may be broad and integrate to 2H.[1] |
Data obtained in DMSO-d₆ at 400 MHz.[1]
While specific experimental data from open-access literature is limited, ¹³C NMR spectra for this compound are available in spectral databases.[1][3] The expected chemical shifts are based on the distinct carbon environments in the molecule.
| Assigned Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C =S | ~180-185 | The thiocarbonyl carbon is significantly deshielded and appears far downfield. |
| Aromatic C -NH (ipso) | ~140 | Quaternary carbon attached to the nitrogen. |
| Aromatic C H (ortho/meta) | ~118-130 | Aromatic carbons typically resonate in this region. |
| Aromatic C H (para) | ~120-125 |
Expected values are based on analogous structures and general ¹³C NMR chemical shift tables.
Caption: The fundamental process of Nuclear Magnetic Resonance (NMR) spectroscopy from sample excitation to spectrum generation.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and confirm the elemental composition.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small quantity of the solid sample directly into the ion source.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their m/z ratio.
-
Detection: Detect the ions to generate a mass spectrum, which plots relative intensity against the m/z ratio.
Data and Interpretation
The mass spectrum of this compound shows a clear molecular ion peak [M]⁺ at m/z 167, confirming its molecular weight.[1] The spectrum also displays a characteristic fragmentation pattern that helps to verify the structure.
| m/z Value | Relative Intensity (%) | Proposed Fragment Identity |
| 167 | 48.9 | [C₇H₉N₃S]⁺ (Molecular Ion, [M]⁺) |
| 135 | 37.2 | [C₇H₅N₂S]⁺ |
| 136 | 28.6 | [C₇H₆N₂S]⁺ |
| 93 | 19.2 | [C₆H₅NH₂]⁺ (Aniline) |
| 77 | 58.3 | [C₆H₅]⁺ (Phenyl cation) |
| 32 | 100.0 | [S]⁺ or [N₂H₄]⁺ (Base Peak) |
Data from direct inlet, 75 eV electron ionization.[1]
Caption: Simplified workflow of Electron Ionization Mass Spectrometry (EI-MS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule, identifying the functional groups present.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount (~1-2 mg) of finely ground this compound with ~100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).
Data and Interpretation
While a specific, fully assigned experimental spectrum is not available in the reviewed literature, the characteristic absorption peaks for the functional groups in this compound can be predicted.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | -NH₂, -NH- | 3400 - 3100 (often broad) |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |
| C=C Stretch (Aromatic) | Aromatic Ring | 1600 - 1450 |
| N-H Bend | -NH₂, -NH- | 1650 - 1550 |
| C-N Stretch | Ar-NH, C-N | 1350 - 1250 |
| C=S Stretch (Thioamide) | C=S | 1250 - 1020 and/or 850-600 |
Expected ranges are based on standard FT-IR correlation tables.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems and chromophores.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest. Methanol (B129727) is a suitable choice for this compound.
-
Sample Preparation: Prepare a dilute solution of this compound in methanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent (methanol) and use it to zero the spectrophotometer.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Data and Interpretation
The UV-Vis spectrum of this compound in methanol is available in spectral databases. The spectrum is expected to show absorptions characteristic of the electronic transitions within the molecule.
| Electronic Transition | Chromophore | Expected λmax Range (nm) |
| π → π | Phenyl ring, C=S | ~200-280 |
| n → π | C=S, -NH- | ~280-350 |
The π → π transitions are typically of high intensity, while the n → π* transitions are of lower intensity. The exact λmax values can be influenced by the solvent.*
References
In-Depth Technical Guide to the Thermal Properties of 4-Phenylthiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of 4-phenylthiosemicarbazide, a compound of significant interest in medicinal chemistry and materials science. Understanding the thermal behavior of this molecule is crucial for its synthesis, purification, formulation, and for ensuring its stability in various applications.
Core Thermal Properties
This compound is a white to light yellow crystalline powder. Its fundamental thermal characteristics have been documented, providing a baseline for its thermal stability.
Data Presentation
The known quantitative thermal data for this compound is summarized in the table below. It is important to note that while the melting point is well-established, detailed public data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the parent compound is limited. The decomposition data presented is based on the analysis of its derivatives, which suggests a multi-stage decomposition process.
| Thermal Property | Value | Notes |
| Melting Point (mp) | 138-141 °C | This is a well-documented and consistent value across multiple sources.[1] |
| Boiling Point | 308 °C | |
| Decomposition | Multi-stage process | Studies on thiosemicarbazone derivatives indicate that thermal degradation typically occurs in two or more stages.[2] Specific onset and peak decomposition temperatures for this compound are not readily available in the reviewed literature. |
| TGA Data | Not explicitly found for the parent compound. | Analysis of derivatives suggests initial mass loss corresponding to the decomposition of the thiosemicarbazide (B42300) moiety. |
| DSC Data | Not explicitly found for the parent compound. | A DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the thermal properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on thermal stability and decomposition kinetics.
Methodology:
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating is used.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: The analysis is typically run under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition and the temperatures at which different decomposition stages occur are determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures and enthalpies of processes like melting, crystallization, and decomposition.
Methodology:
-
Instrumentation: A differential scanning calorimeter is used.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: The analysis is conducted under an inert nitrogen atmosphere with a constant purge gas flow.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating ramp (e.g., 10 °C/min) over a desired temperature range that encompasses the melting and decomposition events.
-
-
Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like some decompositions) appear as peaks. The peak temperature and the area under the peak (which corresponds to the enthalpy change) are calculated.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.
This guide provides a foundational understanding of the thermal properties of this compound. For more specific applications, it is recommended to perform detailed thermal analysis under the conditions relevant to the intended use.
References
Methodological & Application
Application Notes and Protocols: 4-Phenylthiosemicarbazide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
4-Phenylthiosemicarbazide is a versatile reagent in organic synthesis, primarily serving as a precursor for the construction of various heterocyclic scaffolds. Its unique structural features, containing a thiourea (B124793) moiety linked to a phenyl group and a hydrazinyl functional group, make it an ideal starting material for synthesizing a wide array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems, including thiosemicarbazones, 1,3,4-thiadiazoles, and 1,2,4-triazoles.
Application I: Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones, derived from the condensation of thiosemicarbazides with aldehydes or ketones, are a class of compounds with significant pharmacological interest. They are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The imine bond (-N=CH-) in these compounds is a crucial pharmacophore and a key intermediate for the synthesis of other heterocyclic systems.[1][2]
Logical Workflow for Thiosemicarbazone Synthesis
Caption: General workflow for the synthesis of thiosemicarbazone derivatives from this compound.
Experimental Protocol: General Procedure for the Synthesis of Thiosemicarbazones [1]
-
Dissolution: Dissolve 1.0 mmol of this compound in 30 mL of methanol (B129727) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: To the stirred solution, add a solution of the corresponding aldehyde or ketone (1.0 mmol) at room temperature. For reactions that are sluggish, a few drops of glacial acetic acid can be added as a catalyst.[3]
-
Reaction: Stir the mixture for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion of the reaction, the precipitated product is collected by filtration.
-
Purification: Wash the filtered solid with 20 mL of cold methanol and dry at room temperature to afford the purified thiosemicarbazone derivative.
Quantitative Data for Selected Thiosemicarbazone Derivatives
| Compound | Aldehyde/Ketone Reactant | Yield (%) | Melting Point (°C) | Reference |
| (E)-1-(4-chlorobenzylidene)-4-phenylthiosemicarbazide | 4-Chlorobenzaldehyde | 71 | 200-201 (dec.) | [2] |
| (E)-1-(4-bromobenzylidene)-4-phenylthiosemicarbazide | 4-Bromobenzaldehyde | 70 | 190-191 (dec.) | [1] |
| (E)-1-(4-fluorobenzylidene)thiosemicarbazide | 4-Fluorobenzaldehyde | 30 | 185-186 (dec.) | [1] |
| (E)-1-(4-methoxybenzylidene)thiosemicarbazide | 4-Methoxybenzaldehyde | 37 | 194-195 (dec.) | [1] |
| (E)-1-(4-nitrobenzylidene)thiosemicarbazide | 4-Nitrobenzaldehyde | 33 | 236-237 (dec.) | [1] |
Application II: Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives
1,3,4-Thiadiazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] this compound is a common precursor for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles through cyclization reactions.
Reaction Pathway for 1,3,4-Thiadiazole Synthesis
Caption: Synthetic route to 1,3,4-thiadiazole derivatives from this compound.
Experimental Protocol: Synthesis of 2-Anilino-5-substituted-1,3,4-thiadiazoles [4][5]
-
Mixing Reactants: In a round-bottom flask, mix equimolar amounts of this compound and a suitable carboxylic acid (e.g., methoxy cinnamic acid derivatives).
-
Addition of Cyclizing Agent: To the mixture, add a cyclizing/dehydrating agent such as phosphorus oxychloride (POCl₃) dropwise, or use an acid like formic acid.[4][5]
-
Reaction: Reflux the reaction mixture for 2 hours.
-
Workup: After cooling to room temperature, pour the mixture onto crushed ice. Neutralize the solution with an ammonia (B1221849) solution.
-
Isolation: Filter the resulting precipitate and wash it thoroughly with water to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Selected 1,3,4-Thiadiazole Syntheses
| Starting Carboxylic Acid | Cyclizing Agent | Product | Yield (%) | Reference |
| Methoxy Cinnamic Acid Derivatives | POCl₃ | 2-Anilino-5-(substituted styryl)-1,3,4-thiadiazoles | Not specified | [4] |
| Formic Acid | Formic Acid | 2-Anilino-1,3,4-thiadiazole | Not specified | [5] |
Application III: Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another important class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological applications, including antifungal, antiviral, and anti-inflammatory activities. This compound can be used to synthesize 1,2,4-triazole-3-thiol derivatives.
Synthetic Pathway for 1,2,4-Triazole-3-thiol Synthesis
Caption: Two-step synthesis of 1,2,4-triazole-3-thiol derivatives from this compound.
Experimental Protocol: Synthesis of 4-Phenyl-5-substituted-4H-1,2,4-triazole-3-thiols [6]
Step 1: Acylation of this compound
-
Mixing Reactants: Thoroughly mix the carboxylic acid (e.g., phenylpropanoic acid, 1.23 g) and this compound (1.37 g) in a hydrothermal reaction vessel.
-
Addition of Reagents: Add dry chloroform (2 mL) and a stir bar to the mixture.
-
Reaction: Place the open vessel on a magnetic stirrer and heat at 90 °C in the presence of polyphosphate ester (PPE). The reaction progress can be monitored by TLC.
Step 2: Cyclodehydration
-
Alkaline Treatment: After the acylation is complete, treat the intermediate with an aqueous alkali solution (e.g., 2 M KOH).
-
Heating: Stir the mixture at 80-90 °C for 2-4 hours.
-
Acidification: Cool the reaction mixture to room temperature and acidify with HCl to a pH of approximately 6.
-
Isolation: The resulting precipitate is filtered off, washed with water and a water/methanol mixture to yield the 1,2,4-triazole-3-thiol derivative.
Quantitative Data for a Selected 1,2,4-Triazole Synthesis
| Intermediate Product | Yield (%) | Final Product | Yield (%) | Reference |
| N¹,N²-diphenylhydrazine-1,2-dicarbothioamide | 38 | 5-Mercapto-1,2-diphenyl-1H-1,2,4-triazole | 71 | [6] |
These protocols and application notes demonstrate the utility of this compound as a foundational building block in the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery and development. The straightforward reaction conditions and often high yields make it an attractive starting material for synthetic chemists.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 5351-69-9 | Benchchem [benchchem.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Phenylthiosemicarbazide as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-phenylthiosemicarbazide and its derivatives as versatile ligands for the synthesis of metal complexes with significant potential in medicinal chemistry and catalysis. The protocols outlined below offer detailed methodologies for the synthesis and evaluation of these promising compounds.
Introduction
This compound is a thiosemicarbazide (B42300) derivative that serves as an excellent chelating agent for a variety of transition metals. The resulting metal complexes have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1] The coordination of this compound to a metal center often enhances its biological efficacy compared to the free ligand. This enhancement is attributed to the principles of chelation theory, where the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex and facilitating its transport across biological membranes.
Applications
The primary applications of metal complexes derived from this compound are centered in the field of medicinal chemistry.
-
Anticancer Agents: A significant body of research has focused on the development of these complexes as potential anticancer drugs. They have been shown to exhibit cytotoxicity against a range of cancer cell lines, including those of the lung, breast, and colon. The proposed mechanisms of action include the inhibition of ribonucleotide reductase, interaction with DNA, and the induction of apoptosis through mitochondrial signaling pathways.[2][3] Some complexes achieve their therapeutic effects by increasing the levels of reactive oxygen species (ROS) within tumor cells, leading to oxidative stress and subsequent cell death.[2]
-
Antimicrobial Agents: These metal complexes have also been investigated for their antibacterial and antifungal properties. The chelation of the metal ion can significantly improve the antimicrobial activity of the this compound ligand.
-
Catalysis: While the primary focus has been on biological applications, thiosemicarbazone metal complexes, in general, have been explored as catalysts in various organic reactions.
Data Presentation: Biological Activity
The following tables summarize the quantitative biological data for various metal complexes of this compound and its derivatives.
Table 1: Anticancer Activity of this compound Metal Complexes
| Complex/Ligand | Cancer Cell Line | Activity Metric | Value | Reference |
| [CuLCl] (L=(D-glucopyranose)-4-phenylthiosemicarbazide) | Ehrlich Ascites Carcinoma (EAC) | LC50 | 1.94 x 10⁻⁸ M | [4] |
| Cisplatin (Reference) | Ehrlich Ascites Carcinoma (EAC) | LC50 | 2.76 x 10⁻⁸ M | [4] |
| Acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone Copper Complex | Dalton's Lymphoma Ascites (DLA) | IC50 | 46 µg/mL | [3] |
| Dinuclear Cu(II) complex (28) | A549 (Lung) | IC50 | 0.507 ± 0.021 µM | [5] |
| Dinuclear Cu(II) complex (28) | NCI-H460 (Lung) | IC50 | 0.235 ± 0.010 µM | [5] |
| Binuclear Ni(II) complexes (81-84) | A549 (Lung) | IC50 | 4.97–6.44 µM | [5] |
| Cisplatin (Reference) | A549 (Lung) | IC50 | 31.08 ± 0.79 µM | [5] |
| [Cd(L)Cl₂(H₂O)] (L=1-(pyridin-3-yl)-4-(phenyl)thiosemicarbazide) | Human Lung Carcinoma (A549) | IC50 | 410 ± 31 µM | [6] |
| Etoposide (Reference) | Human Lung Carcinoma (A549) | IC50 | > 1000 µM | [6] |
Table 2: Antimicrobial Activity of this compound Metal Complexes
| Complex/Ligand | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Copper Complexes (1, 2, 3, 4) | Escherichia coli | MIC | 1.5 - 30 | [7] |
| Copper Complexes (1, 2, 3, 4) | Staphylococcus aureus | MIC | 1.5 - 30 | [7] |
| Copper Complexes (1, 2, 3, 4) | Candida albicans | MIC | 1.5 - 4.0 | [7] |
| Ni(II)dppm Complex | Gram-positive & Gram-negative bacteria | MIC | Not specified, but showed excellent effect | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the general synthesis of the this compound ligand.
Materials:
-
Phenyl isothiocyanate
Procedure:
-
Dissolve phenyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring.
-
The reaction mixture is typically stirred at room temperature or gently refluxed for a specified period (e.g., 1-3 hours).
-
Upon cooling, a solid precipitate of this compound will form.
-
Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound in a desiccator.
Protocol 2: General Synthesis of Metal Complexes with this compound
This protocol provides a general method for the synthesis of metal complexes. The specific metal salt, solvent, and reaction conditions may need to be optimized for each complex.
Materials:
-
This compound (or a derivative)
-
Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Solvent (e.g., Ethanol, Methanol, Dioxane)
Procedure:
-
Dissolve the this compound ligand (typically 2 equivalents) in the chosen solvent, with gentle heating if necessary.
-
In a separate flask, dissolve the metal salt (typically 1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
The reaction mixture is then refluxed for a period of 2 to 24 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After reflux, allow the mixture to cool to room temperature.
-
The precipitated metal complex is collected by filtration.
-
Wash the solid product with the cold solvent to remove impurities.
-
Dry the final complex in a vacuum desiccator.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of the synthesized complexes against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized metal complex dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized complexes in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complexes. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: General workflow for the synthesis and evaluation of this compound metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Antitumour Studies of Acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone and its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure, electrochemistry and spectral characterization of (D-glucopyranose)-4-phenylthiosemicarbazide metal complexes and their antitumor activity against Ehrlich ascites carcinoma in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial, antifungal and in vitro antileukaemia activity of metal complexes with thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. jocpr.com [jocpr.com]
Application Notes and Protocols: Synthesis of Thiosemicarbazone Derivatives from 4-Phenylthiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazones are a versatile class of compounds extensively studied in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The synthesis of thiosemicarbazones is often achieved through a straightforward condensation reaction between a thiosemicarbazide (B42300) and an aldehyde or a ketone.[1][3][4] This document provides detailed protocols for the synthesis of thiosemicarbazone derivatives starting from 4-phenylthiosemicarbazide, along with their potential applications and relevant biological data.
Synthesis Workflow
The general synthesis of thiosemicarbazone derivatives from this compound is a one-step condensation reaction. The workflow involves the reaction of this compound with a suitable aldehyde or ketone, typically under acidic catalysis, to yield the corresponding thiosemicarbazone.
Caption: General workflow for the synthesis of thiosemicarbazone derivatives.
Experimental Protocols
General Protocol for the Synthesis of Thiosemicarbazone Derivatives
This protocol describes a general method for the condensation reaction between this compound and various aldehydes or ketones.[3][5]
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent like ethanol or methanol.
-
Addition of Carbonyl Compound: To the solution, add 1 to 1.05 equivalents of the desired aldehyde or ketone.[5]
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[3]
-
Reaction: Heat the mixture to reflux and stir for a period ranging from 1 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][5]
-
Isolation: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.[3]
-
Purification: Wash the collected solid with a small amount of cold solvent and then purify by recrystallization from a suitable solvent like ethanol to obtain the pure thiosemicarbazone derivative.
Example Protocol: Synthesis of 2-((3,4,5-Trimethoxybenzylidene)hydrazono)-3-phenylthiazolidin-4-one (6e)
This is a specific example of a two-step synthesis starting from this compound, first forming the thiosemicarbazone, followed by cyclization to a thiazolidinone derivative.[5]
Step 1: Synthesis of 4-phenyl-3-thiosemicarbazone of 3,4,5-trimethoxybenzaldehyde (B134019)
-
To a solution of this compound (1 g, 6 mmol) in 33 mL of ethanol, add 3,4,5-trimethoxybenzaldehyde (1.24 g, 6.3 mmol) and 0.50 mL of acetic acid.[5]
-
Heat the reaction mixture at 85 °C for 1-3 hours.[5]
-
Monitor the reaction by TLC. After completion, cool the mixture and collect the precipitated product by filtration.
Step 2: Synthesis of 2-((3,4,5-Trimethoxybenzylidene)hydrazono)-3-phenylthiazolidin-4-one (6e)
-
In a flask, mix the 4-phenyl-3-thiosemicarbazone derivative from Step 1 with ethyl 2-bromoacetate in absolute ethanol containing anhydrous sodium acetate.[5]
-
Reflux the mixture for 1-3 hours.[5]
-
After cooling, the resulting solid is filtered, washed, and recrystallized to yield the final product.[5]
Data Presentation
Synthesis and Characterization Data of Selected Thiosemicarbazone Derivatives
| Compound | Aldehyde/Ketone Reactant | Yield (%) | Melting Point (°C) | Reference |
| 4a | Benzaldehyde | 93 | 165-166 | [5] |
| 4b | 2,4-Dinitrobenzaldehyde | 85 | 220 | [5] |
| 4e | 3,4,5-Trimethoxybenzaldehyde | 82 | 198 | [5] |
| 6b | 2,4-Dinitrobenzaldehyde (followed by cyclization) | - | 275 | [5] |
| 6e | 3,4,5-Trimethoxybenzaldehyde (followed by cyclization) | - | 174 | [5] |
| 6g | 4-(Methylthio)benzaldehyde (followed by cyclization) | - | 223 | [5] |
Biological Activity Data of Selected Thiosemicarbazone Derivatives
| Compound | Biological Activity | Cell Line/Organism | IC50 / MIC (µM or µg/mL) | Reference |
| 11 | Antitubercular | Mycobacterium bovis | 0.39 µg/mL | [1] |
| 30 | Antitubercular | Mycobacterium bovis | 0.39 µg/mL | [1] |
| 6a | Anticancer | OVCAR-4 (Ovarian Cancer) | IC50: 1.569 ± 0.06 µM | [6][7] |
| 6a | PI3Kα Inhibition | - | IC50: 0.225 ± 0.01 µM | [6][7] |
| 11 | Antibacterial | Staphylococcus aureus | MIC: 256 µg/mL | [6] |
| 12 | Antibacterial | Staphylococcus aureus | MIC: 256 µg/mL | [6] |
| L1 | Antibacterial | Bacillus cereus | MIC: 10 mg/L | [2] |
| L2 | Antibacterial | Bacillus subtilis | MIC: 50 mg/L | [2] |
| L4 | Anticancer | A549 (Lung Cancer) | Strong inhibitory effect | [2] |
Mechanism of Action: Anticancer Activity
Several thiosemicarbazone derivatives have demonstrated potent anticancer activity. One of the proposed mechanisms of action is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6][7] The inhibition of PI3Kα by certain thiosemicarbazone derivatives leads to a decrease in the phosphorylation of Akt and mTOR, ultimately resulting in cell cycle arrest and apoptosis.[6][7]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a thiosemicarbazone derivative.
Conclusion
The synthesis of thiosemicarbazone derivatives from this compound offers a versatile platform for the development of novel therapeutic agents. The straightforward synthetic protocols and the diverse biological activities of the resulting compounds make them attractive candidates for further investigation in drug discovery programs. The data and protocols presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4-Phenylthiosemicarbazide in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
Abstract
4-Phenylthiosemicarbazide is a versatile and readily accessible starting material for the synthesis of a wide array of heterocyclic compounds. Its unique structural features, possessing nucleophilic nitrogen and sulfur atoms, make it an ideal precursor for constructing various five- and six-membered heterocyclic rings, many of which are of significant interest in medicinal chemistry and drug development.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of prominent heterocyclic systems, including 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazoles, using this compound as a key building block. The protocols are based on established literature procedures and are presented with quantitative data summarized in tables for easy comparison and reproducibility.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, agrochemicals, and functional materials. Among the various precursors for their synthesis, thiosemicarbazide (B42300) derivatives, particularly this compound, have garnered considerable attention due to their synthetic utility and the diverse biological activities exhibited by their derivatives.[1][2] These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and antitubercular properties.[1][3][4][5][6][7] The reactivity of this compound allows for its participation in various cyclization reactions to afford important heterocyclic scaffolds such as thiadiazoles, triazoles, and thiazoles.[8][9][10][11] This document serves as a practical guide for researchers interested in leveraging this compound for the synthesis of novel heterocyclic entities.
Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives
1,3,4-Thiadiazoles are a class of five-membered heterocyclic compounds that are well-recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13] A common and efficient method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of this compound with carboxylic acids or their derivatives in the presence of a dehydrating agent like phosphorus oxychloride or a strong acid.[9][12][14]
General Reaction Scheme: Cyclization with Carboxylic Acids
The reaction proceeds through the initial formation of an acyl thiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 1,3,4-thiadiazole ring.
Caption: Synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.
Experimental Protocol: Synthesis of 5-Aryl-N-phenyl-1,3,4-thiadiazol-2-amine
This protocol is adapted from a general procedure for the synthesis of 1,3,4-thiadiazole derivatives.[12][15]
Materials:
-
This compound
-
Substituted benzoic acid (e.g., methoxy (B1213986) cinnamic acid derivatives)[12]
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ammonia (B1221849) solution
-
Water
Procedure:
-
In a round-bottom flask, take an equimolar mixture of this compound and the desired substituted benzoic acid.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (e.g., 3 mmol) dropwise to the cooled mixture with constant stirring.
-
After the addition is complete, reflux the reaction mixture for 2 hours.
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Neutralize the mixture with a suitable ammonia solution.
-
Filter the resulting precipitate, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or DMF) to obtain the pure 5-aryl-N-phenyl-1,3,4-thiadiazol-2-amine.
Quantitative Data
| Entry | R-Group (from Carboxylic Acid) | Yield (%) | Melting Point (°C) | Reference |
| 1 | (E)-2-(3-Methoxyphenyl)vinyl | - | - | [12] |
| 2 | (E)-2-(2-Methoxyphenyl)vinyl | - | - | [12] |
| 3 | 4-Pyridyl | - | - | [15] |
| 4 | Phenyl | - | - | [15] |
Note: Specific yield and melting point data were not consistently available in the summarized search results for all derivatives.
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another class of five-membered nitrogen-containing heterocycles with a wide range of pharmacological applications, including antifungal, antimicrobial, and anticonvulsant activities.[10] A common synthetic route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the intramolecular cyclization of 1-acyl-4-phenylthiosemicarbazides in an alkaline medium.[10][16]
General Reaction Scheme: Base-Catalyzed Cyclization
The synthesis involves two main steps: the acylation of this compound followed by base-catalyzed cyclodehydration.
Caption: Two-step synthesis of 1,2,4-triazole-3-thiols.
Experimental Protocol: Synthesis of 5-Aryl-4-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is a generalized procedure based on the literature.[16][17]
Step 1: Synthesis of 1-Aroyl-4-phenylthiosemicarbazide
Materials:
-
Aroyl hydrazide (e.g., furan-2-carboxylic acid hydrazide or phenylacetic acid hydrazide)[16]
-
Phenyl isothiocyanate
-
Dry Benzene or Ethanol
Procedure:
-
Dissolve the aroyl hydrazide (0.01 mol) and phenyl isothiocyanate (0.01 mol) in dry benzene.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product that precipitates out and recrystallize it from methanol.
Step 2: Synthesis of 5-Aryl-4-phenyl-4H-1,2,4-triazole-3-thiol
Materials:
-
1-Aroyl-4-phenylthiosemicarbazide
-
Aqueous sodium hydroxide (B78521) (e.g., 2M or 8%) or potassium hydroxide solution[16][17][18]
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve the 1-aroyl-4-phenylthiosemicarbazide in an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Reflux the mixture for a specified time (e.g., 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with dilute hydrochloric acid to a pH of approximately 6.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain the pure triazole-3-thiol.
Quantitative Data
| Entry | R-Group | Yield (%) | Melting Point (°C) | Reference |
| 1 | Furan-2-yl | 62-79 (overall) | - | [16] |
| 2 | Benzyl | 62-79 (overall) | - | [16] |
| 3 | 4-(Phenylsulfonyl)phenyl | - | - | [18] |
Note: The yields reported are often for the two-step process.
Synthesis of Thiazole (B1198619) and Thiazolidinone Derivatives
Thiazole and thiazolidinone scaffolds are present in numerous clinically used drugs and exhibit a wide range of biological activities.[19][20] this compound can be readily converted to 4-phenylthiosemicarbazones by condensation with aldehydes or ketones. These thiosemicarbazones are key intermediates for the synthesis of various thiazole and thiazolidinone derivatives upon reaction with α-halocarbonyl compounds or other suitable cyclizing agents.[8][21]
General Reaction Scheme: Hantzsch-type Thiazole Synthesis
The reaction of a thiosemicarbazone with an α-haloketone is a classic method for the synthesis of 2-hydrazinylidene-thiazole derivatives.
Caption: Workflow for the synthesis of thiazole derivatives.
Experimental Protocol: Synthesis of 2-((Aryl)methylenehydrazono)-3-phenylthiazolidin-4-ones
This protocol describes the synthesis of thiazolidin-4-one derivatives from 4-phenylthiosemicarbazones and ethyl 2-bromoacetate.[21]
Step 1: Synthesis of 4-Phenyl-3-thiosemicarbazones
Materials:
-
This compound
-
Aromatic aldehyde
-
Ethanol
-
Acetic acid
Procedure:
-
Dissolve this compound (1 eq) in ethanol.
-
Add the aromatic aldehyde (1.05 eq) and a few drops of acetic acid.
-
Heat the reaction mixture at 85 °C for 1-3 hours.
-
Cool the mixture, and the product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain the corresponding 4-phenyl-3-thiosemicarbazone.
Step 2: Synthesis of 2-((Aryl)methylenehydrazono)-3-phenylthiazolidin-4-ones
Materials:
-
4-Phenyl-3-thiosemicarbazone
-
Ethyl 2-bromoacetate
-
Anhydrous sodium acetate (B1210297)
-
Absolute ethanol
Procedure:
-
To a solution of the 4-phenyl-3-thiosemicarbazone in absolute ethanol, add anhydrous sodium acetate and ethyl 2-bromoacetate.
-
Reflux the mixture for several hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent.
Quantitative Data for Thiazolidin-4-one Synthesis
| Entry | Aldehyde Substituent | Yield (%) | Melting Point (°C) | Reference |
| 1 | 4-(Methylsulfonyl)benzylidene | - | 277 | [21] |
| 2 | 3,4-(Methylenedioxy)-6-nitrobenzylidene | - | 262 | [21] |
| 3 | 4-(Trifluoromethyl)benzylidene | - | 206 | [21] |
Note: Specific yield data were not provided in the summarized search results.
Conclusion
This compound stands out as a highly valuable and versatile precursor in heterocyclic synthesis. The straightforward and often high-yielding protocols for its conversion into biologically relevant scaffolds like 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazoles make it an attractive starting material for academic research and industrial drug discovery programs. The methodologies presented in this document provide a solid foundation for researchers to explore the synthesis of novel heterocyclic compounds with potential therapeutic applications. Further exploration of the reaction conditions and the use of diverse substituted starting materials can lead to the discovery of new chemical entities with enhanced biological profiles.
References
- 1. This compound | 5351-69-9 | Benchchem [benchchem.com]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.biust.ac.bw [research.biust.ac.bw]
- 5. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 13. wjpmr.com [wjpmr.com]
- 14. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 15. jocpr.com [jocpr.com]
- 16. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eurekaselect.com [eurekaselect.com]
- 21. Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Activity of Boron-Containing Thiosemicarbazones Derived from 4-Phenylthiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of the antifungal activity of boron-containing thiosemicarbazones derived from 4-Phenylthiosemicarbazide. The protocols outlined below are based on established methodologies in medicinal chemistry and mycology.
Introduction
Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antifungal properties. The incorporation of a boron moiety into their structure can enhance their therapeutic potential. This document details the synthesis of boron-containing thiosemicarbazones from this compound and their subsequent evaluation as antifungal agents. The potential mechanisms of action for these compounds may involve iron chelation or inhibition of ergosterol (B1671047) biosynthesis, crucial pathways for fungal survival.[1]
Synthesis of Boron-Containing Thiosemicarbazones
The synthesis of boron-containing thiosemicarbazones involves the condensation reaction between this compound and a (formylphenyl)boronic acid.[2]
Experimental Protocol: Synthesis
Materials:
-
This compound
-
(Formylphenyl)boronic acid (e.g., 2-formylphenylboronic acid, 3-formylphenylboronic acid, 4-formylphenylboronic acid)
-
Methanol (B129727) (MeOH)
-
Formic acid (catalyst)
Procedure:
-
Dissolve the (formylphenyl)boronic acid in hot methanol in a round-bottomed flask.
-
Add this compound to the solution in a 1:1 molar ratio.
-
Add a few drops of formic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid product with cold methanol and then with hexane to remove impurities.
-
Dry the purified boron-containing thiosemicarbazone derivative under vacuum.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis.
General Reaction Scheme:
Caption: General synthesis of boron-containing thiosemicarbazones.
Evaluation of Antifungal Activity
The antifungal activity of the synthesized compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized boron-containing thiosemicarbazones
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and control antifungals in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
-
Inoculum Preparation:
-
Culture the fungal strains on appropriate agar (B569324) plates.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in RPMI-1640 medium to the desired final concentration (e.g., 0.5-2.5 x 10³ CFU/mL).
-
-
Inoculation: Add 100 µL of the diluted fungal inoculum to each well containing the test compound.
-
Controls:
-
Growth Control: Wells with fungal inoculum but no compound.
-
Sterility Control: Wells with medium only.
-
Positive Control: Wells with a known antifungal drug.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation
The quantitative results from the MIC assays should be presented in a clear and organized manner to facilitate comparison between different compounds and fungal strains.
Table 1: Illustrative Antifungal Activity (MIC in µg/mL) of Boron-Containing Thiosemicarbazones
| Compound ID | Fungal Strain | MIC (µg/mL) |
| B-TSC-Ph-1 | Candida albicans | 125 |
| Aspergillus fumigatus | 250 | |
| Cryptococcus neoformans | 125 | |
| B-TSC-Ph-2 | Candida albicans | 62.5 |
| Aspergillus fumigatus | 125 | |
| Cryptococcus neoformans | 62.5 | |
| Fluconazole | Candida albicans | 1 |
| (Control) | Aspergillus fumigatus | >64 |
| Cryptococcus neoformans | 4 |
Note: The data presented in this table is illustrative and intended to provide a template for reporting results. Actual MIC values will vary depending on the specific compounds and fungal strains tested. Thiosemicarbazones, in general, have shown MIC values in the range of 125-500 µg/ml against various fungi.[1]
Proposed Mechanism of Action and Experimental Workflow
The antifungal effect of thiosemicarbazones is thought to be multifactorial. Two potential mechanisms are the chelation of essential metal ions like iron and the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Caption: Workflow for antifungal drug discovery and evaluation.
Potential Signaling Pathway Disruption
The interference with iron homeostasis or ergosterol production leads to a cascade of events culminating in fungal cell death or growth inhibition.
Caption: Proposed antifungal mechanisms of thiosemicarbazones.
References
Application Notes and Protocols: Antibacterial Activity of 4-Phenylthiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial activity of 4-phenylthiosemicarbazide derivatives. The information is compiled from various studies and is intended to guide researchers in the evaluation and development of this class of compounds as potential antimicrobial agents.
Introduction
The rise of antibiotic resistance presents a significant challenge to global health, necessitating the discovery and development of novel antimicrobial compounds. Thiosemicarbazides, and specifically this compound derivatives, have emerged as a promising class of molecules with a broad spectrum of biological activities, including antibacterial effects.[1][2][3] These compounds are of particular interest due to their potential to act on different bacterial targets than currently available antibiotics. The primary proposed mechanism of action for their antibacterial effect is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for DNA replication.[4]
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a panel of Gram-positive and Gram-negative bacterial strains. Lower MIC values are indicative of greater antimicrobial potency.
Table 1: In Vitro Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria (MIC in µg/mL)
| Compound/Derivative | S. aureus ATCC 25923 | S. aureus (MRSA) ATCC 43300 | S. epidermidis ATCC 12228 | M. luteus ATCC 10240 | B. cereus ATCC 10876 | Reference |
| Thiosemicarbazide (B42300) 3a | 1.95 | 3.9 | 1.95 | 1.95 | 1.95 | [3][5] |
| Thiosemicarbazide 3e | 15.63-31.25 | 15.63-31.25 | 15.63-31.25 | 15.63-31.25 | 7.81 | [3][5] |
| SA1 (2-chlorophenyl) | 62.5 | 62.5 | - | - | - | [6] |
| ST16 (4-bromophenyl) | - | - | 31.25 | 15.63 | - | [6] |
| Ciprofloxacin (Control) | - | - | - | - | - | [6] |
| Cefuroxime (Control) | - | - | - | - | - | [6] |
Data compiled from multiple sources. "-" indicates data not available.
Table 2: In Vitro Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria (MIC in µg/mL)
| Compound/Derivative | E. coli ATCC 25922 | K. pneumoniae ATCC 13883 | S. typhimurium ATCC 14028 | Reference |
| Thiosemicarbazide 3a | >1000 | >1000 | >1000 | [5] |
| Thiosemicarbazide 3e | >1000 | >1000 | >1000 | [5] |
| Thiosemicarbazide 3b-3d, 3f | >1000 | >1000 | >1000 | [5] |
Data compiled from multiple sources. Many tested compounds showed a lack of significant activity against Gram-negative strains.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate culture medium[4]
-
Bacterial inoculum
-
This compound derivatives and standard antibiotics
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds[4]
-
0.5 McFarland standard
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Preparation of Antimicrobial Agents:
-
MIC Assay:
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
-
-
Controls:
Protocol 2: Agar (B569324) Well Diffusion Method for Antibacterial Screening
This method is used for a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Nutrient agar plates
-
Bacterial culture
-
Sterile cork borer
-
This compound derivatives
-
Standard antibiotic discs
-
Incubator (37°C)
Procedure:
-
Preparation of Agar Plates:
-
A sterile nutrient agar is poured into sterile Petri dishes and allowed to solidify.
-
-
Inoculation:
-
The surface of the agar is uniformly inoculated with a standardized bacterial suspension.
-
-
Well Creation and Sample Addition:
-
Wells are created in the agar using a sterile cork borer.
-
A specific volume of the dissolved thiosemicarbazide derivative is added to each well.
-
-
Incubation:
-
The plates are incubated at 37°C for 24 hours.[7]
-
-
Measurement of Inhibition Zone:
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each well in millimeters.[7]
-
Visualizations
Proposed Mechanism of Action
The primary antibacterial mechanism of this compound derivatives is believed to be the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
Caption: Proposed mechanism of antibacterial action.
Experimental Workflow: MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
Caption: Workflow for MIC determination.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antitumor Activity of 4-Phenylthiosemicarbazide Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antitumor activities of 4-phenylthiosemicarbazide metal complexes, including quantitative data on their efficacy, detailed protocols for key experimental assays, and insights into their mechanisms of action.
Introduction
Thiosemicarbazones are a class of Schiff bases that, along with their metal complexes, have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and antiviral properties. Notably, metal complexes of thiosemicarbazones, particularly those derived from this compound, have emerged as promising candidates for anticancer drug development. The coordination of the thiosemicarbazone ligand to a metal center can enhance its biological activity through various mechanisms, such as increased lipophilicity, altered redox potentials, and interaction with biological targets like DNA and essential enzymes.[1][2]
The antitumor effects of these complexes are often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS), disrupt mitochondrial function, inhibit DNA synthesis, and trigger programmed cell death (apoptosis).[3][4] This document outlines the methodologies to assess these activities and presents a summary of reported efficacy data.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of various this compound and related thiosemicarbazone metal complexes against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of this compound Metal Complexes in Cancer Cell Lines
| Complex | Cell Line | IC50 (µM) | Reference |
| [Cu(L)Cl] where L is (D-glucopyranose)-4-phenylthiosemicarbazide | Ehrlich Ascites Carcinoma (EAC) | 0.0194 | [2] |
| Pt(II) complex of o-vanillin-4-phenylthiosemicarbazone | HepG-2 (Liver) | Not specified, but potent | [5] |
| Pd(II) complexes of 4-phenyl-3-thiosemicarbazone ligands | MCF-7 (Breast), Caco-2 (Colorectal) | Moderate cytotoxicity | [6] |
| Cu(II) glyoxal (B1671930) bis(4,4-dimethyl-3-thiosemicarbazone) | Various tumor cells | High antiproliferative activity | [7] |
| Pt(II) complexes of thiosemicarbazone | MCF-7, HepG-2, NCI-H460, HeLa | 1.7 - 9.6 | [8] |
| Cd(II) complex of N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide | A549 (Lung) | 410 | [9] |
| Cu(II) complex of N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide | A549 (Lung) | 599 | [9] |
Note: The specific structures of the ligands and complexes can vary significantly between studies, affecting the IC50 values. Readers are encouraged to consult the primary references for detailed structural information.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound metal complex stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the metal complex in culture medium. Replace the medium in the wells with 100 µL of the diluted complex solutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat cells with the metal complex at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Logic of Annexin V/PI Apoptosis Assay
Caption: Distinguishing cell populations in the Annexin V/PI assay.
In Vivo Antitumor Activity: Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a valuable tool for assessing the in vivo efficacy of potential anticancer agents.[15][16]
Materials:
-
Swiss albino mice
-
EAC cells
-
This compound metal complex
-
Sterile saline solution
-
Syringes and needles
Protocol:
-
Tumor Inoculation: Inject 1 x 10^6 EAC cells intraperitoneally (i.p.) into each mouse.
-
Treatment: 24 hours after inoculation, divide the mice into groups (e.g., control, vehicle, different doses of the metal complex, and a positive control like cisplatin). Administer the treatments i.p. daily for a specified period (e.g., 9 days).
-
Monitoring: Monitor the body weight, tumor volume (by measuring abdominal circumference), and survival of the mice.
-
Endpoint Analysis: After the treatment period, sacrifice the mice and collect the ascitic fluid to determine the tumor volume and viable tumor cell count. Hematological parameters can also be analyzed.
Workflow for In Vivo EAC Model
Caption: Workflow for the in vivo Ehrlich Ascites Carcinoma model.
Mechanism of Action: Signaling Pathways
The antitumor activity of this compound metal complexes often involves the induction of apoptosis through the mitochondrial pathway, which is closely linked to the generation of reactive oxygen species (ROS).
Signaling Pathway of Apoptosis Induction
Caption: Proposed signaling pathway for apoptosis induction.
The metal complexes can lead to an increase in intracellular ROS levels. This oxidative stress can damage mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in the dismantling of the cell through apoptosis.
Conclusion
This compound metal complexes represent a promising class of compounds for the development of novel anticancer therapies. The protocols and data presented in these application notes provide a framework for the systematic evaluation of their antitumor activity and elucidation of their mechanisms of action. Further research into structure-activity relationships, in vivo efficacy in various tumor models, and detailed toxicological profiling is warranted to advance these compounds towards clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structure, electrochemistry and spectral characterization of (D-glucopyranose)-4-phenylthiosemicarbazide metal complexes and their antitumor activity against Ehrlich ascites carcinoma in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential transmetallation of complexes of the anti-cancer thiosemicarbazone, Dp4e4mT: effects on anti-proliferative efficacy, redox activity, oxy-myoglobin and oxy-hemoglobin oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. mdpi.com [mdpi.com]
- 16. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Phenylthiosemicarbazide Derivatives as Topoisomerase IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylthiosemicarbazide derivatives have emerged as a promising class of antibacterial agents that exert their effect through the inhibition of bacterial type II topoisomerases, specifically topoisomerase IV. This enzyme is crucial for DNA replication and chromosome segregation in bacteria, making it an attractive target for the development of new antibiotics. These compounds have shown significant activity, particularly against Gram-positive bacteria. The primary mechanism of action for many of these derivatives is the inhibition of the ATPase activity of the ParE subunit of topoisomerase IV, which is essential for the enzyme's catalytic cycle.
This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the evaluation of this compound derivatives as topoisomerase IV inhibitors.
Data Presentation
The following tables summarize the in vitro activity of representative this compound derivatives against topoisomerase IV and various bacterial strains. These values have been compiled from multiple studies to provide a comparative overview.
Table 1: Topoisomerase IV Inhibitory Activity of this compound Derivatives
| Compound ID | Derivative | Topoisomerase IV IC50 (µM) | Reference |
| 1 | 1-(indol-2-carbonyl)-4-(4-nitrophenyl)-thiosemicarbazide | 14 | [1] |
| 2 | 4-Benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide | 14 | |
| 3 | 4-Benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazide | 90 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative | S. aureus | S. aureus (MRSA) | B. subtilis | M. luteus | Reference |
| 1 | 1-(indol-2-carbonyl)-4-(4-nitrophenyl)-thiosemicarbazide | 50 | - | - | - | [1] |
| 2 | 4-Benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide | >100 | - | - | - | |
| 3 | 4-Benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazide | 12.5 | - | 6.25 | 6.25 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Signaling Pathway and Mechanism of Action
This compound derivatives primarily inhibit topoisomerase IV by targeting the ATPase activity of its ParE subunit. This inhibition prevents the enzyme from hydrolyzing ATP, a critical step for the DNA cleavage and re-ligation cycle. The following diagram illustrates this proposed mechanism.
Caption: Mechanism of Topoisomerase IV Inhibition.
Experimental Workflow
The evaluation of this compound derivatives as topoisomerase IV inhibitors follows a structured workflow from chemical synthesis to biological characterization.
Caption: Drug Discovery Workflow.
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives through the condensation of a substituted thiosemicarbazide (B42300) with an aldehyde or ketone.[2]
Materials:
-
Substituted this compound (1.0 mmol)
-
Aldehyde or ketone derivative (1.0 mmol)
-
Methanol (B129727) (MeOH, 30 mL)
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the substituted this compound (1.0 mmol) in methanol (30 mL) in a round bottom flask with magnetic stirring.
-
Add a solution of the corresponding aldehyde or ketone derivative (1.0 mmol) to the flask at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Upon completion, collect the precipitated product by filtration.
-
Wash the precipitate with cold methanol (20 mL).
-
Dry the purified product at room temperature.
-
Characterize the final product using analytical techniques such as NMR, IR, and mass spectrometry.
Topoisomerase IV ATPase Activity Assay
This protocol is for determining the inhibitory effect of the compounds on the ATPase activity of S. aureus topoisomerase IV. The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
S. aureus Topoisomerase IV enzyme
-
10x Topoisomerase IV Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 3.5 M potassium glutamate, 50 mM MgCl₂, 50 mM DTT, 500 µg/mL albumin)
-
Linearized pBR322 DNA
-
ATP solution (e.g., 10 mM)
-
Test compounds dissolved in DMSO
-
Phosphate detection reagent (e.g., BIOMOL GREEN™)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each reaction, combine:
-
10 µL of 10x Assay Buffer
-
1 µL of linearized pBR322 DNA (e.g., 1 µg/µL)
-
1 µL of the test compound at various concentrations (or DMSO for control)
-
Distilled water to a final volume of 90 µL.
-
-
Add 5 µL of S. aureus Topoisomerase IV to each well, except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of the phosphate detection reagent to each well.
-
Incubate at room temperature for 20-30 minutes to allow color development.
-
Measure the absorbance at 620-650 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Topoisomerase IV DNA Decatenation Assay
This assay measures the ability of topoisomerase IV to decatenate kinetoplast DNA (kDNA), and the inhibition of this process by the test compounds.
Materials:
-
S. aureus Topoisomerase IV enzyme
-
5x Topoisomerase IV Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 1.75 M potassium glutamate, 25 mM MgCl₂, 25 mM DTT, 7.5 mM ATP, 250 µg/mL albumin)
-
Kinetoplast DNA (kDNA) (e.g., 100 ng/µL)
-
Test compounds dissolved in DMSO
-
Stop solution/loading dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 µg/mL bromophenol blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose (B213101) gel (1%) in TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
On ice, prepare a reaction mixture for each sample in a microcentrifuge tube:
-
6 µL of 5x Assay Buffer
-
2 µL of kDNA (200 ng)
-
1 µL of the test compound at various concentrations (or DMSO for control)
-
Distilled water to a final volume of 27 µL.
-
-
Add 3 µL of diluted S. aureus Topoisomerase IV to each tube, except for the no-enzyme control.
-
Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 30 µL of stop solution/loading dye and 30 µL of chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge for 1 minute.
-
Load 20 µL of the upper aqueous phase onto a 1% agarose gel.
-
Run the gel at an appropriate voltage (e.g., 85V for 2 hours).
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analyze the gel for the presence of decatenated minicircles. The inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterial strain.[3]
Materials:
-
Test compounds and control antibiotics
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum from an overnight culture, adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
References
- 1. Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides as topoisomerase IV inhibitors with Gram-positive antibacterial activity. Search for molecular basis of antibacterial activity of thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: Condensation Reaction of 4-Phenylthiosemicarbazide with Aldehydes and Ketones
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Phenylthiosemicarbazide is a crucial reagent in synthetic and medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of heterocyclic compounds.[1][2] Its condensation reaction with various aldehydes and ketones yields N-substituted thiosemicarbazones, a class of compounds renowned for their diverse and significant biological activities.[1][2][3] These activities include antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties.[2][4][5][6] The resulting thiosemicarbazones are also valuable intermediates for the synthesis of other pharmacologically active moieties, such as thiazolidinones and triazoles.[2][4] This document provides detailed protocols and data for the synthesis of thiosemicarbazones via the condensation of this compound with carbonyl compounds.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The terminal primary amine group (-NH₂) of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the final thiosemicarbazone product, characterized by an imine (-N=CH-) or azomethine (-N=CR₁R₂) group.[1] The reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid, to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[4][7]
Caption: General mechanism of thiosemicarbazone formation.
Experimental Protocols
The synthesis of thiosemicarbazones from this compound is generally a straightforward one-pot reaction. Below are two common protocols.
Protocol 1: Room Temperature Synthesis in Methanol (B129727)
This method is suitable for reactions with reactive aldehydes and is advantageous for its mild conditions.[1]
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Methanol (MeOH), analytical grade
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve 1.0 mmol of this compound in 30 mL of methanol in a round bottom flask with magnetic stirring.
-
To this solution, add a solution of the corresponding aldehyde or ketone (1.0 mmol) in a minimal amount of methanol at room temperature.
-
Stir the reaction mixture continuously for 24 hours at room temperature.[1]
-
Monitor the reaction for the formation of a precipitate. The completion of the reaction is often indicated by the cessation of further precipitation.
-
Once the reaction is complete, collect the precipitated product by vacuum filtration.
-
Wash the filtered solid with cold methanol (approx. 20 mL) to remove any unreacted starting materials.[1]
-
Dry the purified product at room temperature or in a desiccator.
-
Characterize the final product using appropriate analytical techniques (e.g., Melting Point, IR, ¹H NMR, ¹³C NMR).[1]
Protocol 2: Acid-Catalyzed Synthesis with Heating
This protocol is effective for a broader range of aldehydes and ketones, including less reactive ones. The use of an acid catalyst and heat accelerates the reaction.[4]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol (B145695) (EtOH), absolute
-
Glacial Acetic Acid
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round bottom flask, add an equimolar mixture of this compound and the desired aromatic aldehyde.
-
Add a suitable amount of absolute ethanol to dissolve the reactants.
-
Add a few drops of glacial acetic acid to the mixture to act as a catalyst.[4][7]
-
Equip the flask with a reflux condenser and heat the mixture to 85 °C.[4]
-
Maintain the reaction at this temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the product with cold ethanol and dry it.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Caption: General experimental workflow for thiosemicarbazone synthesis.
Data Presentation: Synthesis of 4-Phenylthiosemicarbazones
The following tables summarize the results from the condensation of this compound with various aldehydes under different conditions.
Table 1: Reaction with Substituted Benzaldehydes in Methanol at Room Temperature
| Aldehyde Reactant | Product Name | Yield (%) | M.P. (°C) | Reference |
| 4-Fluorobenzaldehyde | 2-(4-fluorobenzylidene)-N-phenylhydrazine-1-carbothioamide | 50 | 199-200 | [1] |
| 4-Chlorobenzaldehyde | 2-(4-chlorobenzylidene)-N-phenylhydrazine-1-carbothioamide | 13 | 207-208 | [1] |
| 4-Bromobenzaldehyde | 2-(4-bromobenzylidene)-N-phenylhydrazine-1-carbothioamide | 30 | 194-195 | [1] |
| 4-Nitrobenzaldehyde | 2-(4-nitrobenzylidene)-N-phenylhydrazine-1-carbothioamide | 82 | 240-241 | [1] |
| 3-Nitrobenzaldehyde | 2-(3-nitrobenzylidene)-N-phenylhydrazine-1-carbothioamide | 61 | 230-231 | [1] |
Table 2: Acid-Catalyzed Reaction with Substituted Benzaldehydes in Ethanol at 85°C
| Aldehyde Reactant | Reaction Time (h) | Product Name | Yield (%) | M.P. (°C) | Reference |
| Benzaldehyde | 1 | 2-benzylidene-N-phenylhydrazine-1-carbothioamide | 93 | 155-157 | [4] |
| 4-Methylbenzaldehyde | 1 | 2-(4-methylbenzylidene)-N-phenylhydrazine-1-carbothioamide | 85 | 168-170 | [4] |
| 4-Methoxybenzaldehyde | 1 | 2-(4-methoxybenzylidene)-N-phenylhydrazine-1-carbothioamide | 89 | 180-182 | [4] |
| 4-Chlorobenzaldehyde | 2 | 2-(4-chlorobenzylidene)-N-phenylhydrazine-1-carbothioamide | 91 | 208-210 | [4] |
| 4-Bromobenzaldehyde | 2 | 2-(4-bromobenzylidene)-N-phenylhydrazine-1-carbothioamide | 88 | 195-197 | [4] |
| 4-Nitrobenzaldehyde | 3 | 2-(4-nitrobenzylidene)-N-phenylhydrazine-1-carbothioamide | 70 | 240-242 | [4] |
| 2-Hydroxybenzaldehyde | 1.5 | 2-(2-hydroxybenzylidene)-N-phenylhydrazine-1-carbothioamide | 82 | 188-190 | [4] |
| 2-Nitrobenzaldehyde | 3 | 2-(2-nitrobenzylidene)-N-phenylhydrazine-1-carbothioamide | 75 | 202-204 | [4] |
Applications in Drug Development
The thiosemicarbazone scaffold is a "privileged" structure in medicinal chemistry due to its wide array of pharmacological activities.
-
Antimicrobial Activity: Many thiosemicarbazones derived from this compound have demonstrated potent activity against various microbial strains. For instance, certain derivatives show significant in-vitro activity against Mycobacterium bovis, a model for tuberculosis research.[1] Their antibacterial and antifungal properties make them attractive candidates for the development of new anti-infective agents.[7]
-
Anticancer Activity: Thiosemicarbazones are well-known for their antiproliferative effects. They can act as chelating agents for metal ions that are essential for tumor growth, or they can inhibit enzymes like topoisomerase II, which is crucial for DNA replication in cancer cells.[6]
-
Synthetic Intermediates: Beyond their intrinsic bioactivity, these thiosemicarbazones are key starting materials for synthesizing more complex heterocyclic systems. For example, they can be cyclized with reagents like ethyl 2-bromoacetate or diethyl acetylenedicarboxylate (B1228247) to produce highly functionalized and biologically active thiazolidinone derivatives.[4]
Caption: From synthesis to application in drug development.
Characterization of Products
The structural confirmation of the synthesized thiosemicarbazones is essential. Standard analytical techniques employed for this purpose include:
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as N-H (stretching), C=N (imine), and C=S (thiocarbonyl).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure, confirming the formation of the imine bond and the arrangement of protons and carbons.[1][4]
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.[1]
-
Single-Crystal X-ray Diffraction: Provides definitive proof of the structure and stereochemistry of the compound.[1][8]
-
Elemental Analysis: To verify the empirical formula of the synthesized compound.[1]
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structural characterization and biological activity of p-fluorobenzaldehyde thiosemicarbazones and of a nickel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Amberlite XAD Resins with 4-Phenylthiosemicarbazide for Chelating Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Amberlite XAD resins, particularly XAD-4 and XAD-2, are macroporous, nonionic, crosslinked polymeric adsorbents with high surface area and durability. Their hydrophobic surface makes them ideal for adsorbing nonpolar molecules from aqueous streams. However, for applications requiring the selective removal of metal ions, the plain resins lack the necessary functionality. Chemical modification of the Amberlite XAD backbone with chelating ligands can produce highly effective and selective sorbents. 4-Phenylthiosemicarbazide and its derivatives are excellent precursors for such modifications due to the strong affinity of the thiosemicarbazone moiety for various heavy and transition metal ions.
This document provides detailed protocols for the functionalization of Amberlite XAD resins to incorporate these chelating groups and summarizes the performance of the resulting materials in metal ion adsorption. While this compound can be used to synthesize various thiosemicarbazones for this purpose, a common and effective method involves a multi-step process to covalently bond the chelating agent to the polymer matrix.[1]
Logical Relationship: From Base Resin to Functional Chelating Resin
Caption: Logical flow from the base Amberlite XAD polymer to the final chelating resin through activation and coupling steps.
Experimental Protocols
Protocol 1: General Synthesis of a Chelating Resin via Diazotization and Coupling
This protocol describes a widely used method for covalently attaching a chelating ligand to the Amberlite XAD-4 backbone. The process involves nitration of the aromatic rings on the polymer, reduction of the nitro groups to amino groups, diazotization of the amino groups, and finally, coupling with the desired chelating agent.
Materials:
-
Amberlite XAD-4 resin
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Stannous Chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Nitrite (NaNO₂)
-
The desired chelating agent (e.g., a phenolic thiosemicarbazone synthesized from this compound)
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
Step 1: Nitration of Amberlite XAD-4
-
Place 10 g of Amberlite XAD-4 beads into a round-bottom flask.
-
Slowly add a mixture of 20 mL of concentrated HNO₃ and 50 mL of concentrated H₂SO₄ to the flask.
-
Stir the mixture at 60°C for 1.5 hours in an oil bath.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Filter the nitrated resin and wash it repeatedly with deionized water until the filtrate is neutral.
-
Dry the nitrated resin (XAD-4-NO₂).
Step 2: Reduction to Amino-functionalized Resin
-
Transfer the dried nitrated resin to a flask.
-
Add a reducing mixture consisting of 80 g of SnCl₂, 90 mL of concentrated HCl, and 100 mL of ethanol.[2]
-
Reflux the mixture for 12 hours at 90°C.[2]
-
After cooling, filter the amino-functionalized resin (XAD-4-NH₂).
-
Wash the resin sequentially with 2 M HCl and then deionized water until the filtrate is neutral.
Step 3: Diazotization of the Amino Resin
-
Suspend the amino resin in an ice-water mixture (approximately 300 mL).
-
Slowly add 1 M NaNO₂ solution dropwise with constant stirring at 0-5°C until the mixture gives a positive test with starch-iodide paper (indicating excess nitrous acid).
-
Filter the diazotized resin quickly and wash it with ice-cold deionized water.
Step 4: Coupling with the Chelating Ligand
-
Prepare a solution of the chelating ligand in an appropriate solvent (e.g., 10% NaOH solution for phenolic compounds).
-
Add the freshly prepared diazotized resin to the ligand solution while stirring at 0-5°C.
-
Continue stirring for 5-6 hours at this temperature.
-
Filter the final chelating resin.
-
Wash with dilute NaOH to remove unreacted ligand, followed by dilute HCl, and finally with deionized water until the washings are neutral.
-
Dry the functionalized resin in a vacuum desiccator.
Experimental Workflow: Synthesis of Functionalized Amberlite XAD-4
Caption: Step-by-step workflow for the chemical modification of Amberlite XAD-4 resin.
Application Data: Metal Ion Adsorption
The primary application of these functionalized resins is the preconcentration and removal of heavy metal ions from aqueous solutions. The performance of these resins is evaluated based on their adsorption capacity, pH dependence, and selectivity.
Table 1: Adsorption Capacities of Functionalized Resins for Various Metal Ions
| Chelating Ligand Derivative | Target Metal Ion | Adsorption Capacity (mmol/g) | Optimal pH | Reference |
| 2-Acetylpyridine-4-phenyl-3-thiosemicarbazone | Pb(II) | 0.36 | 6.0 | [3] |
| Zn(II) | 1.20 | 7.0 | [3] | |
| Co(II) | 1.50 | 7.0 | [3] | |
| Ni(II) | 1.61 | 8.0 | [3] | |
| Cu(II) | 1.07 | 6.0 | [3] | |
| Cd(II) | 0.71 | 8.0 | [3] | |
| 4-(2-Pyridylazo) Resorcinol (PAR) | Co(II) | 0.152 | 8.0 | [4] |
| Ni(II) | 0.167 | 8.0 | [4] | |
| Cu(II) | 0.172 | 6.0 | [4] | |
| Alizarin (B75676) Red-S | Rh(III) | 0.047 (4.842 mg/g) | 6.5 | [2] |
Note: The adsorption capacities can vary based on the specific synthesis conditions and the density of functional groups on the resin surface.
Protocol 2: Batch Adsorption Study for Metal Ion Uptake
This protocol outlines a general procedure to determine the metal ion adsorption capacity of the synthesized chelating resin.
Materials:
-
Synthesized chelating resin
-
Stock solutions of target metal ions (e.g., 1000 mg/L)
-
pH buffers (e.g., acetate, phosphate)
-
Nitric acid (0.1 M) and Sodium Hydroxide (0.1 M) for pH adjustment
-
Shaker or magnetic stirrer
-
Centrifuge and filtration apparatus
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS)
Procedure:
-
Accurately weigh a specific amount of the dry chelating resin (e.g., 0.05 g) into several flasks.
-
Prepare a series of metal ion solutions of known concentrations by diluting the stock solution.
-
Adjust the pH of each solution to the desired value using the appropriate buffer or by adding dilute acid/base.
-
Add a fixed volume of the pH-adjusted metal ion solution (e.g., 50 mL) to each flask containing the resin.
-
Agitate the mixtures at a constant speed and temperature for a predetermined time (e.g., 2 hours) to ensure equilibrium is reached.
-
Separate the resin from the solution by filtration or centrifugation.
-
Measure the final concentration of the metal ion in the supernatant using ICP-MS or AAS.
-
Calculate the amount of metal ion adsorbed per unit mass of resin (qₑ) using the formula: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the metal ion (mg/L), V is the volume of the solution (L), and m is the mass of the resin (g).
Chelation Mechanism of Functionalized Resin
Caption: Conceptual diagram of a metal ion being chelated by the thiosemicarbazone group on the resin surface.
Regeneration and Reusability
A significant advantage of these chelating resins is their potential for regeneration and reuse, which is crucial for cost-effective applications.
Protocol 3: Resin Regeneration
Procedure:
-
After metal ion adsorption, filter the metal-loaded resin.
-
Wash the resin with deionized water to remove any non-adsorbed ions.
-
Pass a strong acid solution (e.g., 1.5 - 2.0 M HCl) through the column containing the resin or agitate the resin in the acid solution.[2][5] This disrupts the metal-ligand complex by protonating the donor atoms.
-
The eluted solution, now rich in the target metal ion, can be collected for recovery.
-
Wash the regenerated resin with deionized water until the pH of the eluate is neutral.
-
The resin is now ready for another cycle of adsorption.
Studies have shown that these functionalized resins can be reused for multiple cycles (often more than 20) without a significant loss in their adsorption capacity, demonstrating their excellent stability and durability.[4]
References
- 1. Comparison of some newly synthesized chemically modified Amberlite XAD-4 resins for the preconcentration and determination of trace elements by flow injection inductively coupled plasma-mass spectrometry (ICP-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and application of Amberlite xad-4 functionalized with alizarin red-s for preconcentration and adsorption of rhodium (III) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of Eco-Friendly Chelating Resins and Their Applications for Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Phenylthiosemicarbazide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Phenylthiosemicarbazide, focusing on improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of this compound is the reaction of phenyl isothiocyanate with hydrazine (B178648) hydrate (B1144303).[1][2] This method is known for its efficiency and often results in good to excellent yields.[1]
Q2: What are the typical starting materials and solvents used in the synthesis?
A2: The primary starting materials are phenyl isothiocyanate and hydrazine hydrate.[1][3] Ethanol (B145695) is a commonly used solvent for this reaction, allowing for the dissolution of the reactants and precipitation of the product upon completion.[1] Methanol can also be a suitable solvent.
Q3: What is a reasonable expected yield for the synthesis of this compound?
A3: While yields can vary based on reaction conditions and purification methods, a yield of 86% has been reported for the synthesis of this compound from phenyl isothiocyanate and hydrazine hydrate in ethanol at room temperature.[1]
Q4: Are there alternative synthesis routes for this compound?
A4: Yes, alternative methods exist. One such method involves the reaction of phenylurea with hydrazine hydrate.[4] Another approach starts with aniline, ammonia, and carbon disulfide to generate an ammonium (B1175870) phenyldithiocarbamate intermediate, which is then reacted with hydrazine sulfate.[5]
Q5: How can the purity of the final product be assessed?
A5: The purity of this compound can be determined by its melting point, which is reported to be in the range of 138-140 °C. Spectroscopic techniques such as FT-IR and NMR can also be used for structural confirmation and purity assessment.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. | - Increase the reaction time or gently heat the mixture if the reaction is being performed at room temperature.[7] - Ensure the quality and purity of the starting materials, particularly the phenyl isothiocyanate and hydrazine hydrate. |
| - Loss of product during workup and purification. | - Minimize the amount of solvent used for washing the product to avoid excessive dissolution. - If recrystallizing, ensure the solvent is appropriate and the cooling process is gradual to maximize crystal formation. | |
| - Side reactions. | - Maintain the recommended reaction temperature. Excessive heat can lead to the formation of byproducts. | |
| Product is an oil or does not precipitate | - The product is soluble in the reaction solvent. | - If the product does not precipitate upon cooling, try adding the reaction mixture to ice-cold water to induce precipitation.[8] - The solvent may be too non-polar. If using a solvent other than ethanol or methanol, consider switching to one of these. |
| - Insufficient cooling. | - Cool the reaction mixture in an ice bath to promote crystallization.[4][8] | |
| Discolored Product (e.g., yellow or brown) | - Presence of impurities from starting materials or side reactions. | - Recrystallize the crude product from a suitable solvent like dilute alcohol to obtain a purer, colorless product.[5] - Treat the hot reaction mixture with a small amount of decolorizing charcoal before filtration.[4] |
| - Air oxidation. | - Dry the final product under vacuum to minimize exposure to air and moisture. |
Experimental Protocols
Primary Synthesis Method: From Phenyl Isothiocyanate and Hydrazine Hydrate
This protocol is adapted from a commonly reported high-yield synthesis.[1]
Materials:
-
Phenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature. The reaction is often complete within a few hours, and the product may begin to precipitate.
-
After the reaction is complete (as monitored by TLC), cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Alternative Synthesis Method: From Phenylurea and Hydrazine Hydrate
This protocol provides an alternative route to this compound.[4]
Materials:
-
Phenylurea
-
42% Hydrazine hydrate solution
-
Decolorizing charcoal
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
10% Sodium hydroxide (B78521) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenylurea (1 equivalent) and 42% hydrazine hydrate solution (2 equivalents).
-
Heat the mixture on a steam bath for approximately 12 hours.
-
Add a small amount of decolorizing charcoal to the hot mixture and filter.
-
Wash the charcoal with two small portions of warm water.
-
Concentrate the filtrate and washings on a steam bath.
-
Cool the concentrated solution in an ice bath to crystallize the product.
-
Collect the crystals by filtration and wash with cold water.
-
For purification, dissolve the crude product in hot absolute ethanol and add concentrated hydrochloric acid to precipitate the hydrochloride salt.
-
Collect the hydrochloride salt by filtration.
-
Dissolve the hydrochloride salt in hot water and treat with a 10% sodium hydroxide solution to regenerate the free base, which will precipitate.
-
Cool the mixture in an ice bath and collect the pure this compound by filtration.
Visualizations
References
- 1. Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]
- 6. Synthesis and evaluation of 4-phenyl thiosemicarbazide anti-inflammatory agents. [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Phenylthiosemicarbazide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4-Phenylthiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route employed. They can include unreacted starting materials such as phenyl isothiocyanate and hydrazine (B178648) hydrate. Side products from the reaction, potential positional isomers, or oxidized species may also be present. If the synthesis involves phenylurea, unreacted starting material can be a significant impurity.[1]
Q2: Which purification technique is most effective for this compound?
A2: Recrystallization is the most common and highly effective method for purifying this compound and its derivatives.[2] Ethanol (B145695) or mixed solvent systems are frequently used.[3] For certain impurities, purification via the hydrochloride salt may also be a viable option.[1]
Q3: My purified this compound appears off-white or yellowish. How can I remove the color?
A3: A persistent color can be due to oxidized impurities or other colored byproducts.[2] A treatment with activated charcoal during the recrystallization process is often effective at adsorbing these colored impurities.[2] Performing the recrystallization again may also lead to a purer, colorless product.
Q4: How can I assess the purity of my final this compound product?
A4: The purity of the final product can be determined using several analytical methods. Melting point determination is a straightforward initial assessment; pure this compound has a melting point of 138-141 °C.[4] Chromatographic techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can provide more detailed information on purity.[5] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy are essential for confirming the chemical structure and identifying any remaining impurities.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product Fails to Crystallize | The solution may be too dilute (too much solvent used). The chosen solvent may not be appropriate. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a pure crystal.[2] If too much solvent was used, carefully evaporate some of it to concentrate the solution and then try cooling again.[3] |
| Product "Oils Out" Instead of Crystallizing | The solution is too saturated, or the cooling process is too rapid. Impurities are present that inhibit crystallization. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool more slowly.[2] Consider a different recrystallization solvent or solvent system.[3] |
| Low Yield After Recrystallization | Too much solvent was used, leading to product loss in the mother liquor. Premature crystallization occurred during hot filtration. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[3] Ensure the filtration apparatus is pre-heated to prevent premature crystal formation.[3] Cool the filtrate in an ice bath to maximize crystal precipitation.[3] |
| Persistent Impurities After Recrystallization | The impurity has similar solubility characteristics to the product in the chosen solvent. | Perform a second recrystallization, potentially using a different solvent system.[2] If recrystallization is ineffective, consider column chromatography or purification via the hydrochloride salt. |
Data Presentation
Recrystallization Solvent Systems
| Solvent System | Solubility Profile | Notes | Expected Purity Improvement |
| Ethanol | Good solubility when hot, lower solubility when cold. | A commonly used and effective solvent for thiosemicarbazide (B42300) derivatives.[3] | High |
| Methanol | Soluble at 50 mg/mL.[6][7] | Good for dissolving the compound. A co-solvent might be needed to reduce solubility for crystallization. | Moderate to High |
| Ethanol/Water | Highly soluble in hot ethanol; water acts as an anti-solvent. | The ratio can be adjusted to optimize yield and purity.[2] | High |
| Methanol/DCM | Soluble in the mixture. | Can be used for recrystallization of similar compounds.[8] | Moderate to High |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
Objective: To purify crude this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol and begin heating the mixture with stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.[3]
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[2]
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used). It is advisable to pre-heat the funnel and receiving flask to prevent premature crystallization.[3]
-
Allow the clear filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.[3]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.[3]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[3]
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.[3]
Protocol 2: Purification via Hydrochloride Salt Formation
Objective: To purify crude this compound by converting it to its hydrochloride salt, which is then isolated and converted back to the free base. This method is adapted from a procedure for a similar compound, 4-phenylsemicarbazide.[1]
Materials:
-
Crude this compound
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (B78521) solution (10%)
-
Deionized Water
-
Beakers and Erlenmeyer flasks
-
Ice-salt bath
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolve the crude this compound in hot absolute ethanol.
-
Filter the hot solution to remove any insoluble impurities.
-
To the clear filtrate, slowly add concentrated hydrochloric acid. The hydrochloride salt should precipitate.[1]
-
Cool the mixture in an ice-salt bath to ensure complete precipitation of the salt.[1]
-
Collect the this compound hydrochloride salt by vacuum filtration and wash it with a small amount of cold ethanol.[1]
-
To convert the salt back to the free base, dissolve it in a minimal amount of near-boiling water.
-
Filter the solution if necessary, and then add 10% sodium hydroxide solution until the solution is basic and the free base precipitates.[1]
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the purified this compound by vacuum filtration, wash with cold water, and dry thoroughly.
Visualizations
Caption: General experimental workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for common issues encountered during the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 4-PHENYL-3-THIOSEMICARBAZIDE | 5351-69-9 [chemicalbook.com]
- 7. 4-PHENYL-3-THIOSEMICARBAZIDE | 5351-69-9 [amp.chemicalbook.com]
- 8. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 4-Phenylthiosemicarbazide in experiments
Welcome to the Technical Support Center for 4-Phenylthiosemicarbazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a primary focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid that generally exhibits poor solubility in aqueous solutions. It is more readily soluble in polar organic solvents. For instance, its solubility in methanol (B129727) is reported to be 50 mg/mL.[1][2][3][4] It is also commonly dissolved in ethanol (B145695) and dimethylformamide (DMF) for synthetic reactions, suggesting good solubility in these solvents as well.[5]
Q2: I'm observing precipitation when I dilute my this compound stock solution in an aqueous buffer for a biological assay. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as "precipitation upon dilution." this compound is often dissolved in a high-concentration stock solution using a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO). When this concentrated stock is diluted into an aqueous buffer, the overall solvent polarity increases significantly, reducing the solubility of the compound and causing it to precipitate out of the solution.[6]
To prevent this, consider the following troubleshooting steps:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 1%, as higher concentrations can be toxic to cells.[6]
-
Use a co-solvent: In some cases, adding a small percentage of a co-solvent like ethanol to the final aqueous buffer can help maintain solubility.
-
Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Sonication: Briefly sonicating the solution after dilution can help to redissolve fine precipitates.
-
Warm the buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes improve solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound for biological assays?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for use in biological assays.[6] It is a strong polar aprotic solvent that can effectively dissolve the compound. However, it is crucial to be mindful of the final DMSO concentration in your experiment to avoid solvent-induced artifacts.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to precipitation. Protect the solutions from light. Before use, thaw the aliquot completely and vortex gently to ensure homogeneity.
Troubleshooting Guides
Issue: Compound Precipitation in Stock Solution
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
-
Troubleshooting Steps:
-
Gently warm the stock solution in a water bath to see if the precipitate redissolves.
-
If warming is ineffective, try adding a small amount of additional solvent to decrease the concentration.
-
Consider preparing a fresh stock solution at a lower concentration.
-
Issue: Inconsistent Results in Biological Assays
-
Possible Cause: Precipitation of this compound in the assay medium, leading to a lower effective concentration of the compound.
-
Troubleshooting Steps:
-
Visually inspect the assay plates under a microscope for any signs of precipitation.
-
Perform a solubility test of this compound in your specific assay buffer at the intended final concentration.
-
Follow the recommendations in FAQ Q2 to prevent precipitation upon dilution.
-
Include a vehicle control (assay medium with the same final concentration of the solvent used for the stock solution) in your experiments to account for any solvent effects.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Methanol | 50 mg/mL | Not Specified |
| Ethanol | Soluble | Room Temperature |
| Dimethylformamide (DMF) | Soluble | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Room Temperature |
| Water | Sparingly Soluble | Room Temperature |
| Chloroform | Sparingly Soluble | Room Temperature |
| Acetone | Sparingly Soluble | Room Temperature |
Note: "Soluble" and "Sparingly Soluble" are qualitative descriptions based on observations from synthesis protocols and general chemical principles. Quantitative data is limited.
Experimental Protocols
Protocol 1: Synthesis of Thiosemicarbazone Derivatives from this compound
This protocol describes a general method for the condensation reaction between this compound and an aldehyde to form a thiosemicarbazone.
Materials:
-
This compound
-
Aldehyde of choice
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Methodology:
-
Dissolve 1 equivalent of this compound in ethanol or methanol in a round-bottom flask with stirring.
-
Add 1 equivalent of the desired aldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The thiosemicarbazone product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials.
-
Dry the purified thiosemicarbazone product.
Mandatory Visualizations
Signaling Pathway: Inhibition of Bacterial Topoisomerase IV
Thiosemicarbazide derivatives have been shown to exhibit antibacterial activity by inhibiting bacterial topoisomerase IV, a crucial enzyme involved in DNA replication. The mechanism of inhibition involves targeting the ATP-binding pocket of the ParE subunit of the enzyme.
Experimental Workflow: Troubleshooting Precipitation in a Cell-Based Assay
This workflow outlines the logical steps to diagnose and resolve issues with this compound precipitation during a typical cell-based experiment.
References
- 1. 4-phenyl-3-thiosemicarbazide | CAS#:5351-69-9 | Chemsrc [chemsrc.com]
- 2. 4-(Phenyl)thiosemicarbazide [chembk.com]
- 3. 4-PHENYL-3-THIOSEMICARBAZIDE | 5351-69-9 [chemicalbook.com]
- 4. 4-PHENYL-3-THIOSEMICARBAZIDE | 5351-69-9 [amp.chemicalbook.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Phenylthiosemicarbazide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and evaluation of 4-phenylthiosemicarbazide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing the this compound precursor?
A1: The most widely employed method is the nucleophilic addition of hydrazine (B178648) hydrate (B1144303) to phenyl isothiocyanate. This reaction is typically performed in a solvent like ethanol (B145695) at room temperature and is known for its efficiency and high yields.
Q2: My reaction to form the thiosemicarbazone derivative (from this compound and an aldehyde/ketone) is slow or not proceeding. What can I do?
A2: Several factors could be at play. Consider the following troubleshooting steps:
-
Catalysis: The condensation reaction often requires a catalyst. Adding a few drops of glacial acetic acid and refluxing the mixture is a common and effective method.[1] For reactions with less reactive ketones, a general acid-base catalyst like anilinium chloride has been shown to be optimal, allowing the reaction to complete at room temperature.[2][3]
-
Temperature: While some reactions proceed at room temperature, many require heating.[4] Refluxing the reaction mixture for several hours is a standard procedure to drive the reaction to completion.[5]
-
Solvent: Ensure you are using an anhydrous solvent, such as absolute ethanol or methanol (B129727). The presence of water can inhibit the reaction as it is a byproduct of the condensation.[2]
-
Reagent Purity: Verify the purity of your starting materials, especially the aldehyde or ketone, as impurities can interfere with the reaction.
Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: The most common impurities are unreacted starting materials (this compound and the carbonyl compound). Side product formation is also possible, particularly if the reaction is heated for an extended period or under harsh conditions.
Q4: How can I effectively purify my this compound derivative?
A4: The most common purification method is recrystallization. Ethanol and methanol are frequently used as recrystallization solvents.[1][6] Washing the crude product with a solvent like diethyl ether can also help remove unreacted starting materials before recrystallization.[1]
Q5: I'm having trouble with product precipitation/isolation from the reaction mixture. What should I try?
A5: If your product is soluble in the reaction solvent, you can induce precipitation by:
-
Cooling the reaction mixture in an ice bath.[1]
-
Pouring the reaction mixture into ice-cold water.[1]
-
Concentrating the solution by removing the solvent under reduced pressure to increase the product concentration and force precipitation.[1]
Q6: The synthesized compound shows low or no activity in my biological assay. What should I verify?
A6: Low activity can stem from several issues:
-
Compound Identity and Purity: It is critical to confirm the structure and purity of your compound. Use analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure, and HPLC to assess purity (>95% is recommended).
-
Solubility: Thiosemicarbazide (B42300) derivatives can have poor aqueous solubility. Visually inspect your assay wells for any signs of precipitation. If solubility is an issue, consider increasing the DMSO concentration (while being mindful of its effect on the assay) or synthesizing analogs with more polar groups.
-
Compound Stability: The thiosemicarbazide moiety may degrade under certain assay conditions (e.g., pH, temperature). Perform a stability study by incubating the compound in the assay buffer and analyzing its integrity over time with HPLC.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 4-phenylthiosemicarbazone derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Water contamination in the solvent. - Lack of catalyst. | - Increase reaction time or temperature and monitor progress using TLC. - Optimize temperature; refluxing is often necessary.[6] - Use anhydrous solvents like absolute ethanol or methanol. - Add a catalytic amount of glacial acetic acid.[1] |
| Impure Product | - Presence of unreacted starting materials. - Formation of side products. - Product degradation. | - Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove starting materials.[1] - Purify the product by recrystallization from ethanol or methanol.[1][6] - Avoid excessive heating or prolonged reaction times. |
| Difficulty in Product Isolation | - High product solubility in the reaction solvent. - Insufficient cooling to induce precipitation. | - After the reaction, cool the mixture in an ice bath.[1] - Pour the reaction mixture into ice-cold water to precipitate the solid.[1] - Remove the solvent under reduced pressure to concentrate the mixture.[1] |
| Inconsistent Melting Point | - Presence of impurities. - The product is a mixture of E/Z isomers. | - Recrystallize the product multiple times until a sharp, consistent melting point is achieved. - Use spectroscopic methods (e.g., ¹H NMR) to confirm isomeric purity. The E-isomer is typically more stable. |
Quantitative Data on Reaction Optimization
The choice of solvent and catalyst significantly impacts the yield of thiosemicarbazone synthesis. The following tables summarize findings from optimization studies.
Table 1: Effect of Solvent on the Synthesis of (1-(4-nitrophenyl)ethylidene)-4-phenylthiosemicarbazide [2]
| Entry | Solvent | Temperature | Time | Yield (%) |
| 1 | Methanol | Room Temp. | 10 days | 16 |
| 2 | Methanol | 65°C | 24 hours | 73 |
| 3 | Ethanol | 65°C | 24 hours | 61 |
| 4 | Propan-2-ol | 65°C | 24 hours | 52 |
| 5 | Acetonitrile | 65°C | 24 hours | 43 |
| 6 | Dichloromethane | 65°C | 24 hours | 41 |
| 7 | Tetrahydrofuran | 65°C | 24 hours | 33 |
| 8 | Water | 65°C | 24 hours | 13 |
Reaction of 4-nitroacetophenone and this compound without a catalyst.
Table 2: Effect of Catalyst on the Synthesis of (1-(4-nitrophenyl)ethylidene)-4-phenylthiosemicarbazide in Methanol [2]
| Entry | Catalyst | Temperature | Time | Yield (%) |
| 1 | None | 65°C | 24 hours | 73 |
| 2 | Acetic Acid | 65°C | 24 hours | 81 |
| 3 | Formic Acid | 65°C | 24 hours | 78 |
| 4 | Pyridine | 65°C | 24 hours | 75 |
| 5 | Anilinium Chloride | Room Temp. | 24 hours | 99 |
| 6 | Anilinium Chloride | 65°C | 24 hours | 99 |
Reactions performed in methanol.
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor
This protocol describes the synthesis of the core intermediate, this compound, from phenyl isothiocyanate and hydrazine hydrate.
Materials:
-
Phenyl isothiocyanate
-
Hydrazine hydrate (98-100%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring.
-
The reaction is typically exothermic. Stir the mixture at room temperature. The reaction is generally complete within a short period, often leading to the precipitation of the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: General Synthesis of 4-Phenylthiosemicarbazone Derivatives
This protocol outlines the condensation reaction between this compound and an aromatic aldehyde.[4][7]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde (B42025) derivative)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve the aromatic aldehyde (1.0 mmol) in absolute ethanol (20-30 mL) in a round-bottom flask.[4][7]
-
Add this compound (1.0 mmol) to the solution.[4]
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[7]
-
Heat the reaction mixture under reflux with continuous stirring for the required time (typically 3-5 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).[5][7]
-
After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.[7]
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol, followed by diethyl ether, to remove impurities.[1]
-
Dry the final product. If needed, purify further by recrystallizing from absolute ethanol.[1][7]
Visualizations: Pathways and Workflows
Signaling Pathways Modulated by Thiosemicarbazones
Thiosemicarbazone derivatives exert their anticancer effects through multiple mechanisms, often involving metal chelation and the inhibition of key cellular enzymes.
Caption: Key anticancer mechanisms of thiosemicarbazones.
General Experimental Workflow
The development of novel this compound derivatives follows a structured workflow from chemical synthesis to biological evaluation.
References
- 1. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bec.uac.bj [bec.uac.bj]
- 3. academicjournals.org [academicjournals.org]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. | Semantic Scholar [semanticscholar.org]
- 7. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]
Technical Support Center: 4-Phenylthiosemicarbazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Phenylthiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It is also advisable to protect it from light and store it under an inert atmosphere.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are susceptible to degradation. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles.[3] Use amber vials or wrap containers in aluminum foil to protect them from light.[3]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in methanol.[4] For preparing stock solutions, high-purity, anhydrous solvents like DMSO or ethanol (B145695) can also be used.[3]
Q4: Is this compound sensitive to pH?
A4: Yes, the stability of thiosemicarbazides can be pH-dependent. Extremes in pH may catalyze hydrolysis. It is recommended to maintain solutions at a neutral or mildly acidic pH and use buffers when possible for your experiments.[3]
Q5: What are the potential degradation pathways for this compound?
A5: Potential degradation pathways include oxidation, hydrolysis, and photodegradation.[3] Contact with strong oxidizing agents can lead to the formation of various byproducts.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | - Prepare fresh solutions for each experiment. - Ensure stock solutions are stored correctly at low temperatures and protected from light.[3] - Use high-purity, anhydrous solvents for preparing solutions.[3] |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products. | - Analyze a freshly prepared sample as a reference. - Minimize the time between sample preparation and analysis. - Review storage conditions of the solid compound and prepared solutions. |
| Precipitate formation in a stock solution upon storage. | Poor solubility at lower temperatures or degradation leading to insoluble byproducts. | - Ensure the concentration is not above the solubility limit in the chosen solvent. - Consider preparing a fresh, less concentrated solution. - If a precipitate is observed, it is best to discard the solution and prepare a new one. |
| Discoloration of the solid compound (e.g., from white to yellow). | Potential degradation due to exposure to light, air, or moisture. | - Discard the discolored compound as its purity may be compromised. - Ensure the container is tightly sealed and stored in a dark, dry place, preferably under an inert atmosphere.[3] |
Stability Data Summary
The following tables summarize the stability of this compound under various conditions. This data is based on general knowledge of similar compounds and should be confirmed by experimental testing.
Table 1: Solid-State Stability
| Condition | Duration | Assay (%) | Appearance |
| 25°C / 60% RH (Ambient) | 12 months | > 99% | White to off-white powder |
| 40°C / 75% RH (Accelerated) | 6 months | ~98% | Slight yellowing may occur |
| 50°C (Elevated Temperature) | 3 months | ~95% | Yellowing observed |
| UV/Vis Light Exposure | 7 days | ~90% | Significant yellowing/browning |
Table 2: Solution Stability (in Methanol, 1 mg/mL)
| Condition | Duration | Assay (%) | Notes |
| Room Temperature (Light) | 24 hours | < 90% | Significant degradation |
| Room Temperature (Dark) | 24 hours | ~95% | Moderate degradation |
| 4°C (Dark) | 7 days | ~98% | Minor degradation |
| -20°C (Dark) | 1 month | > 99% | Recommended for short-term storage |
| -80°C (Dark) | 6 months | > 99% | Recommended for long-term storage |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound.
1. Acid and Base Hydrolysis:
- Prepare a solution of this compound in a suitable solvent (e.g., methanol).
- For acid hydrolysis, add 0.1 M HCl and reflux for a specified period (e.g., 2-4 hours).
- For base hydrolysis, add 0.1 M NaOH and reflux for a specified period (e.g., 2-4 hours).
- Neutralize the solutions after the stress period.
- Analyze the samples by a stability-indicating method like HPLC.
2. Oxidative Degradation:
- Prepare a solution of the compound.
- Add a solution of 3% hydrogen peroxide.
- Keep the solution at room temperature for a set time (e.g., 24 hours), protected from light.
- Analyze the sample by HPLC.
3. Thermal Degradation:
- Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
- Also, reflux a solution of the compound for a set time.
- Analyze the samples by HPLC.
4. Photostability Testing:
- Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
- A dark control sample should be stored under the same conditions but protected from light.
- Analyze the samples by HPLC.
Protocol 2: HPLC Method for Stability Indicating Assay
This is a general HPLC method that can be a starting point for developing a validated stability-indicating assay.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer, pH 7).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (to be determined, likely around 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Forced degradation experimental workflow.
References
- 1. Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA … [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
Technical Support Center: Synthesis of 4-Phenylthiosemicarbazones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-phenylthiosemicarbazones.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 4-phenylthiosemicarbazones?
A1: The most common method for synthesizing 4-phenylthiosemicarbazones is through the condensation reaction of 4-phenylthiosemicarbazide with an appropriate aldehyde or ketone.[1][2][3] This reaction is typically carried out in a protic solvent, such as ethanol (B145695) or methanol (B129727), and is often catalyzed by a few drops of acid, like glacial acetic acid.[1]
Q2: I am experiencing a low yield of my desired 4-phenylthiosemicarbazone. What are the potential causes?
A2: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or product, and the formation of side products.[1][4] It is crucial to ensure the purity of your starting materials, particularly the aldehyde or ketone, as impurities can interfere with the reaction.[5] Sub-optimal reaction conditions, such as incorrect temperature or reaction time, can also lead to reduced yields.[1]
Q3: My purified product shows multiple spots on a Thin Layer Chromatography (TLC) plate. What are the likely impurities?
A3: Impurities in 4-phenylthiosemicarbazone synthesis can arise from several sources. Unreacted starting materials, such as the aldehyde/ketone or this compound, are common culprits.[1] Side reactions can also lead to the formation of byproducts. Additionally, the desired product itself might degrade under the reaction or workup conditions.[4]
Q4: Can the this compound starting material degrade?
A4: Yes, the thiosemicarbazide (B42300) moiety can be susceptible to degradation under certain conditions.[4] Factors such as pH extremes, elevated temperatures, prolonged exposure to light, and the presence of metal ions can lead to its decomposition.[4] It is recommended to use high-purity, anhydrous solvents and store the compound under appropriate conditions to minimize degradation.
Q5: What are the common side reactions to be aware of during the synthesis?
A5: Two significant side reactions to consider are oxidation and hydrolysis. The thiosemicarbazone product can undergo oxidative cyclization, sometimes leading to the formation of 1,3,4-oxadiazole (B1194373) derivatives through desulfurization. The stability of the thiosemicarbazide moiety is also pH-dependent, and extremes in pH can catalyze hydrolysis.[4]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution | Citation |
| Incomplete Reaction | - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC. - Verify the optimal temperature for the specific aldehyde/ketone being used. Some reactions may require refluxing for several hours.[1] - Confirm the presence and appropriate amount of the acid catalyst (e.g., glacial acetic acid).[1] | [1] |
| Degradation of Starting Materials | - Use freshly acquired or purified this compound and aldehyde/ketone. - Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis. - Protect the reaction mixture from direct light, especially if using light-sensitive reagents. | [4] |
| Sub-optimal Reaction Conditions | - Experiment with different solvents, such as methanol or ethanol, to find the most suitable one for your specific substrates. - Adjust the amount of acid catalyst. Too much or too little can affect the reaction rate. | [1] |
| Product is Soluble in the Reaction Solvent | - If the product does not precipitate upon cooling, try adding ice-cold water to the reaction mixture to induce precipitation.[1] - Alternatively, remove the solvent under reduced pressure to obtain the crude product. | [1] |
Problem 2: Impure Product (Multiple Spots on TLC)
| Potential Cause | Suggested Solution | Citation |
| Unreacted Starting Materials | - Wash the crude product with a suitable solvent in which the starting materials are soluble but the product is not (e.g., cold ethanol or diethyl ether).[1] | [1] |
| Formation of Side Products (e.g., Oxidation Products) | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Avoid excessive heating or prolonged reaction times which can promote side reactions.[1] | [1] |
| Product Degradation | - During workup, maintain a neutral or mildly acidic pH to prevent hydrolysis.[4] - Purify the product promptly after the reaction is complete. | [4] |
| Ineffective Purification | - Recrystallization is a highly effective method for purifying 4-phenylthiosemicarbazones. Common solvents include ethanol, methanol, or a mixture of DCM and methanol.[1][6] - If recrystallization is challenging, column chromatography on silica (B1680970) gel can be employed. | [1][6] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Phenylthiosemicarbazones
-
Dissolution of Aldehyde/Ketone: In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in absolute ethanol.
-
Addition of this compound: To this solution, add this compound (1 equivalent).
-
Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.[1]
-
Reaction: Stir the reaction mixture at room temperature or reflux, depending on the reactivity of the carbonyl compound. Monitor the reaction progress by TLC. Reaction times can range from a few hours to overnight.[1]
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The 4-phenylthiosemicarbazone product will often precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by filtration. Wash the precipitate with a small amount of cold ethanol, followed by diethyl ether, to remove unreacted starting materials and impurities.[1]
-
Drying: Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. Ethanol or methanol are commonly used for 4-phenylthiosemicarbazones.[1][6] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in the minimum amount of the boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visual Guides
Caption: A typical experimental workflow for the synthesis and purification of 4-phenylthiosemicarbazones.
Caption: A troubleshooting guide for addressing low or no product yield in 4-phenylthiosemicarbazone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Catalyst Selection for 4-Phenylthiosemicarbazide Condensation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in 4-Phenylthiosemicarbazide condensation reactions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of thiosemicarbazones from this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield is low or I'm observing no product formation. What are the likely causes and how can I improve it?
A1: Low or no product yield is a frequent issue. Here are the potential causes and suggested solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time and monitor the progress using Thin-Layer Chromatography (TLC).[1]
-
-
Sub-optimal Reaction Temperature: The temperature might be too low for the specific reactants.
-
Solution: Optimize the reaction temperature. For many condensation reactions of this compound, refluxing is often necessary to drive the reaction to completion.[1]
-
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.
-
Solution: Use anhydrous solvents like ethanol (B145695) or methanol (B129727), as the presence of water can hinder the condensation reaction.[1]
-
-
Reactant Purity: Impurities in the starting materials, particularly the carbonyl compound or this compound, can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary.
-
-
Catalyst Inefficiency or Absence: The reaction may require a catalyst to proceed at a reasonable rate.
Q2: My final product is impure, showing multiple spots on TLC. How can I resolve this?
A2: Product impurity can arise from several factors:
-
Presence of Unreacted Starting Materials: The most common impurities are unreacted this compound or the carbonyl compound.
-
Solution: Wash the crude product with a suitable solvent in which the starting materials are soluble but the product is not. Diethyl ether or cold methanol are often effective.[1]
-
-
Formation of Side Products: Undesired side reactions can lead to byproducts.
-
Solution: Purify the product by recrystallization from an appropriate solvent, such as ethanol or methanol.[1]
-
-
Product Decomposition: The desired thiosemicarbazone may be unstable under the reaction or workup conditions.
-
Solution: Avoid excessive heating or prolonged reaction times. If the product is sensitive, consider milder reaction conditions or a more rapid workup procedure.
-
Q3: I'm having difficulty isolating my product. It doesn't precipitate from the reaction mixture. What should I do?
A3: Product isolation can be challenging if the product is soluble in the reaction solvent.
-
Product Solubility: The synthesized thiosemicarbazone may have significant solubility in the reaction solvent.
-
Solution 1: Cool the reaction mixture in an ice bath to induce precipitation.[1]
-
Solution 2: If cooling is insufficient, pour the reaction mixture into a large volume of ice-cold water. Many organic products will precipitate from the aqueous mixture.[1]
-
Solution 3: Concentrate the reaction mixture by removing the solvent under reduced pressure to increase the product concentration and promote precipitation.
-
Q4: The melting point of my purified product is inconsistent or broad. What does this indicate?
A4: An inconsistent or broad melting point typically points to impurities or the presence of isomers.
-
Presence of Impurities: Even after initial purification, residual impurities can affect the melting point.
-
Solution: Recrystallize the product multiple times until a sharp and consistent melting point is achieved.
-
-
Mixture of Isomers: Thiosemicarbazones can exist as E/Z isomers around the C=N double bond. The presence of both isomers will result in a broad melting point.
-
Solution: The E-isomer is generally more stable. Characterize the product using spectroscopic methods like ¹H NMR to confirm isomeric purity. Further purification by chromatography may be necessary to isolate a single isomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the general role of a catalyst in the condensation reaction of this compound?
A1: The catalyst, typically an acid or a base, increases the rate of the condensation reaction. An acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen atom of this compound. A base catalyst can deprotonate the thiosemicarbazide, increasing its nucleophilicity.
Q2: Which catalysts are commonly used for this reaction?
A2: Several catalysts have been reported to be effective:
-
Glacial Acetic Acid: A few drops are often sufficient to catalyze the reaction, typically carried out in a solvent like ethanol.[1][2]
-
Potassium Carbonate: This basic catalyst can be used to promote the reaction, often with stirring at room temperature followed by a period of reflux.[3]
-
Anilinium Chloride: This has been reported as an effective catalyst for the synthesis of thiosemicarbazones.
-
Concentrated Hydrochloric Acid: A trace amount can be used as a catalyst.[4]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials (this compound and the carbonyl compound) on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.[1]
Q4: What are the typical reaction conditions?
A4: Reaction conditions can vary depending on the specific reactants and catalyst used. However, a general procedure often involves:
-
Temperature: Reactions can be run at room temperature or under reflux, depending on the reactivity of the starting materials.[1][3][5]
-
Reaction Time: This can range from a few hours to overnight.[3][5]
Data Presentation
Table 1: Comparison of Catalysts and Reaction Conditions for Thiosemicarbazone Synthesis
| Catalyst | Carbonyl Compound | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Glacial Acetic Acid | Various Benzaldehydes | 1-Butanol | Reflux | 2-3 hours | Not specified | [2] |
| Potassium Carbonate | Various Benzaldehydes | Ethanol | RT then Reflux | Overnight + 1 hour | 85-95 | [3] |
| None (uncatalyzed) | Various Aldehydes/Ketones | Methanol | Room Temperature | 24 hours | 25-72 | [5] |
| Conc. Hydrochloric Acid | 3,4-bis(alkyloxy)benzaldehydes | Ethanol | Reflux | 10-12 hours | Not specified | [4] |
Experimental Protocols
Protocol 1: General Procedure for Thiosemicarbazone Synthesis using Acetic Acid Catalyst [2]
-
Dissolution: In a round-bottom flask, dissolve the aldehyde (e.g., a substituted benzaldehyde) in 10 mL of 1-butanol. In a separate beaker, dissolve an equimolar amount of this compound in 10 mL of hot 1-butanol.
-
Addition: Slowly add the dissolved this compound solution to the aldehyde solution with stirring.
-
Catalyst Addition: Add one drop of glacial acetic acid to the reaction mixture.
-
Reaction: Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by TLC.
-
Isolation: After the reaction is complete, cool the mixture. The product will precipitate.
-
Purification: Filter the precipitated solid and recrystallize it from a suitable solvent (e.g., a mixture of DCM and methanol).
Protocol 2: General Procedure for Thiosemicarbazone Synthesis using Potassium Carbonate Catalyst [3]
-
Mixing: In a 50 mL round-bottom flask equipped with a magnetic stir bar, prepare a mixture of the benzaldehyde (B42025) derivative (1 mmol) and this compound (1 mmol) in 10 mL of ethanol.
-
Catalyst Addition: Add potassium carbonate (0.2 g) to the mixture.
-
Reaction: Stir the mixture overnight at room temperature, followed by refluxing for 1 hour. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, add a solution of 20 mL of water and ice to the flask to precipitate the product.
-
Purification: Filter the precipitate, recrystallize it from a suitable solvent, and dry.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Workflow for the purification of thiosemicarbazone products.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniv.edu [juniv.edu]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 4-Phenylthiosemicarbazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Phenylthiosemicarbazide. The following sections detail experimental protocols, address common crystallization challenges, and provide available solubility data to assist in obtaining high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the crystallization of this compound?
A1: Ethanol is a commonly recommended solvent for the recrystallization of this compound and its derivatives. Methanol can also be used, as this compound has a noted solubility of 50 mg/mL in it.[1][2] For compounds that are highly soluble at room temperature, a mixed solvent system may be necessary.[1]
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: There are a few reasons this might occur. You may not have added enough solvent; try adding small additional portions of the hot solvent.[1] It's also possible the solvent is not appropriate for your compound at the temperature you are using.[1] If most of the compound has dissolved but a small amount of solid remains, these may be insoluble impurities, which can be removed by hot filtration.[1]
Q3: No crystals are forming after the solution has cooled. How can I induce crystallization?
A3: If crystals do not form spontaneously, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1] Alternatively, adding a small "seed" crystal of pure this compound can provide a template for crystal growth.[1] If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.[1]
Troubleshooting Guide
Issue 1: The Product "Oils Out" Instead of Forming Crystals
Q: My this compound is forming an oil or liquid droplets in the solution instead of solid crystals. What causes this and how can I fix it?
A: "Oiling out" happens when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This can occur if the melting point of the solute is lower than the boiling point of the solvent, or if the solution is highly supersaturated with the compound or impurities.
-
Solution 1: Reheat and Dilute. Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to reduce the supersaturation and then allow the solution to cool slowly.
-
Solution 2: Change the Solvent. The chosen solvent may not be suitable. Select a solvent with a lower boiling point or consider using a mixed solvent system.
-
Solution 3: Slower Cooling. Allow the solution to cool at a much slower rate. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.
Issue 2: The Recrystallized Product is Still Impure
Q: I have recrystallized my this compound, but it is still impure. What can I do to improve the purity?
A: Impurities can be trapped in the crystal lattice if the crystallization process occurs too quickly or if the initial material is highly impure.
-
Solution 1: Slow Down Crystallization. Ensure the solution cools as slowly as possible to allow for the selective formation of pure crystals. Do not disturb the flask during the cooling process.
-
Solution 2: Perform a Second Recrystallization. A second recrystallization step is often necessary to achieve high purity.
-
Solution 3: Use a Different Solvent. The impurities may have similar solubility properties to your compound in the chosen solvent. Trying a different solvent or a mixed solvent system may help to separate the impurity more effectively.
Issue 3: The Yield of Recrystallized Product is Very Low
Q: After recrystallization, I have a very low yield of this compound. How can I improve my recovery?
A: A low yield can be due to several factors, including using too much solvent or premature crystallization.
-
Solution 1: Minimize the Amount of Solvent. Use the minimum amount of hot solvent necessary to fully dissolve the compound. The more solvent you use, the more of your product will remain in the mother liquor upon cooling.[1]
-
Solution 2: Ensure Complete Cooling. Make sure the solution has been thoroughly cooled to maximize the amount of product that crystallizes out of the solution. An ice bath can be used after the solution has reached room temperature.[1]
-
Solution 3: Avoid Premature Crystallization. If you perform a hot filtration step, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.[1]
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for the recrystallization of this compound from a single solvent, such as ethanol.
-
Solvent Selection: Choose an appropriate solvent. Ethanol is a common choice for thiosemicarbazide (B42300) derivatives.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If the solid does not completely dissolve, add small portions of hot solvent until a clear solution is obtained.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[1]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[1]
-
Drying: Dry the purified crystals to remove any residual solvent. This can be done in a desiccator or a vacuum oven at a temperature below the compound's melting point.[1]
Solubility Data
| Solvent | Temperature | Solubility | Notes |
| Methanol | Not Specified | 50 mg/mL | The solution is described as clear, suggesting good solubility.[1][2] |
| Ethanol | Not Specified | Soluble | A commonly used and recommended solvent for recrystallization.[1] |
| Water | Not Specified | Sparingly Soluble | Generally, thiosemicarbazide derivatives have poor solubility in aqueous solutions. |
Visual Guides
Caption: Troubleshooting flowchart for this compound crystallization.
Caption: Experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Characterization of 4-Phenylthiosemicarbazide Metal Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 4-phenylthiosemicarbazide metal complexes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis & Purification
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Why is the yield of my metal complex low? | Incomplete reaction, unfavorable pH, inappropriate solvent, or loss of product during washing. | - Ensure the ligand is fully dissolved before adding the metal salt.[1] - Optimize the pH of the reaction mixture, as coordination is often pH-dependent.[1] - Reflux the reaction mixture for an adequate duration to ensure completion.[1] - Use a solvent system in which the complex is sparingly soluble at room temperature to facilitate precipitation. - Minimize washing steps or use a cold solvent to wash the product.[1] |
| The color of my synthesized complex is different from the literature. | Presence of impurities, different coordination geometry, or oxidation state of the metal has changed. | - Recrystallize the complex from a suitable solvent to remove impurities. - Confirm the metal-to-ligand stoichiometry using elemental analysis. - Use spectroscopic techniques like UV-Vis and magnetic susceptibility to investigate the coordination environment and oxidation state. |
| My complex is difficult to purify/crystallize. | High solubility in common solvents, formation of oils or amorphous solids. | - Attempt recrystallization from a mixture of solvents (a good solvent and a poor solvent). - Try slow evaporation of the solvent at room temperature. - Use techniques like vapor diffusion or liquid-liquid diffusion for growing single crystals. |
2. Spectroscopic Characterization
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| How do I confirm the coordination of this compound to the metal ion using IR spectroscopy? | The key is to observe shifts in the vibrational frequencies of the C=S and C=N groups. | - Look for a shift in the ν(C=S) band (typically around 781-835 cm⁻¹) to a lower frequency in the complex, indicating coordination through the sulfur atom.[2] - Observe a shift in the ν(C=N) band (around 1596-1678 cm⁻¹) upon complexation, suggesting coordination through the azomethine nitrogen.[1][2] - The appearance of new bands at lower frequencies can be attributed to ν(M-S) and ν(M-N) vibrations.[1] |
| The ¹H NMR spectrum of my diamagnetic complex is broad or shows unexpected peaks. | Presence of paramagnetic impurities, aggregation of the complex in solution, or dynamic processes. | - Ensure the complex is free from paramagnetic metal ion impurities. - Run the NMR at different concentrations and temperatures to check for aggregation or dynamic equilibria. - Confirm the purity of the complex using other techniques like elemental analysis or mass spectrometry. |
| How can I interpret the electronic (UV-Vis) spectrum of my complex? | The spectrum reveals information about the coordination geometry and electronic transitions. | - Bands in the UV region (around 233-339 nm) are typically assigned to π→π* and n→π* intra-ligand transitions.[2][3] - Bands in the visible region can be attributed to metal-to-ligand charge transfer (MLCT) or d-d transitions, which are indicative of the coordination geometry.[3] |
3. Structural & Thermal Analysis
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| I am unable to grow single crystals suitable for X-ray diffraction. | The complex may have low solubility or a tendency to form polycrystalline powder. | - Systematically screen a wide range of solvents and solvent mixtures. - Employ crystal growth techniques like slow evaporation, vapor diffusion, and layering. - Ensure the starting materials are of high purity. |
| How do I interpret the TGA/DSC data for my complex? | Thermal analysis provides information on thermal stability, decomposition patterns, and the presence of solvent molecules. | - An initial weight loss at lower temperatures (below 150°C) often corresponds to the loss of lattice or coordinated water molecules.[4] - Subsequent decomposition steps at higher temperatures relate to the breakdown of the organic ligand.[4][5] - The final residue at the end of the analysis is typically the metal oxide.[4][5] - DSC peaks can indicate endothermic (e.g., melting, dehydration) or exothermic (e.g., decomposition) processes.[6] |
| My elemental analysis results do not match the calculated values. | Presence of solvent molecules in the crystal lattice, impurities, or incorrect proposed formula. | - Perform TGA to check for the presence of solvent molecules and adjust the molecular formula accordingly.[5] - Ensure the sample is thoroughly dried before analysis. - Re-evaluate the proposed structure and stoichiometry based on other characterization data. |
Data Presentation: Spectroscopic & Thermal Data
Table 1: Key IR Spectral Data (cm⁻¹) for this compound Ligand and its Metal Complexes
| Compound | ν(N-H) | ν(C=N) | ν(C=S) | ν(M-N) | ν(M-S) | Reference |
| HL (Ligand) | ~3255 | ~1596, 1548 | ~781 | - | - | [2] |
| [Ni(HL)(SCN)] | - | Shifted | ~773 | Present | Present | [2] |
| [Zn(H₂L)(SCN)₂] | 3308 | ~1530, 1510 | ~720 | Present | Present | [2] |
| Cu(II) Complex | Shifted | Shifted | Shifted | ~450-550 | ~300-400 | [1] |
| Co(II) Complex | Shifted | Shifted | Shifted | ~450-550 | ~300-400 | [1] |
| HL denotes the neutral this compound ligand, and H₂L can denote the ligand in its thione form. |
Table 2: Representative Thermal Analysis Data (TGA)
| Complex | Decomposition Step(s) | Temperature Range (°C) | Mass Loss (%) | Final Residue | Reference |
| Ni(II) Complex | 2 | 245–395 (and higher) | Varies | Metal Oxide | [5] |
| Cu(II) Complex | Multiple | 25-1000 | Varies | Metal Oxide | [6] |
| Co(II) Complex | Multiple | Stable up to 150-250 | Varies | Metal Oxide | [4] |
Experimental Protocols
1. General Synthesis of this compound Ligand (HL)
This protocol is a generalized procedure based on common synthetic routes.[2]
-
Materials: 2-acetylpyridine (B122185), this compound, ethanol (B145695).
-
Procedure:
-
Dissolve equimolar amounts of 2-acetylpyridine and this compound in ethanol.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried in a desiccator.
-
2. General Synthesis of Metal Complexes
This is a general method for the synthesis of metal complexes with the this compound ligand.[1][2]
-
Materials: Synthesized this compound ligand (HL), metal salt (e.g., MCl₂·nH₂O where M = Cu, Co, Ni), ethanol or methanol.
-
Procedure:
-
Dissolve the ligand (2 molar equivalents) in hot ethanol.
-
In a separate flask, dissolve the metal salt (1 molar equivalent) in ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-4 hours.
-
The colored complex that precipitates out is filtered, washed with cold ethanol, and dried.
-
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of this compound metal complexes.
Caption: A logical troubleshooting guide for addressing inconsistencies in characterization data, suggesting a path to confirming the purity of the complex.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structures, spectra properties and DFT calculations studies on 4-phenyl-1-(3-phenylallylidene)thiosemicarbazide and its Ni(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
Comparing the biological activity of 4-Phenylthiosemicarbazide and its derivatives
A Comparative Guide to the Biological Activity of 4-Phenylthiosemicarbazide and Its Derivatives
This compound and its derivatives represent a versatile class of compounds extensively studied for their wide range of pharmacological activities.[1][2] These molecules, characterized by a core thiosemicarbazide (B42300) moiety attached to a phenyl group, serve as crucial intermediates in the synthesis of various heterocyclic compounds and bioactive agents.[1][3] Their biological potential stems from the presence of nitrogen and sulfur atoms, which can act as key binding sites, and the flexibility to introduce various substituents, allowing for the fine-tuning of their therapeutic properties.[3] This guide provides a comparative overview of the primary biological activities reported for these compounds—antimicrobial, anticancer, anti-inflammatory, and anticonvulsant—supported by experimental data and detailed protocols.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with activity against a spectrum of bacteria, including both Gram-positive and Gram-negative strains.[4][5][6] The mechanism often involves the chelation of metal ions essential for microbial growth or the inhibition of key enzymes. The introduction of different substituents on the phenyl ring or the terminal nitrogen atom significantly influences the antimicrobial efficacy.
Comparative Antimicrobial Activity Data
| Compound/Derivative | Target Organism(s) | Activity Measurement (MIC/MBC in µg/mL) | Reference |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide (3a) | Staphylococcus aureus (MRSA ATCC 43300) | MIC: 3.9 | [6] |
| Staphylococcus aureus (MSSA strains) | MIC: 1.95 | [6] | |
| Staphylococcus epidermidis ATCC 12228 | MBC: 15.63 | [6] | |
| Micrococcus luteus ATCC 10240 | MBC: 15.63 | [6] | |
| Bacillus cereus ATCC 10876 | MBC: 15.63 | [6] | |
| 4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide (3e) | Staphylococcus aureus (MRSA & MSSA strains) | MIC: 15.63–31.25 | [6] |
| Bacillus cereus ATCC 10876 | MIC: 7.81 | [6] | |
| Various Phenylthiosemicarbazones | Staphylococcus aureus | Mild Inhibition | [4] |
| Escherichia coli | Mild Inhibition | [4] | |
| N,N-bis(4-chlorophenyl) hydrazine-1,2-dicarbothioamide (3g) | Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis | Showed highest activity compared to other derivatives in the series. | [7] |
| (E)-1-(4-chlorobenzylidene)-4-phenylthiosemicarbazide (21) | Mycobacterium bovis | MIC: 0.39 | [1][2] |
| Compound 11 (derivative of this compound) | Mycobacterium bovis | MIC: 0.39 | [1][2] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound derivatives is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][8][9]
-
Preparation of Compounds: Synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.[9]
-
Bacterial Strains: A panel of reference bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria, are used.[5]
-
Assay Procedure:
-
Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[4]
-
To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured onto a fresh agar (B569324) plate. The MBC is the lowest concentration that prevents any bacterial growth on the agar.[6][8]
-
A standard antibiotic (e.g., Streptomycin, Ciprofloxacin) is used as a positive control.[7][9]
-
Caption: Workflow for antimicrobial susceptibility testing.
Anticancer Activity
Thiosemicarbazide derivatives have emerged as promising anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines.[10][11][12] Their mechanisms of action are diverse and can include the inhibition of key enzymes like topoisomerase IIα or kinases such as PI3Kα, induction of apoptosis, and interference with cellular metabolism.[10][13] Metal complexes of these ligands often show enhanced antitumor activity compared to the free ligands.[11][14]
Comparative Anticancer Activity Data (IC₅₀ Values)
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| Compound 6a (Naphthalene-azine-thiazole hybrid) | Ovarian Cancer (OVCAR-4) | 1.569 ± 0.06 | [10] |
| Normal Ovarian Cells (OCE1) | 31.89 ± 1.19 | [10] | |
| Compound AB2 (Thiosemicarbazide derivative) | Prostate Cancer (LNCaP) | 108.14 | [12][13] |
| N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide (Ligand L) | Small Cell Lung Cancer (A549) | 589 ± 18 | [11] |
| [Cu(L)Cl₂] complex | Small Cell Lung Cancer (A549) | 599 ± 71 | [11] |
| [Cd(L)Cl₂(H₂O)] complex | Small Cell Lung Cancer (A549) | 410 ± 31 | [11] |
| Copper complex of (D-glucopyranose)-4-phenylthiosemicarbazide | Ehrlich Ascites Carcinoma (EAC) | 1.94 x 10⁻² (LC₅₀) | [14] |
| Cisplatin (Reference) | Ehrlich Ascites Carcinoma (EAC) | 2.76 x 10⁻² (LC₅₀) | [14] |
IC₅₀: Half-maximal inhibitory concentration; LC₅₀: Half-maximal lethal concentration.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, LNCaP) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[15]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration.
Signaling Pathway Inhibition
Certain derivatives have been shown to target specific signaling pathways involved in cancer progression. For instance, a naphthalene-azine-thiazole hybrid derived from 4-phenylthiosemicarbazone was found to inhibit the PI3Kα kinase.[10]
Caption: Inhibition of the PI3Kα signaling pathway.
Anti-inflammatory and Anticonvulsant Activities
Anti-inflammatory Activity
This compound derivatives have been investigated as potential anti-inflammatory agents, primarily by targeting cyclooxygenase (COX) enzymes.[16]
-
Mechanism: The anti-inflammatory effect is often measured by the in-vitro inhibition of COX-1 and COX-2 enzymes.
-
Data: A study on derivatives synthesized from 5-chloro-2-hydrazinylbenzo[d]oxazole showed varying levels of COX inhibition. One derivative, TSCZ-5, displayed superior activity with an IC₅₀ value of less than 1 mM against both COX-1 and COX-2.[16] In contrast, other derivatives like TSCZ-3 showed poor activity, while TSCZ-1, TSCZ-2, and TSCZ-4 exhibited moderate inhibition.[16]
Anticonvulsant Activity
Several series of semicarbazide (B1199961) and thiosemicarbazide derivatives have been synthesized and evaluated for their anticonvulsant properties.[17][18]
-
Screening Models: The primary screening models include the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure threshold test in mice.[18][19]
-
Results:
-
A series of 4-phenylsemicarbazides showed anticonvulsant activity in both MES and scPTZ tests, although their activity was weaker than previously reported 1,1,2-trisubstituted semicarbazides.[17]
-
Phthalimido phenyl (thio) semicarbazide derivatives also demonstrated protection. Compound 2c, in particular, was effective in MES, scPTZ, and subcutaneous strychnine-induced seizure tests.[18] Many of these compounds showed no neurotoxicity up to 300 mg/kg.[18]
-
Experimental Protocol: Anticonvulsant Screening
-
Animal Models: Male mice are typically used for the screening.[18][19]
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally at various doses.[18]
-
Maximal Electroshock (MES) Test:
-
At a specific time after compound administration (e.g., 0.5 or 4 hours), a controlled electrical stimulus is delivered via corneal electrodes to induce a seizure.
-
The compound is considered protective if it prevents the tonic hind limb extension phase of the seizure.[20]
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
A convulsant dose of pentylenetetrazole is injected subcutaneously.
-
The time until the onset of clonic seizures is recorded. Protection is defined as the absence of seizures within a specified observation period.[21]
-
-
Neurotoxicity Screening (Rotarod Test):
-
To assess motor impairment and neurotoxicity, mice are placed on a rotating rod.
-
The inability of an animal to maintain its balance on the rod for a predetermined time (e.g., one minute) indicates neurotoxicity.[19]
-
Synthesis and Characterization
The synthesis of this compound derivatives is typically straightforward, often involving a condensation reaction.[1][2]
Caption: General synthesis of thiosemicarbazone derivatives.
-
General Procedure: The condensation reaction of this compound with various aldehydes or ketones in a solvent like methanol (B129727) at room temperature is a common method.[1] In some cases, a catalytic amount of acid is added to facilitate the reaction.[22]
-
Characterization: The structures of the synthesized compounds are confirmed using a range of analytical techniques, including:
-
Spectroscopy: FT-IR, ¹H NMR, and ¹³C NMR are used to identify functional groups and elucidate the molecular structure.[1][2]
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compounds.[1]
-
Elemental Analysis: Determines the elemental composition (C, H, N).[4]
-
Physical Properties: Melting point determination and Thin-Layer Chromatography (TLC) are used to assess purity.[16]
-
Conclusion
This compound and its derivatives continue to be a rich source of biologically active compounds with therapeutic potential across multiple domains, including infectious diseases, oncology, and neurology. The ease of synthesis and the ability to modify the core structure allow for the creation of large libraries of compounds for screening. Future research will likely focus on optimizing the activity and safety profiles of lead compounds, elucidating their precise mechanisms of action, and exploring their potential in combination therapies. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to the discovery and development of new drugs based on this versatile chemical scaffold.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Frontiers | Design of a Thiosemicarbazide-Functionalized Calix[4]arene Ligand and Related Transition Metal Complexes: Synthesis, Characterization, and Biological Studies [frontiersin.org]
- 9. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, structure, electrochemistry and spectral characterization of (D-glucopyranose)-4-phenylthiosemicarbazide metal complexes and their antitumor activity against Ehrlich ascites carcinoma in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of 4-phenyl thiosemicarbazide anti-inflammatory agents. [wisdomlib.org]
- 17. Synthesis and anticonvulsant testing of 4-phenylsemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and anticonvulsant and neurotoxicity evaluation of N4-phthalimido phenyl (thio) semicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and anticonvulsant activities of 4-N-substituted arylsemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
4-Phenylthiosemicarbazide vs. other thiosemicarbazides in metal chelation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metal chelation performance of 4-Phenylthiosemicarbazide against other thiosemicarbazide (B42300) derivatives. It includes a summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the experimental workflows.
Introduction to Thiosemicarbazides and Metal Chelation
Thiosemicarbazides are a class of organic compounds with the general structure R¹R²N-C(=S)-NR³-NR⁴R⁵. They are versatile ligands capable of coordinating with a wide range of metal ions through their sulfur and nitrogen atoms.[1][2] This chelation ability is central to their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The formation of stable metal complexes is believed to be a key mechanism through which these compounds exert their therapeutic effects. This compound, a derivative with a phenyl group attached to the N-4 position, is of particular interest in medicinal chemistry due to the influence of the aromatic ring on its electronic properties and, consequently, its chelation behavior.
Comparative Analysis of Metal Chelation Performance
The stability of the metal complexes formed by thiosemicarbazides is a critical parameter for evaluating their chelation efficiency. The stability constant (log K) provides a quantitative measure of the equilibrium of the complex formation. A higher stability constant indicates a more stable complex.
The following table summarizes the apparent stability constants for the formation of 1:2 complexes between various 4-substituted thiosemicarbazides and Co(II), Ni(II), and Cu(II) ions, as determined by spectrophotometry.
| Ligand | Substituent at N-4 | Metal Ion | log K₁ | log K₂ | Overall log K |
| This compound | Phenyl | Co(II) | 4.20 | 3.85 | 8.05 |
| Ni(II) | 4.40 | 4.10 | 8.50 | ||
| Cu(II) | 4.85 | 4.55 | 9.40 | ||
| 4-Allylthiosemicarbazide (B1270964) | Allyl | Co(II) | 4.10 | 3.70 | 7.80 |
| Ni(II) | 4.25 | 3.90 | 8.15 | ||
| Cu(II) | 4.70 | 4.35 | 9.05 | ||
| Thiosemicarbazide | Hydrogen | Co(II) | 4.00 | 3.60 | 7.60 |
| Ni(II) | 4.15 | 3.80 | 7.95 | ||
| Cu(II) | 4.60 | 4.25 | 8.85 |
Data sourced from Saxena, et al., Journal of the Indian Institute of Science.[3] The stability constants were determined spectrophotometrically at 31°C and a constant ionic strength of 0.0075 M.
Analysis: The data indicates that this compound consistently forms more stable complexes with Co(II), Ni(II), and Cu(II) compared to both 4-allylthiosemicarbazide and the parent thiosemicarbazide. This enhanced stability can be attributed to the electron-withdrawing nature of the phenyl group, which influences the electron density on the coordinating sulfur and nitrogen atoms, thereby affecting the strength of the metal-ligand bonds.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the metal chelation properties of thiosemicarbazides are provided below.
Synthesis of this compound and its Metal Complexes
Synthesis of this compound: A common method for the synthesis of this compound involves the reaction of phenyl isothiocyanate with hydrazine (B178648) hydrate.
General Synthesis of Metal Complexes: Metal complexes of this compound can be synthesized by reacting the ligand with a corresponding metal salt in an appropriate solvent. For instance, to synthesize a Cu(II) complex, an ethanolic solution of this compound is mixed with an ethanolic solution of copper(II) chloride dihydrate in a 2:1 molar ratio. The mixture is then refluxed for several hours, after which the resulting precipitate is filtered, washed, and dried.[4]
Potentiometric Titration for Determination of Stability Constants
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.[5] The method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base (e.g., NaOH) is added.
Materials:
-
pH meter with a combined glass electrode
-
Thermostated titration vessel
-
Magnetic stirrer
-
Burette
-
Stock solutions of the thiosemicarbazide ligand, metal salt (e.g., CuCl₂), strong acid (e.g., HClO₄), strong base (e.g., NaOH), and a background electrolyte (e.g., NaClO₄).
Procedure:
-
Calibration: Calibrate the pH meter and electrode system using standard buffer solutions.
-
Titration Mixtures: Prepare the following solutions in the titration vessel, maintaining a constant ionic strength with the background electrolyte:
-
A solution of the strong acid.
-
A solution of the strong acid and the thiosemicarbazide ligand.
-
A solution of the strong acid, the thiosemicarbazide ligand, and the metal salt.
-
-
Titration: Titrate each mixture with the standardized strong base solution. Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of base added for each titration. The data is then analyzed using computational methods (e.g., the Irving-Rossotti method) to calculate the proton-ligand and metal-ligand stability constants.[6]
UV-Vis Spectrophotometry for Stoichiometry and Stability Constant Determination
UV-Vis spectrophotometry is a versatile technique for studying metal-ligand complexation. It can be used to determine both the stoichiometry of the complex and its stability constant.
1. Mole-Ratio Method for Stoichiometry Determination:
This method involves keeping the concentration of the metal ion constant while varying the concentration of the ligand.
Materials:
-
UV-Vis spectrophotometer
-
Volumetric flasks
-
Pipettes
-
Stock solutions of the metal salt and the thiosemicarbazide ligand.
Procedure:
-
Prepare a series of solutions in volumetric flasks, each containing a fixed concentration of the metal ion and varying molar ratios of the ligand (e.g., 1:0.5, 1:1, 1:1.5, 1:2, 1:2.5, 1:3).
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.
-
Plot the absorbance versus the mole ratio of ligand to metal. The plot will typically show two intersecting straight lines. The point of intersection corresponds to the stoichiometry of the complex.
2. Job's Method of Continuous Variation for Stoichiometry Determination:
In this method, the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied.
Procedure:
-
Prepare a series of solutions where the mole fractions of the metal and ligand vary (e.g., 0.1:0.9, 0.2:0.8, ..., 0.9:0.1) while the total concentration remains constant.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Potentiometric Titration.
Caption: Workflow for UV-Vis Mole-Ratio Method.
Conclusion
The presented data and methodologies provide a framework for the comparative assessment of this compound and other thiosemicarbazide derivatives as metal chelating agents. The enhanced stability of metal complexes formed with this compound suggests that the phenyl substitution plays a significant role in modulating its chelation properties. This information is valuable for the rational design of novel thiosemicarbazide-based compounds with optimized metal-binding capabilities for various therapeutic and scientific applications. Researchers are encouraged to utilize the detailed protocols to conduct further comparative studies and expand the understanding of the structure-activity relationships within this important class of chelating agents.
References
- 1. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric determination of the stability constants of 4-substituted thiosemicarbazides with Co 2+ , Ni 2+ and Cu 2+ system | SAXENA | Journal of the Indian Institute of Science [journal.iisc.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
Comparative Analysis of 4-Phenylthiosemicarbazide Compounds in Anti-Mycobacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel anti-tubercular agents. Thiosemicarbazide (B42300) derivatives, particularly 4-phenylthiosemicarbazides, have emerged as a promising class of compounds with potent anti-mycobacterial activity. This guide provides a comparative overview of the anti-mycobacterial activity of 4-phenylthiosemicarbazide compounds against other alternatives, supported by experimental data and detailed protocols to aid in the evaluation and development of these potential drug candidates.
Performance Comparison: Anti-Mycobacterial Activity
The anti-mycobacterial efficacy of this compound derivatives has been evaluated in numerous studies, often demonstrating potent activity against various mycobacterial species. The primary metric for in-vitro anti-mycobacterial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
This compound Derivatives vs. Standard Anti-Tubercular Drugs
The following table summarizes the MIC values of various this compound derivatives against Mycobacterium tuberculosis H37Rv and other mycobacterial strains, in comparison to first-line anti-tubercular drugs.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| This compound Derivatives | |||
| (E)-1-(4-fluorobenzylidene)-4-phenylthiosemicarbazide | Mycobacterium bovis | 0.39 - 125 | [1] |
| Imidazole-thiosemicarbazide derivative (ITD-13) | Mycobacterium tuberculosis H37Rv | 15.62 | [2] |
| Imidazole-thiosemicarbazide derivatives (ITD-20, ITD-30) | Mycobacterium tuberculosis H37Rv | 31.25 | [2] |
| N-(Malon-substituted-anilic)-4-phenylthiosemicarbazide (3c, 3g, 3h) | Mycobacterium tuberculosis H37Rv | Active at 1600 | [3] |
| 4-Phenylpicolinohydrazonamides with thiosemicarbazone moiety (1b) | Mycobacterium tuberculosis H37Rv | 3.1 | [4] |
| Standard Anti-Tubercular Drugs | |||
| Isoniazid (INH) | Mycobacterium tuberculosis H37Rv | 0.025 - 12.5 | [4][5] |
| Rifampicin (RMP) | Mycobacterium tuberculosis H37Rv | 0.237 - 5 | [6] |
| Ethambutol | Mycobacterium bovis | 0.75 | [2] |
| Pyrazinamide (PZA) | Mycobacterium tuberculosis H37Rv | 6.25 - >400 | [4][7] |
Comparison with Other Thiosemicarbazide Derivatives
The structural modifications of the thiosemicarbazide core have led to the development of various derivatives with a wide range of anti-mycobacterial activities.
| Compound Series | Target Organism | MIC Range (µg/mL) | Reference |
| Imidazole-Thiosemicarbazide Derivatives | Mycobacterium tuberculosis H37Rv | 15.62 - 31.25 | [2] |
| Pyridine-based Thiosemicarbazide Derivatives | M. tuberculosis H37Ra, M. phlei, M. smegmatis, M. timereck | 7.81 - 31.25 | [8] |
| S-alkylisothiosemicarbazone derivatives | Mycobacterium avium | Significantly lower than rifampicin | [9] |
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation and comparison of anti-mycobacterial compounds. Below are detailed methodologies for two key assays.
Anti-Mycobacterial Susceptibility Testing: Resazurin (B115843) Microtiter Assay (REMA)
The REMA is a colorimetric method used to determine the MIC of a compound against Mycobacterium tuberculosis.
Materials:
-
96-well microtiter plates (sterile, flat-bottom)
-
Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Bacterial suspension of M. tuberculosis H37Rv adjusted to a McFarland standard of 1.0 and then diluted 1:20.
-
Test compounds and standard drugs (e.g., Isoniazid, Rifampicin)
-
Resazurin solution (0.01% w/v in sterile distilled water)
-
Sterile water
Procedure:
-
Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Prepare serial twofold dilutions of the test compounds and standard drugs directly in the plate, typically starting from a high concentration (e.g., 100 µg/mL).
-
Add 100 µL of the diluted mycobacterial inoculum to each well, except for the sterility control wells.
-
Include a growth control (no drug) and a sterility control (no bacteria) for each plate.
-
Add sterile water to the perimeter wells to minimize evaporation.
-
Seal the plates in a plastic bag and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Incubate for an additional 24-48 hours at 37°C.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.[1][10]
Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity of the test compounds.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2, or a macrophage cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium and add 100 µL of each dilution to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[4][11][12]
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the validation of anti-mycobacterial activity of novel compounds.
Caption: Workflow for validation of anti-mycobacterial compounds.
References
- 1. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Palladium(II) Complexes of 4-Phenyl-3-thiosemicarbazone Ligands: Insights Into Cytotoxic Properties and Mode of Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antimycobacterial activity of newly synthesised S-alkylisothiosemicarbazone derivatives and synergistic interactions in combination with rifamycins against Mycobacterium avium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Analysis of the Analgesic Properties of 4-Aryl-1-Diphenylacetyl(thio)semicarbazides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the analgesic effects of a series of synthesized 4-aryl-1-diphenylacetyl(thio)semicarbazides. The data and methodologies presented are compiled from preclinical studies to aid in the evaluation of these compounds for potential therapeutic applications.
A study by Sławiński et al. (2014) investigated six compounds, divided into two series: 4-aryl-1-diphenylacetylsemicarbazides (series a) and 4-aryl-1-diphenylacetylthiosemicarbazides (series b).[1][2][3][4] The research demonstrated that the thiosemicarbazide (B42300) derivatives (series b) exhibited significant antinociceptive (analgesic) activity, whereas the semicarbazide (B1199961) counterparts (series a) were inactive in the analgesic models used.[1][2][3][4]
Quantitative Comparison of Analgesic Effects
The analgesic efficacy of the thiosemicarbazide derivatives (compounds 1b , 2b , and 3b ) was evaluated using the acetic acid-induced writhing test in mice. This test is a standard model for screening peripherally acting analgesics.[5][6][7] The results, summarized in the table below, indicate that all three thiosemicarbazide compounds produced a significant reduction in the number of writhing episodes compared to the control group.
| Compound ID | Molecular Structure | Dose (mg/kg) | Mean No. of Writhing Episodes (± SEM) | Analgesic Activity (% Inhibition) |
| Control | - | - | 25.83 ± 2.40 | 0% |
| 1b | 1-Diphenylacetyl-4-(4-methylphenyl)thiosemicarbazide | 200 | 11.33 ± 2.06 | 56.14% |
| 2b | 1-Diphenylacetyl-4-(4-methoxyphenyl)thiosemicarbazide | 200 | 14.33 ± 2.35 | 44.52% |
| 3b | 1-Diphenylacetyl-4-(4-ethoxyphenyl)thiosemicarbazide | 200 | 15.00 ± 2.11 | 41.93% |
Data sourced from Sławiński et al., 2014.
Among the tested compounds, 1-diphenylacetyl-4-(4-methylphenyl)thiosemicarbazide (1b) was identified as the most potent analgesic agent, with the highest percentage of inhibition.[1][2][3][4] The study also suggests that the analgesic activity of these thiosemicarbazide derivatives is connected with the opioid system.[1][2][3][4]
Experimental Protocols
Acetic Acid-Induced Writhing Test
This protocol is based on the methodology described in the primary literature for assessing the peripheral analgesic activity of the compounds.[5][6][7]
-
Animal Model: Adult male Swiss albino mice, weighing between 20-25g, are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose solution) and administered intraperitoneally (i.p.) at a dose of 200 mg/kg body weight. A control group receives only the vehicle.
-
Induction of Pain: 30 minutes after the administration of the test compound or vehicle, each mouse is injected i.p. with a 0.6% solution of acetic acid (10 mL/kg body weight) to induce visceral pain.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (a characteristic stretching behavior indicating pain) is counted for a period of 10 minutes.
-
Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic activity (inhibition) is determined using the following formula:
% Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Visualizations
Below are diagrams illustrating the experimental workflow, a potential signaling pathway, and the structure-activity relationship of the studied compounds.
References
- 1. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and structure-activity relationship evaluation of 4-aryl-1-diphenylacetyl(thio)semicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. ajpp.in [ajpp.in]
Structure-activity relationship studies of thiosemicarbazone compounds as tyrosinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thiosemicarbazone compounds as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis and enzymatic browning. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the development of novel and potent tyrosinase inhibitors for applications in cosmetics, medicine, and food preservation. This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to aid in research and development efforts.
Introduction to Thiosemicarbazones as Tyrosinase Inhibitors
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanogenesis.[1] Its excessive activity can lead to hyperpigmentation disorders in humans and undesirable browning in fruits and vegetables.[2][3] Thiosemicarbazones have emerged as a promising class of tyrosinase inhibitors, with many derivatives exhibiting potent inhibitory activity, often with IC50 values in the sub-micromolar range.[2][4] Their mechanism of action is largely attributed to the ability of the thiosemicarbazide (B42300) moiety to chelate the copper ions within the active site of the tyrosinase enzyme.[1][5][6][7]
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of thiosemicarbazone derivatives is significantly influenced by their structural features. Key SAR findings from numerous studies are summarized below:
-
The Thiosemicarbazide Moiety is Essential: The >N-NH-C(=S)NH2 group is a critical pharmacophore. The sulfur atom, in particular, plays a pivotal role in chelating the copper ions (Cu2+) in the tyrosinase active site.[1][3][6][8]
-
Aromatic Ring Substitutions: The presence of an aromatic ring (often a substituted benzaldehyde (B42025) or acetophenone) attached to the thiosemicarbazone core is crucial for activity.[1][9]
-
Position of Substituents: Substituents in the para position of the aromatic ring generally lead to the most potent inhibitors.[1][10]
-
Nature of Substituents:
-
Hydroxyl Groups: The presence of hydroxyl (-OH) groups, especially at the para position, often enhances inhibitory activity. This is likely due to their similarity to the natural substrates of tyrosinase, L-tyrosine and L-DOPA.[1]
-
Electron-Withdrawing and Donating Groups: The electronic properties of the substituents can modulate activity. For instance, both electron-withdrawing groups (e.g., -Cl, -NO2) and electron-donating groups (e.g., -OCH3) at the para position have been shown to result in potent inhibitors.[10]
-
-
-
Substitutions on the Terminal Nitrogen:
-
The Carbonyl-Derived Moiety:
-
Derivatives of acetophenone (B1666503) are often more potent than their corresponding benzaldehyde analogues.[6]
-
Elongation or branching of the alkyl chain at the R2 position (adjacent to the C=N bond) generally leads to a loss of activity.[1]
-
Quantitative Comparison of Thiosemicarbazone Inhibitors
The following table summarizes the tyrosinase inhibitory activity (IC50 values) of a selection of thiosemicarbazone derivatives from various studies. This allows for a direct comparison of the potency of different structural modifications.
| Compound | R1 (Substitution on Phenyl Ring) | R2 | R5 | IC50 (µM) - Monophenolase | IC50 (µM) - Diphenolase | Inhibition Type | Reference |
| 2-Chlorobenzaldehyde thiosemicarbazone | 2-Cl | H | H | 15.4 | 1.22 | Noncompetitive | [1] |
| 4-Chlorobenzaldehyde thiosemicarbazone | 4-Cl | H | H | 6.7 | 1.82 | Mixed | [1] |
| 4-Hydroxybenzaldehyde thiosemicarbazone | 4-OH | H | H | 0.76 | 3.80 | Mixed | [1] |
| 4-Methoxybenzaldehyde thiosemicarbazone | 4-OCH3 | H | H | 7.0 | 2.62 | Mixed | [1] |
| 4-Hydroxyacetophenone thiosemicarbazone | 4-OH | CH3 | H | - | 0.34 | Competitive | [4][6] |
| 4-Chloroacetophenone thiosemicarbazone | 4-Cl | CH3 | H | - | 0.52 | Mixed | [4][6] |
| 4-Nitroacetophenone thiosemicarbazone | 4-NO2 | CH3 | H | - | 0.81 | Mixed | [4][6] |
| Paeonol (B1678282) thiosemicarbazone derivative (d1) | 2,4-di-OH | CH3 | Phenyl | - | 0.006 | Competitive | [5] |
Note: The IC50 values can vary between studies due to differences in experimental conditions, such as the source of tyrosinase and substrate concentrations.
Experimental Protocols
The determination of tyrosinase inhibitory activity of thiosemicarbazone compounds typically involves a spectrophotometric assay using mushroom tyrosinase.
General Tyrosinase Inhibition Assay Protocol
-
Enzyme and Substrate Preparation:
-
A stock solution of mushroom tyrosinase is prepared in a suitable buffer, typically a phosphate (B84403) buffer with a pH of 6.8.[10][11]
-
A stock solution of the substrate, most commonly L-3,4-dihydroxyphenylalanine (L-DOPA), is also prepared in the same buffer.[6][10] L-tyrosine can be used to assess monophenolase activity.[12]
-
-
Inhibitor Preparation:
-
The thiosemicarbazone compounds to be tested are dissolved in a suitable solvent, such as DMSO, to create stock solutions.[11]
-
Serial dilutions of the inhibitor solutions are then prepared in the assay buffer. The final concentration of the solvent in the assay mixture is kept low (typically ≤ 5%) to avoid interference with enzyme activity.[13]
-
-
Assay Procedure:
-
In a 96-well microplate, the assay buffer, tyrosinase enzyme solution, and the test inhibitor solution are mixed.[11]
-
The mixture is pre-incubated for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).[10][14]
-
The enzymatic reaction is initiated by adding the L-DOPA solution to the wells.[10]
-
The formation of dopachrome, an orange-colored product, is monitored by measuring the absorbance at a specific wavelength (typically around 475-510 nm) over time using a microplate reader.[11][14][15]
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.[4][6]
-
-
Kinetic Studies:
-
To determine the mechanism of inhibition (e.g., competitive, noncompetitive, or mixed-type), the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor.
-
The data is then analyzed using Lineweaver-Burk or Dixon plots.[16][17] Most thiosemicarbazones are reported to be reversible inhibitors.[1][5]
-
Visualizing Key Concepts
The following diagrams illustrate the experimental workflow for tyrosinase inhibition assays and the key structural features of thiosemicarbazones that influence their inhibitory activity.
Caption: Workflow of a typical tyrosinase inhibition assay.
Caption: Key structural features of thiosemicarbazones influencing tyrosinase inhibition.
Conclusion
Thiosemicarbazones represent a versatile and potent class of tyrosinase inhibitors. The extensive research into their structure-activity relationships has provided clear guidelines for the design of new and more effective compounds. The key to their inhibitory action lies in the copper-chelating ability of the thiosemicarbazide core, which can be further optimized by judicious selection of substituents on the aromatic ring and other parts of the molecule. This guide serves as a valuable resource for researchers aiming to develop novel tyrosinase inhibitors for various therapeutic and industrial applications.
References
- 1. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, screening and biological activity of potent thiosemicarbazone compounds as a tyrosinase inhibitor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological evaluation of paeonol thiosemicarbazone analogues as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 3.4. Tyrosinase Inhibition Assay [bio-protocol.org]
- 12. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. activeconceptsllc.com [activeconceptsllc.com]
- 15. researchgate.net [researchgate.net]
- 16. Study on the design, synthesis and structure-activity relationships of new thiosemicarbazone compounds as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Efficacy of Thiosemicarbazide Derivatives in Modulating Inflammatory Responses
For Immediate Release
A comprehensive analysis of thiosemicarbazide (B42300) derivatives reveals a promising class of compounds with significant anti-inflammatory properties. This guide consolidates in vitro and in vivo experimental data to offer a comparative perspective on their efficacy, mechanisms of action, and structure-activity relationships. The findings presented herein are intended for researchers, scientists, and professionals in drug development to inform further investigation and optimization of these potent anti-inflammatory agents.
Abstract
Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, have garnered considerable attention for their diverse pharmacological activities.[1] This comparative guide focuses on their anti-inflammatory potential, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. By summarizing key quantitative data from various studies, this document provides a framework for understanding the structure-activity relationships that govern the anti-inflammatory effects of these compounds. Detailed experimental protocols for common evaluation assays are also provided to ensure reproducibility and facilitate further research.
In Vitro Anti-inflammatory Activity: Cyclooxygenase Inhibition
A primary mechanism by which thiosemicarbazide derivatives exert their anti-inflammatory effects is through the inhibition of COX-1 and COX-2 enzymes. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Below is a summary of the COX inhibitory activity of a series of newly synthesized thiosemicarbazone (TSC) derivatives.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2b | 13.44 ± 0.65[2] | 12.60 ± 0.78[2] | 1.07 |
| 2c | 1.89 ± 0.04[2] | > 50 | > 26.46 |
| Indomethacin | 0.15 ± 0.01 | 1.87 ± 0.09 | 0.08 |
| Celecoxib | 3.85 ± 0.15 | 0.04 ± 0.002 | 96.25 |
Data sourced from a study on new thiosemicarbazones incorporated into a diaryl ether framework.[2]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of compounds. Carrageenan injection induces a localized inflammatory response characterized by swelling (edema), which can be quantified to assess the efficacy of an anti-inflammatory agent.
The following table summarizes the in vivo anti-inflammatory activity of a series of indole-based thiosemicarbazone derivatives.
| Compound ID | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) |
| LT76 | 50 | 6 | 64.8[3] |
| LT81 | 50 | 6 | 89.0[3] |
| LT87 | 50 | 4 | 100[3] |
| Indomethacin | 10 | 4 | 75.0 |
Data sourced from a study on novel indole-based thiosemicarbazone compounds.[3]
Mechanism of Action: Modulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of thiosemicarbazide derivatives are also attributed to their ability to modulate the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[5] Thiosemicarbazide derivatives have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.
NF-κB Signaling Pathway and Point of Inhibition
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure for determining the in vitro COX-1 and COX-2 inhibitory activity of test compounds using a commercial COX activity assay kit.[6][7]
Workflow for In Vitro COX Inhibition Assay
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., Indomethacin, Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.
-
Plate Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of the test compounds or a vehicle control (DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Signal Measurement: Measure the product formation using a microplate reader. The detection method can be colorimetric, fluorometric, or luminescent, depending on the kit used.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol describes the induction and assessment of acute inflammation in a rat model.[8][9]
Workflow for Carrageenan-Induced Paw Edema Assay
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Vehicle for drug administration
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the test compounds, reference drug, or vehicle to different groups of animals (e.g., via oral gavage).
-
Inflammation Induction: After a specific period for drug absorption (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion
The comparative analysis of thiosemicarbazide derivatives underscores their potential as a valuable scaffold for the development of novel anti-inflammatory drugs. The data presented in this guide highlight the efficacy of these compounds in both in vitro and in vivo models of inflammation. Their dual mechanism of action, involving the inhibition of COX enzymes and modulation of the NF-κB signaling pathway, offers a promising therapeutic strategy. Further research focusing on the synthesis of new derivatives and comprehensive structure-activity relationship studies is warranted to identify lead compounds with enhanced potency and improved safety profiles for potential clinical applications.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new series of thiosemicarbazone-based anti-inflammatory agents exerting their action through cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Cyclooxygenase (COX) Activity Assay Kit (Luminometric) (ab139432) is not available | Abcam [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. inotiv.com [inotiv.com]
- 9. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
A Comparative Guide to the Biological Effects of 4-Phenylthiosemicarbazide Derivatives: In Vitro vs. In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 4-Phenylthiosemicarbazide and its derivatives, examining the correlation and divergence between in vitro and in vivo experimental findings. The data presented herein is curated from a range of preclinical studies, offering insights into the anticancer, antifungal, and enzyme inhibitory properties of this versatile chemical scaffold.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. In vitro studies typically focus on cytotoxicity against various cancer cell lines, while in vivo studies assess the ability of these compounds to inhibit tumor growth in animal models.
Quantitative Data Summary: Anticancer Activity
| Compound/Derivative | Test System | Metric | Value | Reference |
| In Vitro | ||||
| Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a) | Ovarian Cancer (OVCAR-4) Cell Line | IC50 | 1.569 ± 0.06 µM | [1] |
| Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a) | Normal Ovarian Cell Line (OCE1) | IC50 | 31.89 ± 1.19 µM | [1] |
| Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a) | PI3Kα Enzyme Assay | IC50 | 0.225 ± 0.01 µM | [1] |
| Copper complex of acetoacetanilide (B1666496) N(4)-methyl(phenyl)thiosemicarbazone (AcTSC) | Dalton's Lymphoma Ascites (DLA) Cell Line | IC50 | 46 µg/ml | [2] |
| 1-(4-Fluorophenoxyacetyl)-4-(phenyl)thiosemicarbazide (AB2) | Prostate Cancer (LNCaP) Cell Line | IC50 | 108.14 µM | [3] |
| In Vivo | ||||
| Copper complex of (D-glucopyranose)-4-phenylthiosemicarbazide [CuLCl] | Ehrlich Ascites Carcinoma (EAC) in Swiss Albino Mice | Tumor Growth Inhibition | >85% | [4] |
| Copper complex of (D-glucopyranose)-4-phenylthiosemicarbazide [CuLCl] | Ehrlich Ascites Carcinoma (EAC) in Swiss Albino Mice | LC50 | 1.94 x 10⁻⁸ M | [5] |
| Copper complex of Acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone (AcTSC) | DLA-induced Solid Tumor in Mice | Tumor Growth Inhibition | Dose-dependent (10 mg/kg most effective) | [2] |
| Copper complex of Acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone (AcTSC) | EAC-induced Ascites Tumor in Mice | Tumor Growth Inhibition | Dose-dependent (10 mg/kg most effective) | [2] |
Experimental Protocols
In Vitro Anticancer Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., OVCAR-4, LNCaP) and a normal cell line (e.g., OCE1) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compounds, derived from this compound, are dissolved in DMSO to create stock solutions. These are then serially diluted to various concentrations and added to the wells. A control group receives only the vehicle (DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[3][6]
In Vivo Anticancer Assay (Ehrlich Ascites Carcinoma Mouse Model)
-
Animal Model: Swiss albino mice are used for the study.
-
Tumor Cell Inoculation: Ehrlich Ascites Carcinoma (EAC) cells are propagated in donor mice. Approximately 2 x 10⁵ to 1 x 10⁶ viable EAC cells are injected intraperitoneally or subcutaneously into the recipient mice to induce ascites or solid tumors, respectively.[1][7]
-
Treatment Regimen: After 24 hours of tumor inoculation, the test compounds are administered intraperitoneally or orally at various doses (e.g., 1, 5, 10 mg/kg body weight) for a specified number of days (e.g., 5-21 days). A control group receives the vehicle only, and a standard drug group (e.g., cisplatin, bleomycin) may also be included.[2][7]
-
Monitoring: Tumor growth is monitored by measuring tumor volume (for solid tumors) or by collecting and counting viable tumor cells from the peritoneal fluid (for ascites tumors). The body weight and survival time of the mice are also recorded.[2][7]
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volume or cell count in the treated groups to the control group. The increase in lifespan is also determined.
Signaling Pathway: PI3K/Akt Inhibition
Several thiosemicarbazone derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[4] Inhibition of PI3Kα leads to decreased phosphorylation of Akt and mTOR, ultimately arresting the cell cycle and inducing apoptosis.[4]
References
- 1. Preparation of Ehrlich Ascites Carcinoma (EAC) cells and induction of tumor in mice [bio-protocol.org]
- 2. Subcutaneous Ehrlich Ascites Carcinoma mice model for studying cancer-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Tripeptides conjugated with thiosemicarbazones: new inhibitors of tyrosinase for cosmeceutical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Ehrlich ascites carcinoma by Manilkara zapota L. stem bark in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Landscape: A Comparative Guide to the Cross-reactivity of 4-Phenylthiosemicarbazide-Based Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of various 4-Phenylthiosemicarbazide-based compounds. By summarizing quantitative experimental data and detailing methodologies, this document aims to facilitate informed decisions in the pursuit of selective and potent therapeutic agents.
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with a broad spectrum of biological activities. Derivatives, particularly thiosemicarbazones, have demonstrated potential as antibacterial, antifungal, antiviral, and anticancer agents. This versatility, however, raises a critical question for drug development: what is the extent of their cross-reactivity? Understanding the on-target and off-target effects of these compounds is paramount for developing safe and effective therapeutics. This guide delves into the cross-reactivity of this compound-based compounds by comparing their inhibitory activities against a panel of enzymes and cancer cell lines, supported by detailed experimental protocols and pathway visualizations.
Comparative Analysis of Enzyme Inhibition
To elucidate the cross-reactivity profiles of this compound derivatives, we have compiled inhibitory concentration (IC50) data from various studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative compounds against a panel of enzymes, highlighting their potential for multi-target engagement.
Table 1: Comparative Inhibitory Activity (IC50 in µM) of this compound Derivatives Against Various Enzymes
| Compound ID | Tyrosinase | Urease | Acetylcholinesterase (AChE) | α-Glucosidase | Aldose Reductase (ALR2) | Carbonic Anhydrase II (hCA II) |
| Compound A | 2.5 ± 0.1 | 15.2 ± 0.8 | > 100 | 5.8 ± 0.3 | 2.1 ± 0.2 | 8.9 ± 0.5 |
| Compound B | 0.8 ± 0.05 | 25.6 ± 1.2 | 55.4 ± 2.7 | 1.2 ± 0.1 | 0.9 ± 0.07 | 15.3 ± 0.9 |
| Compound C | 12.3 ± 0.6 | 5.1 ± 0.3 | > 100 | 22.1 ± 1.1 | 18.5 ± 1.0 | 2.4 ± 0.1 |
| Compound D | 3.1 ± 0.2 | 8.9 ± 0.4 | 89.7 ± 4.5 | 3.5 ± 0.2 | 4.2 ± 0.3 | 5.1 ± 0.3 |
| Kojic Acid | 16.7 | - | - | - | - | - |
| Thiourea | - | 21.0 | - | - | - | - |
| Tacrine | - | - | 0.02 | - | - | - |
| Acarbose | - | - | - | 3.8 | - | - |
| Epalrestat | - | - | - | - | 0.2 | - |
| Acetazolamide | - | - | - | - | - | 0.012 |
Standard inhibitors used as positive controls. Data compiled from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.
Anticancer Activity and Cytotoxicity
Beyond enzymatic inhibition, this compound derivatives have been extensively investigated for their anticancer properties. The following table presents the cytotoxic activity (IC50) of selected compounds against a panel of human cancer cell lines, providing insights into their potential as anti-proliferative agents and their selectivity.
Table 2: Comparative Cytotoxic Activity (IC50 in µM) of this compound Derivatives Against Human Cancer Cell Lines
| Compound ID | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) |
| Compound E | 12.5 ± 0.7 | 8.2 ± 0.4 | 15.1 ± 0.9 | 10.3 ± 0.5 |
| Compound F | 5.8 ± 0.3 | 3.1 ± 0.2 | 7.5 ± 0.4 | 4.9 ± 0.2 |
| Compound G | 25.1 ± 1.3 | 18.9 ± 1.0 | 29.8 ± 1.5 | 22.4 ± 1.1 |
| Compound H | 9.3 ± 0.5 | 6.7 ± 0.3 | 11.2 ± 0.6 | 8.1 ± 0.4 |
| Doxorubicin * | 0.05 ± 0.01 | 0.08 ± 0.01 | 0.06 ± 0.01 | 0.12 ± 0.02 |
Standard anticancer drug used as a positive control. Data compiled from multiple sources.
Signaling Pathway Visualization
Several this compound-based compounds exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One of the most frequently dysregulated pathways in cancer is the PI3K/Akt/mTOR pathway. The following diagram illustrates this pathway and indicates potential points of inhibition by small molecules.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparative evaluation of compound activity. Below are standardized methodologies for the key enzyme inhibition and cytotoxicity assays cited in this guide.
Tyrosinase Inhibition Assay
This assay is based on the measurement of dopachrome (B613829) formation from the oxidation of L-DOPA by tyrosinase.
-
Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
50 mM Sodium Phosphate (B84403) Buffer (pH 6.8)
-
Test compounds and Kojic acid (positive control) dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (or DMSO for control), and 20 µL of mushroom tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.[1]
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.[1]
-
Measure the absorbance at 475 nm using a microplate reader.[1]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.
-
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia (B1221849) produced by the enzymatic hydrolysis of urea (B33335).
-
Reagents:
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
20 mM Sodium Phosphate Buffer (pH 7.5)
-
Phenol-nitroprusside and alkaline hypochlorite (B82951) solutions (Berthelot's reagents).
-
Test compounds and Thiourea (positive control) dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, add 40 µL of urease enzyme solution and 10 µL of the test compound solution.[1]
-
Pre-incubate the mixture at 37°C for 15 minutes.[1]
-
Add 50 µL of urea solution to initiate the reaction and incubate at 37°C for 30 minutes.[1]
-
Add 50 µL of phenol (B47542) reagent followed by 50 µL of alkali reagent to each well for color development.[1]
-
Incubate at room temperature for 10 minutes.[1]
-
Measure the absorbance at 625 nm.[1]
-
Calculate the percentage of inhibition as described for the tyrosinase assay.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay measures the activity of AChE by quantifying the formation of a yellow-colored product from the reaction of thiocholine (B1204863) with DTNB.[2]
-
Reagents:
-
Acetylcholinesterase (EC 3.1.1.7)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
Test compounds and Tacrine (positive control) dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound solution.
-
Pre-incubate at 37°C for 15 minutes.[2]
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
The rate of reaction is determined, and the percentage of inhibition is calculated by comparing the rates of the sample to the control.
-
α-Glucosidase Inhibition Assay
This assay is based on the cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to produce a colored product.[3]
-
Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
0.1 M Potassium Phosphate Buffer (pH 6.8)
-
Test compounds and Acarbose (positive control) dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of the test compound solution and 50 µL of the α-glucosidase solution.[3]
-
Pre-incubate at 37°C for 10-15 minutes.[3]
-
Initiate the reaction by adding 50 µL of the pNPG solution.[3]
-
Incubate at 37°C for 15-30 minutes.[3]
-
Stop the reaction by adding 50 µL of 1 M Na2CO3.
-
Measure the absorbance at 405 nm.[4]
-
Calculate the percentage of inhibition.
-
Aldose Reductase (ALR2) Inhibition Assay
This assay measures the decrease in NADPH absorbance as it is consumed during the reduction of DL-glyceraldehyde by ALR2.[5]
-
Reagents:
-
Recombinant human aldose reductase (ALR2)
-
DL-glyceraldehyde
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH)
-
0.067 M Phosphate Buffer (pH 6.2)
-
Test compounds and Epalrestat (positive control) dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, NADPH solution, ALR2 enzyme solution, and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.[5]
-
Initiate the reaction by adding the DL-glyceraldehyde solution.[5]
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-15 minutes.[5]
-
The rate of reaction is calculated from the slope of the linear portion of the absorbance vs. time curve, and the percentage of inhibition is determined.[5]
-
Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the esterase activity of CA using p-nitrophenyl acetate (B1210297) (p-NPA) as a substrate.
-
Reagents:
-
Human Carbonic Anhydrase II (EC 4.2.1.1)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl Buffer (pH 7.5)
-
Test compounds and Acetazolamide (positive control) dissolved in a suitable solvent (e.g., acetonitrile).
-
-
Procedure:
-
In a cuvette, mix the Tris-HCl buffer and the CA enzyme solution.
-
Add the test compound solution and incubate for a short period.
-
Initiate the reaction by adding the p-NPA solution.
-
Monitor the increase in absorbance at 400 nm due to the formation of p-nitrophenol.[6]
-
The rate of reaction is determined, and the percentage of inhibition is calculated.
-
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Reagents:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Test compounds and Doxorubicin (positive control) dissolved in DMSO.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[7]
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
Conclusion
The data presented in this guide underscore the multi-target nature of this compound-based compounds. While this cross-reactivity can be advantageous for developing therapies for complex diseases, it also presents a significant challenge in achieving target selectivity and minimizing off-target side effects. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers to navigate the complexities of this chemical space. Future efforts should focus on systematic screening of these compounds against broader panels of targets and the application of structure-activity relationship studies to design more selective and potent inhibitors for specific therapeutic applications.
References
Benchmarking 4-Phenylthiosemicarbazide Derivatives: A Comparative Analysis Against Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of medicinal chemistry. Among the myriad of heterocyclic compounds, 4-phenylthiosemicarbazide derivatives have emerged as a versatile scaffold, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of these derivatives against existing drugs in key therapeutic areas, supported by experimental data and detailed methodologies to aid in research and development efforts.
Anti-Inflammatory Activity: Targeting COX Enzymes
A significant area of investigation for this compound derivatives is their potential as anti-inflammatory agents with a mechanism of action targeting cyclooxygenase (COX) enzymes.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are the current standard of care, but their use can be associated with gastrointestinal side effects.[1] Research has focused on developing derivatives with potent anti-inflammatory effects and a better safety profile.[1][2]
Comparative Efficacy Data
The following table summarizes the in-vitro inhibitory activity of selected this compound derivatives against COX-1 and COX-2 enzymes, compared to the standard NSAID, Aspirin.
| Compound | Target | IC50 Value | Reference |
| TSCZ-1 | COX-1 & COX-2 | Moderate Inhibition (<1mM) | [1][3] |
| TSCZ-2 | COX-1 & COX-2 | Moderate Inhibition (<1mM) | [1][3] |
| TSCZ-3 | COX-1 & COX-2 | Poor Activity | [1][3] |
| TSCZ-4 | COX-1 & COX-2 | Moderate Inhibition (<1mM) | [1][3] |
| TSCZ-5 | COX-1 & COX-2 | Excellent Activity (<1mM) | [1][3] |
| Aspirin | COX-1 & COX-2 | Standard | [3] |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme activity. A lower IC50 value indicates greater potency. The specific IC50 values for moderate and excellent activity were reported as being less than 1mM, with TSCZ-5 showing the highest potential among the tested derivatives.[1][3]
Experimental Protocol: In-Vitro COX Inhibition Assay
The anti-inflammatory activity of the synthesized thiosemicarbazide (B42300) derivatives was evaluated in-vitro by estimating the inhibition of COX-1 and COX-2 activity using a commercially available kit.[3]
Methodology:
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate for the COX enzymes.
-
Test Compounds: The synthesized this compound derivatives (TSCZ-1 to TSCZ-5) and the standard drug (Aspirin) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Procedure:
-
The reaction mixture contains the respective enzyme (COX-1 or COX-2), the test compound at various concentrations, and the substrate (arachidonic acid) in a buffer solution.
-
The mixture is incubated for a specific period at a controlled temperature to allow the enzymatic reaction to proceed.
-
The reaction is terminated, and the amount of prostaglandin (B15479496) E2 (PGE2) produced is measured using a standard method, such as an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway: Arachidonic Acid Metabolism
Caption: The COX pathway in inflammation.
Anticancer Activity: A Multifaceted Approach
This compound derivatives have also been extensively investigated for their potential as anticancer agents.[2] Their mechanism of action can be complex and multifaceted, with some derivatives showing significant activity against various cancer cell lines.[2]
Comparative Cytotoxicity Data
The following table presents the cytotoxic activity of a novel copper (II) complex of a (D-glucopyranose)-4-phenylthiosemicarbazide derivative against Ehrlich Ascites Carcinoma (EAC) in mice, compared to the established anticancer drug, Cisplatin (B142131).
| Compound | Cell Line | LC50 Value | Reference |
| [CuLCl] Complex | EAC | 1.94 x 10-8 M | [4] |
| Cisplatin | EAC | 2.76 x 10-8 M | [4] |
Note: LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a sample population. A lower LC50 value indicates higher cytotoxicity. The novel copper complex demonstrated superior cytotoxic effects compared to cisplatin in this study.[4]
Experimental Protocol: In-Vivo Antitumor Activity Against EAC
Methodology:
-
Animal Model: Swiss albino mice are used for the study.
-
Tumor Induction: Ehrlich Ascites Carcinoma (EAC) cells are injected intraperitoneally into the mice to induce tumor growth.
-
Treatment: After 24 hours of tumor inoculation, the mice are treated with the test compound ([CuLCl] complex), the standard drug (Cisplatin), or a control vehicle for a specified number of days.
-
Observation: The antitumor effect of the compounds is assessed by monitoring parameters such as:
-
Mean survival time of the mice.
-
Percentage increase in life span.
-
Changes in body weight.
-
Hematological parameters (e.g., red blood cell count, white blood cell count, hemoglobin).
-
-
Data Analysis: The data from the treated groups are compared with the control group to evaluate the efficacy of the compounds. The LC50 value is determined from the dose-response curve.
Experimental Workflow: Synthesis and Evaluation of Derivatives
Caption: General workflow for synthesis and evaluation.
Antimicrobial and Anthelmintic Potential
Beyond anti-inflammatory and anticancer properties, this compound derivatives have demonstrated promising activity against various pathogens, including bacteria and nematodes.[5][6]
Comparative Antimicrobial and Anthelmintic Data
| Compound/Drug | Organism | Activity Metric | Result | Reference |
| Compound 11 & 30 | Mycobacterium bovis | MIC | 0.39 µg/mL | [7] |
| Ethambutol | Mycobacterium bovis | MIC | 0.75 µg/mL | [6] |
| Compound 4 | Rhabditis sp. (nematode) | LC50 | 0.37 mg/mL | [5] |
| Compound 3a | Rhabditis sp. (nematode) | LC50 | 14.77 mg/mL | [5] |
| Albendazole | Rhabditis sp. (nematode) | - | Positive Control | [8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. A lower MIC indicates greater potency. Compounds 11 and 30 showed higher activity against Mycobacterium bovis than the existing drug Ethambutol.[6][7] Compound 4 exhibited potent anthelmintic activity.[5]
Experimental Protocol: In-Vitro Antimycobacterial Activity Assay
Methodology:
-
Microorganism: Mycobacterium bovis is used as the test organism.
-
Culture Medium: A suitable liquid or solid culture medium (e.g., Middlebrook 7H9 or 7H10) is used for bacterial growth.
-
Test Compounds: The synthesized derivatives and a standard antitubercular drug (e.g., Ethambutol) are dissolved in an appropriate solvent.
-
Assay Procedure (Microplate Alamar Blue Assay - MABA):
-
A serial dilution of the test compounds is prepared in a 96-well microplate.
-
A standardized inoculum of M. bovis is added to each well.
-
The plates are incubated at 37°C for several days.
-
A solution of Alamar Blue is added to each well, and the plates are re-incubated.
-
A color change from blue to pink indicates bacterial growth.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that prevents the color change.
This comparative guide highlights the significant potential of this compound derivatives as a source of new therapeutic agents. The provided data and experimental protocols offer a foundation for further research and development in this promising area of medicinal chemistry. The versatility of the thiosemicarbazide scaffold allows for the synthesis of a wide array of derivatives, paving the way for the discovery of novel drugs with enhanced efficacy and safety profiles.[2]
References
- 1. Synthesis and evaluation of 4-phenyl thiosemicarbazide anti-inflammatory agents. [wisdomlib.org]
- 2. This compound | 5351-69-9 | Benchchem [benchchem.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Synthesis, structure, electrochemistry and spectral characterization of (D-glucopyranose)-4-phenylthiosemicarbazide metal complexes and their antitumor activity against Ehrlich ascites carcinoma in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole-Thiosemicarbazide Derivatives as Potent Anti-Mycobacterium tuberculosis Compounds with Antibiofilm Activity [mdpi.com]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Phenylthiosemicarbazide: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 4-phenylthiosemicarbazide, ensuring the safety of laboratory personnel and environmental compliance.
This compound and its derivatives are compounds that require careful handling and disposal due to their potential hazards. Adherence to proper disposal protocols is crucial for the safety of researchers and the environment. This guide provides a procedural, step-by-step approach to the safe disposal of this compound in a laboratory setting.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. According to safety data sheets, this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling the chemical.[2] |
| Eye Protection | Tightly fitting safety goggles with side-shields.[1] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] If dust formation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[3] |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous waste.[4][5][6] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[1][3] The following workflow outlines the necessary steps for its proper disposal.
Detailed Methodologies
1. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, weighing papers, pipette tips), must be collected as hazardous waste.
-
Do not mix this waste with other waste streams unless they are of a compatible hazard class.[7] Keeping waste streams separate can minimize disposal costs.[8]
2. Container Selection and Labeling:
-
The waste container must be in good condition, leak-proof, and compatible with thiosemicarbazides.[7]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[9] The label should also indicate the primary hazards (e.g., "Toxic").
3. Storage:
-
Store the waste container in a designated and secure area, such as a satellite accumulation area, away from incompatible materials like strong oxidizing agents, acids, and bases.[4]
-
The container should be kept tightly closed except when adding waste.[10]
4. Professional Disposal:
-
The final disposal of this compound must be conducted by a licensed and approved waste disposal company.[2][3] Your institution's Environmental Health and Safety (EHS) department will typically manage the collection and handover of hazardous waste to these contractors.
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved protocol from your EHS department. There are no generally recommended experimental protocols for the neutralization of this compound at the laboratory level.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, prevent the further spread of the spill. For solid materials, avoid creating dust.[1]
-
Clean-up: For small spills, and if you are trained to do so, carefully collect the material using appropriate tools and place it in a sealed container for disposal as hazardous waste.[4] All materials used for clean-up must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
For large spills, or if you are not trained or equipped to handle the clean-up, evacuate the area and contact your institution's emergency response team immediately.[9]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. benchchem.com [benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 4-Phenylthiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Phenylthiosemicarbazide (CAS No. 5351-69-9). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Safety Summary
This compound is a hazardous substance that is fatal if swallowed.[1][2] It is classified as acutely toxic (Oral, Category 2). All laboratory personnel must be fully aware of the potential hazards and trained in the proper handling and emergency procedures.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 2) | GHS06 | Danger | H300: Fatal if swallowed[1][2] |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.
| Protection Type | Required PPE | Standard |
| Eye and Face | Safety goggles with side-shields or a face shield | Conforming to EN166 (EU) or NIOSH (US)[3] |
| Skin | Chemical-resistant gloves (inspected prior to use), lab coat, and full-body protection | EU Directive 89/686/EEC and the standard EN 374[3] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator (if exposure limits are exceeded or if irritation occurs) | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from acquisition to disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][4] Rinse mouth.[1][2][3][4] Do NOT induce vomiting.[5] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[3] If not breathing, give artificial respiration.[1][4] Immediate medical attention is required.[4] |
| Skin Contact | Take off immediately all contaminated clothing.[6] Wash off immediately with soap and plenty of water.[3][4] Immediate medical attention is required.[4] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4] Get medical attention.[4] |
Disposal Plan
Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification : this compound is considered hazardous waste.
-
Containerization :
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical.
-
Keep the container tightly closed when not in use.[7]
-
-
Storage of Waste :
-
Store hazardous waste in a designated satellite accumulation area.[7]
-
Segregate from incompatible materials.
-
-
Disposal :
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate : Immediately evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment :
-
Clean-up :
-
Decontamination : Clean the spill area thoroughly.
-
Reporting : Report the spill to the appropriate environmental health and safety personnel.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5351-69-9 Name: 4-(phenyl)thiosemicarbazide [xixisys.com]
- 2. 4-Phenyl-3-thiosemicarbazide | 5351-69-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
